Product packaging for Seneciphyllinine(Cat. No.:CAS No. 90341-45-0)

Seneciphyllinine

Cat. No.: B201698
CAS No.: 90341-45-0
M. Wt: 375.4 g/mol
InChI Key: CTCKXBIRQMSUIU-HPNKAZLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Seneciphyllinine has been reported in Senecio rodriguezii with data available.
structure given in first source;  isolated from Gynura segetum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO6 B201698 Seneciphyllinine CAS No. 90341-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90341-45-0

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

[(1R,4E,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate

InChI

InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5+/t16-,17-,20-/m1/s1

InChI Key

CTCKXBIRQMSUIU-HPNKAZLSSA-N

Isomeric SMILES

C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C

Appearance

Oil

Synonyms

seneciphyllinine

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Seneciphyllinine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seneciphyllinine, a prominent member of the hepatotoxic pyrrolizidine alkaloids (PAs), is a natural defense compound found in various plant species, particularly within the genus Senecio. Its complex structure, comprising a necine base (retronecine) and a necic acid (senecic acid), is the result of a specialized biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants. It details the enzymatic steps involved in the formation of both the retronecine and senecic acid moieties, presents available quantitative data, outlines key experimental protocols used in its study, and visualizes the biosynthetic pathway and associated experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and toxicology, as well as for professionals in drug development interested in the pharmacological and toxicological properties of PAs.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites known for their significant toxicity, primarily hepatotoxicity, in humans and livestock. This compound is a macrocyclic diester PA, where the necine base retronecine is esterified with senecic acid. The biosynthesis of this compound is a fascinating example of the intricate metabolic pathways that have evolved in plants for chemical defense. Understanding this pathway is crucial for several reasons: it can inform strategies to detoxify contaminated food and feed, provide insights into the regulation of plant secondary metabolism, and potentially be exploited for the synthesis of novel pharmaceutical compounds.

This guide synthesizes the current knowledge on the this compound biosynthetic pathway, with a focus on the enzymatic reactions, precursor molecules, and regulatory aspects.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Biosynthesis of the Necine Base (Retronecine): This pathway starts from primary metabolites and involves the formation of the characteristic bicyclic core of the alkaloid.

  • Biosynthesis of the Necic Acid (Senecic Acid): This part of the pathway generates the acidic portion of the molecule from amino acid precursors.

  • Esterification: The final step involves the joining of the necine base and the necic acid to form the macrocyclic ester, this compound.

Biosynthesis of Retronecine

The biosynthesis of the retronecine base begins with the polyamines putrescine and spermidine, which are derived from arginine and ornithine.[1]

  • Step 1: Formation of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by homospermidine synthase (HSS) , an enzyme that has evolved from deoxyhypusine synthase, which is involved in primary metabolism.[2][3][4] The reaction is NAD+-dependent.[1]

  • Subsequent Steps to Retronecine: The conversion of homospermidine to the first pyrrolizidine ring system is not fully elucidated at the enzymatic level. However, tracer studies have provided insights into the likely intermediates. The proposed pathway involves the oxidation of homospermidine, followed by a series of cyclization and reduction reactions to form the retronecine core.

Biosynthesis of Senecic Acid

Feeding experiments have demonstrated that senecic acid is derived from two molecules of the amino acid L-isoleucine . The exact enzymatic steps and intermediates in this pathway are yet to be fully characterized.

Esterification and Final Modification

The final stage in this compound biosynthesis is the esterification of the retronecine base with senecic acid to form a macrocyclic diester. The specific enzyme(s) catalyzing this esterification have not yet been identified. It is also known that PAs are often present in plants as N-oxides, which are considered the transport and storage forms. The N-oxidation of the tertiary amine of the pyrrolizidine ring is the final step in the biosynthesis of the stored form of the alkaloid.

Quantitative Data

Quantitative data on the enzymes of the this compound biosynthetic pathway is limited. The most studied enzyme is homospermidine synthase (HSS).

EnzymeSource OrganismSubstrate(s)Product(s)pH OptimumCofactorSpecific Activity (U/mg)Reference(s)
Homospermidine SynthaseEupatorium cannabinum (root cultures)Putrescine, SpermidineHomospermidine9.0NAD+Not reported
Homospermidine Synthase (Wild-Type)Blastochloris viridis (recombinant)1,3-diaminopropane, PutrescineSpermidine9.0NAD+8.72
Homospermidine Synthase (D361E mutant)Blastochloris viridis (recombinant)1,3-diaminopropane, PutrescineSpermidine9.0NAD+46.04
Homospermidine Synthase (E232D + D361E mutant)Blastochloris viridis (recombinant)1,3-diaminopropane, PutrescineSpermidine9.0NAD+48.30

Note: The data from Blastochloris viridis is from a bacterial source and may not be directly representative of the plant enzyme.

Experimental Protocols

Isotopic Labeling and Feeding Experiments

Isotopic labeling studies have been fundamental in elucidating the biosynthetic precursors of this compound.

Objective: To determine the incorporation of labeled precursors into this compound.

General Protocol Outline:

  • Synthesis of Labeled Precursor: Synthesize the precursor molecule (e.g., L-isoleucine) with a stable isotope label (e.g., ¹³C). A detailed protocol for the synthesis of a ¹³C-methylene-labeled isoleucine precursor has been described.

  • Plant Material: Use young, actively growing Senecio plants, as they are expected to have high rates of alkaloid biosynthesis.

  • Administration of Labeled Precursor: The labeled precursor can be administered to the plant through various methods, such as feeding to the roots of hydroponically grown plants, injection into the stem, or application to cut stems. A method for feeding excised Arabidopsis stems with ¹³C labeled phenylalanine has been developed and can be adapted.

  • Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

  • Extraction of Pyrrolizidine Alkaloids: Harvest the plant material and extract the PAs using an appropriate solvent system, often involving an initial extraction with acidic water or methanol, followed by purification steps.

  • Analysis: Analyze the purified PAs using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. Mass spectrometry (MS) can also be used to determine the overall incorporation of the label.

Enzyme Assays

4.2.1. Homospermidine Synthase (HSS) Assay

Objective: To measure the activity of HSS in plant extracts.

Protocol Outline (based on Krossa et al. and adapted):

  • Enzyme Extraction: Homogenize fresh plant tissue (e.g., roots of Senecio species) in an appropriate extraction buffer (e.g., Tris-HCl buffer, pH 8.0, containing protease inhibitors and reducing agents). Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (100 mM, pH 9.0)

    • Substrates: Putrescine and Spermidine (e.g., 1 mM each)

    • Cofactor: NAD+ (e.g., 0.6 mM)

    • Plant enzyme extract

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Derivatization: Stop the reaction (e.g., by adding perchloric acid). The polyamine products are then derivatized (e.g., with dansyl chloride or benzoyl chloride) to allow for detection.

  • Quantification: Analyze the derivatized products by High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector to quantify the amount of homospermidine formed.

  • Calculation of Activity: Calculate the specific activity of the enzyme (e.g., in U/mg protein), where one unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute under the assay conditions.

Mandatory Visualizations

Biosynthetic Pathway of this compound

seneciphyllinine_biosynthesis cluster_necine Retronecine Biosynthesis cluster_necic Senecic Acid Biosynthesis cluster_final Final Assembly Arginine Arginine/Ornithine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Arginine->Spermidine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine->Homospermidine HSS Retronecine_Intermediates Oxidized & Cyclized Intermediates Homospermidine->Retronecine_Intermediates Retronecine Retronecine Retronecine_Intermediates->Retronecine This compound This compound (Tertiary Amine) Retronecine->this compound Isoleucine 2x L-Isoleucine Senecic_Acid_Intermediates Intermediates Isoleucine->Senecic_Acid_Intermediates Senecic_Acid Senecic Acid Senecic_Acid_Intermediates->Senecic_Acid Senecic_Acid->this compound Seneciphyllinine_N_oxide This compound N-oxide (Stored Form) This compound->Seneciphyllinine_N_oxide N-oxidation Esterification Esterification (Enzyme Unknown) Esterification->this compound

Caption: Overview of the this compound Biosynthetic Pathway.

Experimental Workflow for Isotopic Labeling Studies

isotopic_labeling_workflow Start Synthesize ¹³C-labeled L-Isoleucine Feeding Administer Labeled Precursor to Senecio Plant Start->Feeding Incubation Incubate Plant (e.g., 48 hours) Feeding->Incubation Extraction Extract Pyrrolizidine Alkaloids Incubation->Extraction Purification Purify this compound Extraction->Purification Analysis Analyze by NMR and MS Purification->Analysis Result Determine Isotope Incorporation Pattern Analysis->Result

Caption: Workflow for Isotopic Labeling Experiments.

Regulation of this compound Biosynthesis

The biosynthesis of PAs, including this compound, is tightly regulated at multiple levels.

  • Developmental Regulation: The expression of biosynthetic genes, such as HSS, is often developmentally regulated. For example, in Eupatorium cannabinum, HSS expression is highest in young, growing roots.

  • Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a key control point. Studies on other alkaloid pathways suggest that transcription factors play a crucial role in coordinating the expression of pathway genes. However, the specific transcription factors regulating this compound biosynthesis are yet to be identified.

  • Signaling Pathways: Plant signaling molecules, such as jasmonates, are known to be involved in regulating the biosynthesis of defense compounds in response to herbivory. While not specifically demonstrated for this compound, it is likely that such signaling pathways also influence its production. Further research is needed to elucidate the specific signaling cascades that impact this compound accumulation.

Conclusion and Future Perspectives

Significant progress has been made in outlining the biosynthetic pathway of this compound, particularly in identifying the primary precursors for both the necine base and the necic acid. However, several key areas require further investigation. The enzymes responsible for the later stages of retronecine biosynthesis, the entire pathway of senecic acid formation, and the final esterification step remain to be characterized. A deeper understanding of the regulatory networks, including the identification of key transcription factors and the role of signaling pathways, will be crucial for a complete picture of how plants control the production of these complex and toxic molecules. Future research combining transcriptomics, proteomics, and metabolomics with traditional biochemical approaches will be essential to fill these knowledge gaps and to fully unravel the intricacies of this compound biosynthesis. This knowledge will not only be of fundamental scientific interest but will also have practical implications for agriculture, food safety, and the potential development of novel pharmaceuticals.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Seneciphylline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Seneciphyllinine" yielded limited specific data. The available scientific literature predominantly focuses on the closely related and structurally significant pyrrolizidine alkaloid, Seneciphylline . This guide provides a comprehensive technical overview of Seneciphylline, which is often studied as a representative of this class of compounds.

Introduction

Seneciphylline is a naturally occurring pyrrolizidine alkaloid (PA) predominantly found in plants of the Senecio genus, a member of the Asteraceae family.[1][2] PAs are known for their significant biological activities, including hepatotoxicity, which makes them a subject of intense research in toxicology, pharmacology, and drug development.[2][3] Structurally, Seneciphylline is a macrocyclic diester. This architecture consists of a necine base (a pyrrolizidine core) esterified by a dicarboxylic acid, known as a necic acid, to form a large ring structure. Understanding the precise chemical structure and, critically, the stereochemistry of Seneciphylline is fundamental to elucidating its mechanism of action and toxicological profile.

Chemical Structure and Stereochemistry

The systematic IUPAC name for Seneciphylline is (1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione .[4] This nomenclature precisely defines both the connectivity and the three-dimensional arrangement of the atoms.

Key Structural Features:

  • Core Nucleus: A 12-membered macrocyclic diester of the retronecine-type.

  • Necine Base: The pyrrolizidine core provides the bicyclic amine foundation.

  • Necic Acid Moiety: A dicarboxylic acid that forms the macrocycle through ester linkages.

  • Key Functional Groups: The structure includes two ester carbonyls, a tertiary alcohol, and two exocyclic double bonds, which are crucial for its reactivity and biological activity.

Stereochemistry: The biological activity of Seneciphylline is intrinsically linked to its specific stereoconfiguration. The molecule contains multiple stereocenters and a geometrically constrained double bond:

  • Chiral Centers: The absolute configurations at the chiral centers of the necine base are specified in the IUPAC name as 1R and 7R . The stereocenter within the tricyclic system is designated as 17R .

  • Geometric Isomerism: The ethylidene group at position 4 has a Z-configuration , as indicated by the (4Z) descriptor in the IUPAC name.

This precise spatial arrangement is critical for its interaction with biological targets, such as metabolic enzymes.

Quantitative Data

The structural elucidation of Seneciphylline is supported by extensive spectroscopic data.

General Properties
PropertyValueSource
Molecular Formula C₁₈H₂₃NO₅
Molecular Weight 333.38 g/mol
Exact Mass 333.157623 Da
CAS Number 480-81-9
Appearance White powder
Melting Point 217 °C
Spectroscopic Data

The following tables summarize key spectroscopic data used for the identification and characterization of Seneciphylline.

Table 2: Mass Spectrometry Data (Electron Ionization) Mass fragmentation patterns are crucial for identifying the pyrrolizidine core structure.

m/zInterpretation
333[M]⁺ (Molecular Ion)
220Characteristic fragment from macrocyclic diesters
136Fragment representing the necine base moiety
120Further fragmentation product of the necine base
94Core pyrrolizidine fragment

Table 3: NMR Spectroscopic Data (Representative Chemical Shifts in CDCl₃) ¹H and ¹³C NMR are indispensable for determining the detailed connectivity and stereochemistry. Full assignments are available in specialized literature.

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ester Carbonyls (C=O)-~165-175
Olefinic Protons/Carbons (C=C)~5.5 - 6.5~120-140
Necine Base Carbons -~50-80
Methyl Protons/Carbons (CH₃)~1.0 - 2.0~15-30
Tertiary Alcohol Carbon (C-OH)-~70-80

Note on X-ray Crystallography: While X-ray crystallography is the definitive method for determining absolute configuration, a publicly available crystallographic information file (CIF) for Seneciphylline was not identified in the conducted search. The stereochemistry is well-established through a combination of other spectroscopic methods and chemical correlation.

Experimental Protocols

The isolation and structural elucidation of Seneciphylline follow established methodologies for natural product chemistry.

Isolation and Purification Protocol

This protocol outlines a general procedure for extracting PAs from plant material, such as dried and ground Senecio vulgaris.

  • Extraction:

    • Macerate 1 kg of powdered, dried plant material with 5 L of ethanol or methanol at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude residue.

  • Acid-Base Partitioning:

    • Dissolve the crude residue in 2% sulfuric acid (H₂SO₄) to protonate the basic alkaloids, making them water-soluble.

    • Wash the acidic solution with dichloromethane (DCM) or diethyl ether to remove neutral and acidic lipids and pigments. Discard the organic layer.

    • Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide (NH₄OH) to deprotonate the alkaloids.

    • Perform a liquid-liquid extraction of the basified aqueous solution with DCM or chloroform (3 x 500 mL). The deprotonated alkaloids will move into the organic phase.

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield a crude alkaloid mixture.

    • Subject the crude mixture to column chromatography over silica gel, eluting with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the individual alkaloids.

    • Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing Seneciphylline.

    • Further purification can be achieved using preparative HPLC if necessary to obtain the compound with >95% purity.

Structural Elucidation Protocols
  • Mass Spectrometry (LC-MS/MS):

    • Objective: To determine the molecular weight and obtain fragmentation data for structural clues.

    • Methodology: Dissolve a pure sample in a suitable solvent (e.g., methanol). Inject the sample into an LC-MS/MS system, often using a C18 reversed-phase column with an acetonitrile-water mobile phase.

    • Analysis: Obtain the full scan mass spectrum to identify the molecular ion [M+H]⁺ at m/z 334.16. Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation pattern. The presence of characteristic fragments at m/z 136, 120, and 94 confirms the pyrrolizidine structure.

  • NMR Spectroscopy:

    • Objective: To obtain a complete assignment of all proton and carbon atoms to confirm the constitution and relative stereochemistry.

    • Methodology: Dissolve 5-10 mg of pure Seneciphylline in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integrations.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

      • 2D NMR (COSY, HSQC, HMBC): Perform a suite of two-dimensional experiments to establish correlations. COSY reveals ¹H-¹H spin systems, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which is essential for piecing together the molecular skeleton.

Visualization

The following workflow diagram illustrates the logical steps involved in the isolation and structural analysis of Seneciphylline.

G Figure 1: Workflow for Isolation and Structural Elucidation of Seneciphylline cluster_extraction Isolation & Purification cluster_elucidation Structural Elucidation plant Dried Plant Material (e.g., Senecio vulgaris) extraction Solvent Extraction (Methanol/Ethanol) plant->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Mix partition->crude_alkaloids cc Column Chromatography (Silica Gel) crude_alkaloids->cc pure Pure Seneciphylline (>95%) cc->pure ms LC-MS/MS Analysis pure->ms Sample for MS nmr NMR Spectroscopy (1D & 2D) pure->nmr Sample for NMR mw Molecular Weight & Fragmentation ms->mw structure Final Structure & Stereochemistry nmr->structure mw->structure Confirms Fragments

Caption: Workflow for Isolation and Structural Elucidation of Seneciphylline.

References

Unveiling Seneciphyllinine: A Historical and Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and seminal isolation of Seneciphyllinine, a notable pyrrolizidine alkaloid. We delve into the pioneering work of early twentieth-century chemists, presenting their experimental protocols with the fidelity of their time, alongside modern analytical data for a comprehensive understanding. This document is designed to serve as a valuable resource, bridging the historical context of natural product chemistry with the advanced analytical requirements of contemporary research.

Historical Context and Initial Discovery

This compound, a member of the toxic pyrrolizidine alkaloid family, was first isolated from the plant Senecio platyphyllus in 1935 by the Russian chemists A. P. Orechoff and W. Tiedebel.[1] Their work, published in the "Berichte der Deutschen Chemischen Gesellschaft," marked a significant step in the study of Senecio alkaloids, a group of compounds known for their hepatotoxicity. At the time, the structural elucidation of such complex natural products was a formidable challenge, relying on classical methods of chemical degradation and analysis.

The initial discovery was part of a broader investigation into the chemical constituents of various Senecio species. Orechoff and his collaborators, including R. A. Konowalowa, were instrumental in the early research on alkaloids from this genus, also isolating and characterizing Platyphylline, which often co-occurs with this compound.

Physicochemical Properties and Early Characterization

The initial characterization of this compound by Orechoff and Tiedebel established some of its fundamental physicochemical properties. This early data was crucial for its identification and laid the groundwork for subsequent structural studies.

PropertyValue (as reported in early literature)
Molecular Formula C18H23NO5
Melting Point 217-218 °C[1]
Appearance Small rhombic platelets from hot alcohol or acetone[1]
Solubility Easily soluble in chloroform and ethylene chloride; less soluble in alcohol and acetone; difficultly soluble in ether and ligroin.[1]

Subsequent to its initial isolation, this compound was identified with other previously isolated alkaloids, such as α-longilobine and jacodine, indicating its relatively widespread occurrence in the Senecio genus.

Seminal Isolation Protocol from Senecio platyphyllus (Orechoff and Tiedebel, 1935)

The following is a detailed reconstruction of the experimental protocol likely employed by Orechoff and Tiedebel for the first isolation of this compound. This protocol is based on the general principles of alkaloid extraction prevalent in that era and descriptions of their work in subsequent literature. It is important to note that the exact reagents and apparatus may have differed slightly from modern equivalents.

Objective: To isolate the crude alkaloid mixture from Senecio platyphyllus and subsequently separate this compound.

Materials and Reagents:

  • Dried and ground aerial parts of Senecio platyphyllus

  • Ethanol (likely around 95-96%)

  • Dilute sulfuric acid (e.g., 2-5%)

  • Ammonia solution

  • Chloroform

  • Acetone

  • Filtration apparatus (e.g., Buchner funnel)

  • Distillation apparatus

Experimental Workflow:

plant Dried, ground Senecio platyphyllus extraction Maceration and percolation with Ethanol plant->extraction extract Ethanolic Extract extraction->extract concentration Concentration under reduced pressure extract->concentration residue Aqueous-alcoholic residue concentration->residue acidification Acidification with dilute H2SO4 residue->acidification acidic_solution Acidic aqueous solution of alkaloid sulfates acidification->acidic_solution chloroform_wash Extraction with Chloroform (to remove non-alkaloidal impurities) acidic_solution->chloroform_wash purified_acidic_solution Purified acidic aqueous solution chloroform_wash->purified_acidic_solution basification Basification with Ammonia purified_acidic_solution->basification crude_alkaloids Precipitated crude alkaloid mixture basification->crude_alkaloids filtration Filtration and Drying crude_alkaloids->filtration dry_crude_alkaloids Dry crude alkaloid mixture (this compound and Platyphylline) filtration->dry_crude_alkaloids separation Fractional crystallization from hot Ethanol/Acetone dry_crude_alkaloids->separation seneciphylline Crystalline Seneciphylline separation->seneciphylline platyphylline_solution Platyphylline in solution separation->platyphylline_solution

Figure 1: Historical Isolation Workflow of this compound.

Procedure:

  • Extraction: The dried and powdered plant material was exhaustively extracted with ethanol. This was typically achieved through maceration followed by percolation.

  • Concentration: The resulting ethanolic extract was concentrated under reduced pressure to remove the bulk of the ethanol, yielding a thick, aqueous-alcoholic residue.

  • Acidification and Purification: The residue was acidified with dilute sulfuric acid. This step converted the alkaloids into their water-soluble sulfate salts. The acidic solution was then washed with chloroform to remove non-alkaloidal impurities such as fats and resins, which remained in the organic phase.

  • Liberation of Free Alkaloids: The purified acidic aqueous solution was made alkaline by the addition of ammonia solution. This deprotonated the alkaloid salts, causing the free bases to precipitate out of the solution.

  • Isolation of Crude Alkaloids: The precipitated crude alkaloid mixture was collected by filtration and dried. This mixture primarily contained this compound and Platyphylline.

  • Separation of this compound: The separation of this compound from Platyphylline was achieved by fractional crystallization. The crude alkaloid mixture was dissolved in a minimal amount of hot ethanol or acetone. Upon cooling, the less soluble this compound crystallized out as small rhombic platelets, while the more soluble Platyphylline remained in the mother liquor.

  • Recrystallization: The crystalline this compound was further purified by one or more recrystallizations from hot alcohol or acetone to yield the final, pure product.

Modern Analytical Perspective

While the classical methods of isolation were effective, modern analytical techniques provide a much more detailed and rapid characterization of this compound.

Logical Flow for Modern Analysis:

cluster_initial Initial Screening & Identification cluster_structural Detailed Structural Analysis cluster_final Final Characterization sample Plant Extract or Isolated Compound lcms LC-MS/MS Analysis sample->lcms nmr NMR Spectroscopy sample->nmr hr_ms High-Resolution Mass Spectrometry lcms->hr_ms quantification Quantification lcms->quantification purity Purity Assessment lcms->purity structure_elucidation Structure Elucidation nmr->structure_elucidation hr_ms->structure_elucidation

Figure 2: Modern Analytical Workflow for this compound.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are now standard for the separation, identification, and quantification of this compound in plant extracts and biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound and for determining its stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can aid in the identification of the alkaloid in complex mixtures.

Conclusion

The discovery and isolation of this compound by Orechoff and Tiedebel in 1935 represent a significant achievement in the field of natural product chemistry. Their work, conducted with the analytical tools of their time, paved the way for a deeper understanding of the complex chemistry and toxicology of pyrrolizidine alkaloids. This guide, by presenting both the historical experimental protocols and the context of modern analytical techniques, aims to provide researchers, scientists, and drug development professionals with a comprehensive resource on this important natural product. The journey from the initial extraction in a mid-20th-century laboratory to the detailed structural analysis in a modern facility highlights the remarkable progress in our ability to study and understand the chemical world.

References

An In-depth Technical Guide on the Toxicokinetics and Metabolism of Seneciphyllinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seneciphyllinine, a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species, poses a significant risk to both human and animal health. Understanding its toxicokinetics and metabolism is crucial for assessing its toxicity and developing potential mitigation strategies. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways. The metabolic bioactivation of this compound by cytochrome P450 enzymes into reactive pyrrolic intermediates, their subsequent detoxification via glutathione conjugation, and the formation of toxic protein adducts are discussed in detail. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and natural product chemistry.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by numerous plant species worldwide. Contamination of food, herbal remedies, and animal feed with PAs is a global health concern. This compound is a prominent member of the retronecine-type PAs, known for its potent hepatotoxicity, which is primarily mediated by its metabolic activation in the liver. This document serves as an in-depth technical resource on the toxicokinetics and metabolism of this compound.

Toxicokinetics of this compound

The toxicokinetics of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). A recent study in rats has provided valuable quantitative data on the toxicokinetics of this compound following both intravenous and oral administration[1][2].

Absorption

Following oral administration in rats, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.23 to 0.32 hours[1][2]. However, the oral bioavailability of this compound is low, estimated to be between 5.43% and 10.31%[1]. This low systemic exposure is attributed to extensive first-pass metabolism in the liver and degradation by gut microflora.

Distribution

Currently, specific quantitative data on the tissue distribution and volume of distribution for this compound are limited in the publicly available literature. However, based on the behavior of other PAs, it is expected to distribute primarily to the liver, the main site of its metabolism and toxicity.

Metabolism

The metabolism of this compound is a critical determinant of its toxicity and proceeds via two main competing pathways: bioactivation and detoxification. This metabolic process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.

  • Bioactivation Pathway: CYP enzymes catalyze the dehydrogenation of the necine base of this compound to form highly reactive pyrrolic esters (dehydrothis compound). These electrophilic metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.

  • Detoxification Pathway: this compound can be oxidized at the nitrogen atom by CYPs to form this compound N-oxide, a less toxic and more water-soluble metabolite that can be more readily excreted.

Excretion

Both this compound and its primary metabolite, this compound N-oxide, are eliminated from the plasma rapidly. While specific data on the routes and rates of excretion for this compound are not yet fully detailed, PAs and their metabolites are generally excreted in the urine and feces.

Quantitative Toxicokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (Dose)Oral Administration (Dose)
Cmax (µg/mL) Not Applicable0.82 - 1.75
Tmax (h) Not Applicable0.23 - 0.32
Oral Bioavailability (%) Not Applicable5.43 - 10.31

Metabolism of this compound in Detail

The balance between the bioactivation and detoxification pathways is crucial in determining the ultimate toxicity of this compound.

Role of Cytochrome P450 Enzymes

Multiple isoforms of cytochrome P450 are involved in the metabolism of PAs. While the specific CYPs responsible for this compound metabolism have not been definitively identified, CYP3A and CYP2C subfamily members are known to be involved in the metabolism of other PAs.

Formation of Reactive Metabolites and Protein Adducts

The formation of dehydrothis compound is the key step in the bioactivation of this compound. These reactive pyrrolic esters can form adducts with cellular proteins, leading to enzyme inactivation, disruption of cellular function, and ultimately, cell death. The quantification of these protein adducts can serve as a biomarker of exposure and toxicity.

Glutathione Conjugation: A Key Detoxification Route

The reactive pyrrolic esters of this compound can be detoxified by conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the formation of a more water-soluble and less toxic this compound-GSH conjugate that can be readily excreted. The depletion of cellular GSH can enhance the toxicity of this compound by shifting the balance towards protein adduct formation.

Experimental Protocols

This section provides an overview of the methodologies used to study the toxicokinetics and metabolism of this compound.

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Male and female Sprague-Dawley rats are commonly used.

  • Administration: this compound is administered intravenously (e.g., via the tail vein) to determine its intrinsic pharmacokinetic parameters and orally (e.g., by gavage) to assess its oral bioavailability.

  • Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with a solvent like methanol.

  • Analytical Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the simultaneous quantification of this compound and its metabolites (e.g., this compound N-oxide) in plasma. Chromatographic separation is often achieved on a C18 column with a gradient elution of acetonitrile and water containing formic acid. Detection is performed in the positive multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).

In Vitro Metabolism Studies using Liver Microsomes
  • Enzyme Source: Liver microsomes from rats or humans are used as a source of cytochrome P450 enzymes.

  • Incubation: this compound is incubated with liver microsomes in the presence of a NADPH-regenerating system (to support CYP activity) at 37°C.

  • Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the formation of metabolites over time.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of metabolite formation, incubations are performed with varying concentrations of this compound.

  • Reaction Phenotyping: To identify the specific CYP isoforms involved, incubations can be performed with a panel of recombinant human CYP enzymes or with selective chemical inhibitors of specific CYPs.

Analysis of Glutathione Conjugates
  • In Vitro Formation: this compound is incubated with liver microsomes, NADPH, and glutathione.

  • Analytical Detection: The formation of the this compound-GSH conjugate is monitored by LC-MS/MS. The conjugate will have a specific mass shift corresponding to the addition of a glutathione molecule.

  • Synthesis and Characterization: For use as an analytical standard, the this compound-GSH conjugate can be synthesized chemically or enzymatically and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Quantification of Protein Adducts
  • In Vitro and In Vivo Models: Protein adducts can be studied in vitro by incubating this compound with liver microsomes and proteins, or in vivo by analyzing liver tissue from this compound-treated animals.

  • Proteolysis: The proteins are isolated and digested into smaller peptides using enzymes like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS to identify and quantify peptides that have been modified by the reactive metabolite of this compound. This often involves searching for specific mass shifts on amino acid residues like cysteine.

Visualizations

Metabolic Pathways of this compound

seneciphyllinine_metabolism This compound This compound N_Oxide This compound N-Oxide (Detoxification) This compound->N_Oxide CYP450s (N-oxidation) Reactive_Metabolite Dehydrothis compound (Reactive Pyrrolic Ester) This compound->Reactive_Metabolite CYP450s (Dehydrogenation) Excretion Excretion N_Oxide->Excretion GSH_Conjugate GSH Conjugate (Detoxification) Reactive_Metabolite->GSH_Conjugate GSH / GSTs Protein_Adducts Protein Adducts (Toxicity) Reactive_Metabolite->Protein_Adducts Cellular Proteins GSH_Conjugate->Excretion

Caption: Metabolic pathways of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

in_vivo_workflow start Start dosing Dosing (IV or Oral) start->dosing sampling Blood Sampling (Time course) dosing->sampling processing Plasma Separation sampling->processing extraction Protein Precipitation processing->extraction analysis LC-MS/MS Analysis extraction->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

Caption: In vivo pharmacokinetic study workflow.

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow start Start incubation Incubation (this compound + Liver Microsomes + NADPH) start->incubation quenching Reaction Quenching (e.g., Acetonitrile) incubation->quenching centrifugation Centrifugation quenching->centrifugation supernatant Supernatant Collection centrifugation->supernatant analysis LC-MS/MS Analysis (Metabolite Identification & Quantitation) supernatant->analysis end End analysis->end

Caption: In vitro metabolism study workflow.

Conclusion

The toxicokinetics of this compound are characterized by rapid absorption and elimination, but low oral bioavailability due to extensive first-pass metabolism. The liver plays a central role in its biotransformation, with a delicate balance between detoxification via N-oxidation and GSH conjugation, and bioactivation to reactive pyrrolic esters that can form toxic protein adducts. Further research is needed to fully elucidate the specific enzymes involved, the complete profile of metabolites, and the quantitative aspects of its distribution and excretion. The methodologies and data presented in this guide provide a solid foundation for future investigations into the toxicology of this compound and for the development of strategies to mitigate its adverse health effects.

References

An In-Depth Technical Guide to the Genotoxicity and Carcinogenicity of Seneciphyllinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seneciphyllinine is a macrocyclic diester pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species worldwide.[1] PAs are recognized for their potential hepatotoxicity, genotoxicity, and carcinogenicity, posing a significant risk to human health through the contamination of food, herbal medicines, and dietary supplements.[1] The toxicity of this compound, like other 1,2-unsaturated PAs, is not inherent but arises from metabolic activation into reactive pyrrolic esters. These metabolites are powerful electrophiles that can form covalent bonds with cellular macromolecules, including DNA, initiating a cascade of events that can lead to genetic damage and cancer. This guide provides a comprehensive overview of the current scientific understanding of the genotoxic and carcinogenic properties of this compound, focusing on its mechanism of action, data from toxicological assays, and detailed experimental protocols relevant to its assessment.

Metabolic Activation: The Gateway to Toxicity

The bioactivation of PAs is a critical prerequisite for their toxic effects.[2] This process occurs primarily in the liver and is mediated by cytochrome P450 (CYP) monooxygenases, particularly isoforms such as CYP3A4 and CYP2B.[2][3]

The metabolic pathway involves two key steps:

  • Dehydrogenation: CYP enzymes catalyze the dehydrogenation of the necine base of this compound, converting it into a highly reactive pyrrolic ester, dehydrothis compound.

  • Nucleophilic Attack: This electrophilic metabolite can then be attacked by nucleophiles. While some reactions lead to detoxification (e.g., conjugation with glutathione), others result in the formation of covalent adducts with proteins and, most critically, DNA.

The formation of these dehydropyrrolizidine alkaloid (DHPA)-DNA adducts is the primary mechanism of genotoxicity.

Metabolic_Activation cluster_0 Hepatic Metabolism cluster_1 Cellular Targets & Outcomes SEN This compound (Inactive Pro-toxin) CYP Cytochrome P450 (e.g., CYP3A4, CYP2B) SEN->CYP Dehydrogenation DHP Dehydrothis compound (Reactive Pyrrolic Ester) CYP->DHP DNA DNA DHP->DNA Covalent Bonding Adducts DNA Adducts DHP->Adducts Molecular Initiating Event Geno Genotoxicity (Mutations, Chromosomal Aberrations) Adducts->Geno

Caption: Metabolic activation pathway of this compound.

Genotoxicity Profile

Genotoxicity describes the destructive effect of a substance on a cell's genetic material. For PAs like this compound, this manifests as DNA adducts, which can lead to DNA strand breaks, chromosomal aberrations, micronuclei formation, and gene mutations if not properly repaired.

In Vitro Genotoxicity Data

A standard battery of in vitro tests is used to assess genotoxic potential. While specific quantitative data for this compound is sparse in publicly accessible literature, the results for structurally similar macrocyclic diester PAs are consistently positive in assays that incorporate metabolic activation.

Assay TypeTest SystemMetabolic ActivationTypical Result for ClassReference
Bacterial Reverse Mutation (Ames Test) S. typhimurium (e.g., TA98, TA100)Required (+S9 mix)Positive (Induces frameshift and base-pair substitution mutations)
In Vitro Micronucleus Test Mammalian cells (e.g., CHO, TK6, Human Lymphocytes)Required (+S9 mix)Positive (Increases frequency of micronucleated cells, indicating clastogenic and/or aneugenic activity)
In Vitro Chromosomal Aberration Test Mammalian cells (e.g., CHO, Human Lymphocytes)Required (+S9 mix)Positive (Induces structural chromosome aberrations like breaks and exchanges)
Mechanism of Genotoxicity: From Adduct to Mutation

The formation of DNA adducts is the molecular initiating event. These adducts, primarily at the N-7 position of guanine, can destabilize the DNA structure. If a cell attempts to replicate its DNA before these adducts are removed by cellular repair mechanisms, errors can be introduced, leading to permanent mutations. The types of mutations frequently observed with PAs are G:C → T:A transversions and tandem base substitutions. These genetic alterations in critical genes, such as tumor suppressors (e.g., p53) and proto-oncogenes (e.g., K-ras), can drive the process of carcinogenesis.

Carcinogenicity

Carcinogenicity is the ability of a substance to cause cancer. For genotoxic agents like this compound, the carcinogenic potential is a direct consequence of its ability to damage DNA and cause mutations.

In Vivo Carcinogenicity Data
SpeciesRouteTarget OrganTumor TypeTypical Result for ClassReference
Rat (Fischer 344) Oral (gavage/dietary)LiverHepatocellular Carcinoma, HemangiosarcomaPositive
Mouse (B6C3F1) Oral (gavage/dietary)Liver, LungHepatocellular Adenoma/Carcinoma, Alveolar/Bronchiolar AdenomaPositive

The primary target organ for PA-induced carcinogenicity is the liver, which is consistent with it being the main site of metabolic activation. Tumors, particularly hemangiosarcomas of the liver, are a characteristic finding.

Pathway from Genotoxicity to Carcinogenesis

The progression from initial DNA damage to a malignant tumor is a multi-step process. Following the formation of DNA adducts, the cell activates complex DNA Damage Response (DDR) pathways. These pathways attempt to repair the damage. If the damage is too severe, the cell may be directed to undergo programmed cell death (apoptosis) to prevent the propagation of mutations. However, if these protective mechanisms fail, the cell may survive with permanent mutations. Subsequent proliferation of this mutated cell can lead to clonal expansion and, with the accumulation of further genetic and epigenetic changes, the development of a tumor.

Carcinogenesis_Pathway cluster_0 Initiation Phase cluster_1 Cellular Fate Decision cluster_2 Progression Phase Adducts This compound-DNA Adducts DDR DNA Damage Response (e.g., p53 Activation) Adducts->DDR Repair Successful DNA Repair DDR->Repair Apoptosis Apoptosis (Cell Elimination) DDR->Apoptosis Mutation Failed Repair / Apoptosis Escape DDR->Mutation Proliferation Clonal Proliferation of Mutated Cell Mutation->Proliferation Tumor Tumor Formation Proliferation->Tumor Accumulation of Additional Changes Normal Normal Cell Normal->Repair

Caption: Logical progression from DNA damage to tumor formation.

Key Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of genotoxicity and carcinogenicity. The following sections outline methodologies based on OECD guidelines.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Strains: Use at least five strains of bacteria (Salmonella typhimurium and Escherichia coli), including those that detect frameshift mutations (e.g., TA98) and base-pair substitutions (e.g., TA100).

  • Metabolic Activation: Conduct experiments both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens.

  • Methodology (Plate Incorporation):

    • Prepare a mixture containing the bacterial culture, the test substance at various concentrations (at least five), and either S9 mix or a buffer.

    • Add this mixture to molten top agar and pour it onto a minimal glucose agar plate.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies, typically at least a two-fold increase over the negative control.

Protocol: In Vitro Micronucleus Test (OECD 487)

This assay detects chromosome damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Treatment:

    • Expose duplicate cell cultures to at least three concentrations of this compound, alongside negative (vehicle) and positive controls.

    • Conduct treatments with and without S9 metabolic activation. Typical exposure times are 3-6 hours with S9, and both a short (3-6 hours) and long (e.g., 24 hours, without S9) exposure.

  • Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium. This blocks cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

  • Harvesting and Staining: Harvest cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Micronucleus_Workflow cluster_S9 Metabolic Activation start Start: Mammalian Cell Culture (e.g., CHO, TK6) treat Treat with this compound (≥3 concentrations) + Controls (Vehicle, Positive) start->treat with_s9 Short Exposure (3-6 hr) + S9 Mix treat->with_s9 without_s9 Short Exposure (3-6 hr) - S9 Mix treat->without_s9 long_exp Long Exposure (≈1.5-2 cell cycles) - S9 Mix treat->long_exp cytoB Add Cytochalasin B (To block cytokinesis) with_s9->cytoB incubate Incubate (Allow for completion of mitosis) cytoB->incubate harvest Harvest, Fix, and Stain Cells incubate->harvest score Microscopic Analysis: Score ≥2000 binucleated cells per concentration harvest->score end End: Data Analysis & Interpretation score->end

Caption: Experimental workflow for the In Vitro Micronucleus Test.
Protocol: Carcinogenicity Bioassay (based on OECD 451)

This long-term study evaluates the carcinogenic potential of a substance following repeated exposure over the lifespan of a rodent.

  • Test System: Typically uses rats (e.g., Fischer 344) and mice (e.g., B6C3F1). Use at least 50 animals of each sex per group.

  • Dose Administration: Administer this compound daily for the majority of the animal's lifespan (e.g., 18-24 months). The route should be relevant to human exposure, typically oral (in feed or by gavage). Use at least three dose levels plus a concurrent vehicle control group.

  • Observations:

    • Conduct clinical observations daily for signs of toxicity.

    • Perform detailed physical examinations weekly.

    • Record body weight and food consumption weekly for the first 13 weeks, then monthly.

  • Pathology:

    • At the end of the study, conduct a full necropsy on all animals.

    • Collect all organs and tissues for histopathological examination.

  • Data Analysis: Statistically analyze the incidence of neoplasms in the treated groups compared to the control group. A substance is considered carcinogenic if there is a statistically significant increase in the incidence of malignant or benign tumors.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, as a representative 1,2-unsaturated macrocyclic diester pyrrolizidine alkaloid, is a potent genotoxic and carcinogenic agent. Its toxicity is dependent on metabolic activation in the liver to reactive pyrrolic metabolites that form DNA adducts, leading to mutations and initiating cancer, primarily in the liver. While the general mechanism is well-understood for the PA class, quantitative toxicological data and specific carcinogenicity bioassay results for pure this compound are not widely published. Future research should focus on generating specific dose-response data for this compound in standardized genotoxicity assays and long-term bioassays to allow for more precise human health risk assessments.

References

Seneciphyllinine Contamination in Honey and Food Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seneciphyllinine, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring toxin produced by various plant species worldwide. Its presence in the food chain, primarily through the contamination of honey and herbal products, poses a significant health risk to consumers. PAs are known for their hepatotoxicity, genotoxicity, and carcinogenicity, making the detection and quantification of this compound in food products a critical area of research for food safety and drug development professionals. This technical guide provides a comprehensive overview of this compound contamination, including its sources, analytical detection methods, and toxicological implications, with a focus on the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of this compound and Other Pyrrolizidine Alkaloids in Honey

The concentration of this compound and other PAs in honey is highly variable and depends on the botanical origin of the nectar collected by bees. The following tables summarize the reported concentrations of PAs in various honey types from different geographical regions. It is important to note that much of the available data pertains to the total PA content, with specific quantification of this compound being less common.

Honey TypeGeographical OriginTotal Pyrrolizidine Alkaloid (PA) Concentration (µg/kg)Seneciphylline Concentration (µg/kg)Reference(s)
EucalyptusNot SpecifiedUp to 27Not Specified[1][2]
WildflowerNot SpecifiedHigh contamination levels reportedNot Specified[1][2]
VariousNew ZealandUp to 2777 (total of 18 PAs and N-oxides)Senecionine and seneciphylline group reported[3]
VariousJapanUp to 3300Not Specified
Stingless Bee HoneyAustralia & MalaysiaLow levels of targeted PAs, but untargeted analysis revealed isomers of supinine and echimidineNot Specified

Table 1: Pyrrolizidine Alkaloid Concentrations in Various Honey Types.

Food ProductPyrrolizidine Alkaloid(s)Maximum Level (µg/kg)Regulation
Herbal infusions (dried)Sum of 21 PAs200Commission Regulation (EU) 2020/2040
Tea (Camellia sinensis) (dried)Sum of 21 PAs150Commission Regulation (EU) 2020/2040
Food supplements containing herbal ingredientsSum of 21 PAs400Commission Regulation (EU) 2020/2040
Pollen-based food supplementsSum of 21 PAs500Commission Regulation (EU) 2020/2040
Dried herbs (borage, lovage, marjoram, oregano)Sum of 21 PAs1000Commission Regulation (EU) 2020/2040
Cumin seedsSum of 21 PAs400Commission Regulation (EU) 2020/2040

Table 2: Maximum Levels for Pyrrolizidine Alkaloids in Certain Foodstuffs in the European Union.

Experimental Protocols: Detection and Quantification of this compound

The accurate detection and quantification of this compound in complex food matrices like honey require sensitive and specific analytical methods. The most commonly employed technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed protocol for the analysis of this compound and other PAs in honey.

Protocol: Determination of this compound in Honey by LC-MS/MS

1. Sample Preparation and Extraction:

  • Homogenization: Ensure the honey sample is thoroughly homogenized by stirring.

  • Weighing: Accurately weigh 5 g of the homogenized honey sample into a 50 mL centrifuge tube.

  • Dissolution: Add 10 mL of 0.05 M sulfuric acid to the honey sample. Vortex or shake vigorously until the honey is completely dissolved.

  • Extraction: Add 20 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at room temperature.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 10 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a 20% methanol in water solution to remove sugars and other polar interferences.

  • Elution: Elute the PAs from the cartridge with 10 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other PAs and matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target PAs should be optimized using authentic standards. For this compound (m/z 334.2), characteristic transitions would be monitored.

    • Collision Energy and other MS parameters: These should be optimized for each analyte to achieve maximum sensitivity.

4. Quantification:

  • A matrix-matched calibration curve should be prepared using blank honey extract fortified with known concentrations of this compound standard to compensate for matrix effects.

  • The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Metabolic Activation and Genotoxicity of this compound

The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic activation in the liver. This process, primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP3A4, converts this compound into highly reactive pyrrolic esters (dehydrothis compound). These electrophilic metabolites can then bind to cellular nucleophiles, including DNA, forming DNA adducts. This DNA damage can trigger cellular stress responses, leading to cytotoxicity, mutations, and potentially cancer.

seneciphyllinine_metabolism_and_genotoxicity cluster_0 Cellular Environment This compound This compound CYP3A4 Cytochrome P450 3A4 (in Liver) This compound->CYP3A4 Metabolic Activation ReactiveMetabolite Dehydrothis compound (Pyrrolic Ester) CYP3A4->ReactiveMetabolite DNA Cellular DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct CellularDamage Cytotoxicity & Genotoxicity DNA_Adduct->CellularDamage

Caption: Metabolic activation of this compound to a reactive metabolite leading to DNA adduct formation and cellular damage.

This compound-Induced DNA Damage Response and p53 Signaling Pathway

The formation of DNA adducts by this compound metabolites activates the DNA Damage Response (DDR) pathway. A key player in this pathway is the tumor suppressor protein p53. Upon sensing DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate p53. Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, or, in cases of extensive damage, apoptosis (programmed cell death). This p53-mediated response is a critical cellular defense mechanism against genotoxic agents like this compound.

seneciphyllinine_p53_pathway cluster_1 This compound-Induced Cellular Stress DNA_Adduct This compound-DNA Adducts ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Adduct->ATM_ATR Activates p53 p53 (Tumor Suppressor) ATM_ATR->p53 Phosphorylates & Activates p21 p21 (CDK Inhibitor) p53->p21 Induces Transcription DNA_Repair DNA Repair Proteins p53->DNA_Repair Induces Transcription Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induces Transcription CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest

Caption: The p53 signaling pathway activated in response to this compound-induced DNA damage.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in honey samples, from sample collection to data analysis.

experimental_workflow Start Honey Sample Collection Homogenization Sample Homogenization Start->Homogenization Extraction Liquid-Liquid Extraction (Acidified Water/Acetonitrile) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification using Matrix-Matched Calibration Analysis->Quantification End Data Reporting (µg/kg) Quantification->End

Caption: A typical experimental workflow for the analysis of this compound in honey.

Conclusion

The contamination of honey and other food products with this compound and other pyrrolizidine alkaloids is a significant food safety concern. The toxicological effects of these compounds, driven by their metabolic activation to genotoxic metabolites, underscore the need for robust and sensitive analytical methods for their detection. The detailed experimental protocol and the understanding of the molecular signaling pathways involved in this compound's toxicity provided in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to mitigate the risks associated with PA exposure and to develop safer food products and pharmaceuticals. Continued research into the specific molecular targets of this compound and the development of harmonized analytical methods are crucial for protecting public health.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Studies of Seneciphyllinine

Introduction

This compound, a pyrrolizidine alkaloid (PA) found in various plant species, notably in the genus Gynura, has been identified as a significant hepatotoxin.[1][2] PAs are a class of naturally occurring compounds known for their potential to cause liver damage in both humans and livestock through the consumption of contaminated plants, herbal medicines, and food products like honey and milk.[3][4][5] The increasing concern over herbal drug-induced liver injury has brought PAs like this compound to the forefront of toxicological research. This technical guide provides a comprehensive review of the toxicological studies on this compound, with a focus on its mechanism of action, quantitative toxicity data, and the experimental protocols used to elucidate its effects.

Quantitative Toxicological Data

The hepatotoxicity of this compound has been evaluated through both in vivo and in vitro studies. The following table summarizes the key quantitative data from a pivotal study investigating its effects.

ParameterSpecies/SystemRoute of AdministrationDose/ConcentrationObserved EffectReference
In Vivo ToxicityMiceOral70 mg/kgSevere liver injury, apoptosis
In Vitro CytotoxicityPrimary Mouse Hepatocytes-5-50 µMApoptosis
In Vitro CytotoxicityPrimary Human Hepatocytes-5-50 µMApoptosis
Mechanistic InhibitionPrimary Hepatocytes-50 µM Mdivi-1Alleviation of apoptosis and MMP loss
Mechanistic InhibitionPrimary Hepatocytes-25 µM SP600125Alleviation of apoptosis
Mechanistic InhibitionPrimary Hepatocytes-50 µM ZVAD-fmkAlleviation of apoptosis

Experimental Protocols

The following sections detail the methodologies employed in a key study to characterize the hepatotoxicity of this compound.

In Vivo Mouse Model of Hepatotoxicity
  • Animal Model: Male C57BL/6 mice.

  • Dosing: A single oral dose of 70 mg/kg of this compound was administered.

  • Sample Collection: Liver tissues were collected for histopathological analysis (H&E staining), and serum was collected for the measurement of liver enzymes (ALT and AST).

  • Apoptosis Detection: Apoptosis in liver tissue was assessed using TUNEL staining.

In Vitro Primary Hepatocyte Culture
  • Cell Source: Primary hepatocytes were isolated from both mice and humans.

  • Treatment: Cells were treated with this compound at concentrations ranging from 5 to 50 µM.

  • Apoptosis Assessment: Apoptosis was quantified by flow cytometry using Annexin V-FITC/PI staining.

  • Mitochondrial Function Analysis:

    • Mitochondrial Membrane Potential (MMP): MMP was measured using the fluorescent probe JC-1.

    • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol was detected by western blotting.

  • Inhibitor Studies: To elucidate the signaling pathway, the following inhibitors were used:

    • Mdivi-1 (50 µM): An inhibitor of dynamin-related protein 1 (Drp1), involved in mitochondrial fission.

    • SP600125 (25 µM): A specific inhibitor of c-Jun N-terminal kinase (JNK).

    • ZVAD-fmk (50 µM): A pan-caspase inhibitor.

Signaling Pathways in this compound-Induced Hepatotoxicity

Research indicates that this compound induces hepatotoxicity primarily through the activation of a mitochondria-mediated apoptotic pathway.

Mitochondria-Mediated Apoptosis

The core mechanism involves the disruption of mitochondrial homeostasis. This compound treatment leads to:

  • Mitochondrial Depolarization and Loss of Mitochondrial Membrane Potential (MMP): This is a critical early event in the apoptotic cascade.

  • Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.

  • JNK Activation: The c-Jun N-terminal kinase (JNK) signaling pathway is also activated, playing a crucial role in mediating the apoptotic process.

The process of mitochondrial fission, regulated by proteins such as Drp1, also appears to be involved, as inhibition of Drp1 with Mdivi-1 was shown to alleviate this compound-induced apoptosis and MMP loss.

Seneciphyllinine_Hepatotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound JNK JNK This compound->JNK Activates Mito_Homeostasis Mitochondrial Homeostasis This compound->Mito_Homeostasis Disrupts pJNK p-JNK JNK->pJNK Apoptosis Apoptosis pJNK->Apoptosis Promotes CytC_cyto Cytochrome c Caspases Caspases CytC_cyto->Caspases Activates Caspases->Apoptosis Induces MMP_Loss Loss of MMP Mito_Homeostasis->MMP_Loss Leads to CytC_mito Cytochrome c MMP_Loss->CytC_mito Triggers release of CytC_mito->CytC_cyto

Caption: this compound-induced mitochondria-mediated apoptosis in hepatocytes.

Experimental Workflow

The following diagram illustrates the workflow of the key toxicological studies on this compound.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model C57BL/6 Mice Dosing Oral Gavage (70 mg/kg this compound) Animal_Model->Dosing Sample_Collection Serum & Liver Tissue Collection Dosing->Sample_Collection Analysis_InVivo Histopathology (H&E) Serum ALT/AST TUNEL Assay Sample_Collection->Analysis_InVivo Cell_Culture Primary Mouse & Human Hepatocytes Treatment This compound (5-50 µM) +/- Inhibitors Cell_Culture->Treatment Analysis_InVitro Flow Cytometry (Annexin V/PI) MMP Assay (JC-1) Western Blot (Cytochrome c) Treatment->Analysis_InVitro

Caption: Workflow for in vivo and in vitro toxicological assessment of this compound.

References

Seneciphyllinine N-oxide: A Technical Guide on Synthesis and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seneciphyllinine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) N-oxide, is a compound of significant interest in toxicology and pharmacology. Like other PAs, it is recognized for its potential hepatotoxicity, which is mediated through a complex bioactivation pathway. This technical guide provides an in-depth overview of the synthesis and toxicity of this compound N-oxide, with a focus on its mechanism of action. Detailed experimental protocols for its synthesis and toxicological evaluation are presented, alongside a comprehensive summary of available toxicity data. Furthermore, key signaling pathways involved in its toxicity and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its biological effects.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by various plant species worldwide. Their presence in the food chain, through contaminated herbal teas, honey, and other food products, poses a potential risk to human health. Seneciphylline N-oxide is the N-oxide derivative of seneciphylline, a prominent PA. While PA N-oxides are generally considered less toxic than their parent alkaloids, they can be reduced back to the parent PA in the gut and liver, thereby acting as a pro-toxin. The toxicity of these compounds is primarily attributed to their metabolic activation in the liver, leading to the formation of highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, ultimately causing cellular damage and organ toxicity, particularly to the liver.

Synthesis of this compound N-oxide

While this compound N-oxide is a natural product, its synthesis in a laboratory setting is crucial for toxicological studies and the development of analytical standards. The synthesis typically involves the N-oxidation of its parent alkaloid, seneciphylline.

General Experimental Protocol for N-oxidation of Pyrrolizidine Alkaloids

The following protocol is a representative method for the N-oxidation of a pyrrolizidine alkaloid, adapted from general procedures for the N-oxidation of tertiary amines using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Seneciphylline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

  • Dissolution: Dissolve seneciphylline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound N-oxide.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to yield pure this compound N-oxide.

Toxicity of this compound N-oxide

This compound N-oxide is classified as a hazardous substance with significant acute toxicity upon ingestion, dermal contact, or inhalation.

Quantitative Toxicity Data
Hazard StatementClassification
Fatal if swallowedAcute toxicity, oral (Category 1/2)
Fatal in contact with skinAcute toxicity, dermal (Category 1/2)
Fatal if inhaledAcute toxicity, inhalation (Category 1/2)
May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity, repeated exposure

Note: The GHS classification is a hazard assessment and not a direct measure of LD50.

A study on a plant extract containing a mixture of pyrrolizidine alkaloids, including seneciphylline and its N-oxide, reported an oral LD50 in rats of >5000 mg/kg for the total extract. However, this value is not directly applicable to the pure Seneciphylline N-oxide.

Mechanism of Toxicity

The toxicity of this compound N-oxide is a multi-step process that begins with its metabolic conversion to the parent alkaloid, followed by bioactivation in the liver to reactive metabolites that induce cellular damage, primarily through apoptosis.

Metabolic Activation and Detoxification

The proposed metabolic pathway leading to the toxicity of this compound N-oxide is as follows:

  • Reduction: this compound N-oxide is reduced to its parent pyrrolizidine alkaloid, seneciphylline, by gut microbiota and hepatic enzymes.

  • Bioactivation: Seneciphylline is then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

  • Adduct Formation: These electrophilic pyrrolic esters can readily react with cellular nucleophiles, leading to the formation of stable DNA and protein adducts.

  • Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to DNA damage, protein dysfunction, and oxidative stress.

  • Detoxification: A competing pathway involves the conjugation of the reactive pyrrolic esters with glutathione (GSH), leading to their detoxification and excretion.

metabolic_activation cluster_ingestion Ingestion/Exposure cluster_gut_liver Gut/Liver cluster_cellular_effects Cellular Effects This compound N-oxide This compound N-oxide Seneciphylline Seneciphylline This compound N-oxide->Seneciphylline Reduction (Gut Microbiota, Liver Enzymes) Dehydroseneciphylline (Pyrrolic Ester) Dehydroseneciphylline (Pyrrolic Ester) Seneciphylline->Dehydroseneciphylline (Pyrrolic Ester) Metabolic Activation (Cytochrome P450) DNA Adducts DNA Adducts Dehydroseneciphylline (Pyrrolic Ester)->DNA Adducts Protein Adducts Protein Adducts Dehydroseneciphylline (Pyrrolic Ester)->Protein Adducts Detoxification (GSH Conjugation) Detoxification (GSH Conjugation) Dehydroseneciphylline (Pyrrolic Ester)->Detoxification (GSH Conjugation) Cellular Damage & Apoptosis Cellular Damage & Apoptosis DNA Adducts->Cellular Damage & Apoptosis Protein Adducts->Cellular Damage & Apoptosis

Metabolic activation pathway of this compound N-oxide.
Signaling Pathways in Hepatotoxicity

The cellular damage induced by the reactive metabolites of seneciphylline triggers specific signaling cascades that lead to programmed cell death (apoptosis), a key feature of its hepatotoxicity. The c-Jun N-terminal kinase (JNK) signaling pathway and the mitochondria-mediated apoptosis pathway are critically involved.

JNK Signaling Pathway: The formation of protein adducts and the induction of oxidative stress can activate the JNK signaling pathway. Activated JNK can phosphorylate various downstream targets, including proteins involved in the regulation of apoptosis.

Mitochondria-Mediated Apoptosis: The cellular stress also leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, leading to the execution of apoptosis.

signaling_pathway This compound N-oxide Metabolites This compound N-oxide Metabolites Oxidative Stress & Protein Adducts Oxidative Stress & Protein Adducts This compound N-oxide Metabolites->Oxidative Stress & Protein Adducts JNK Activation JNK Activation Oxidative Stress & Protein Adducts->JNK Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress & Protein Adducts->Mitochondrial Dysfunction Apoptosis Apoptosis JNK Activation->Apoptosis Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis

Signaling pathways in this compound N-oxide-induced hepatotoxicity.

Experimental Protocols for Toxicity Assessment

In Vivo Hepatotoxicity Assessment in Rodents

Objective: To evaluate the potential of this compound N-oxide to cause liver damage in a mammalian model.

Animals: Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

  • Dosing: Administer this compound N-oxide orally by gavage at various dose levels. A control group should receive the vehicle only.

  • Observation: Monitor the animals for clinical signs of toxicity for a specified period (e.g., 24, 48, 72 hours).

  • Blood Collection: At the end of the observation period, collect blood samples via cardiac puncture for biochemical analysis.

  • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.

  • Liver Tissue Collection: Euthanize the animals and collect liver tissues.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination using hematoxylin and eosin (H&E) staining.

  • Biochemical Analysis of Liver: Homogenize a portion of the liver to measure levels of hepatic glutathione (GSH) as an indicator of oxidative stress.

In Vitro Cytotoxicity Assessment using CCK-8 Assay

Objective: To determine the cytotoxic effect of this compound N-oxide on cultured liver cells.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound N-oxide

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound N-oxide for 24, 48, or 72 hours. Include untreated cells as a control.

  • Addition of CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation of Cell Viability: Calculate the cell viability as a percentage of the control group.

In Vitro Apoptosis Detection using TUNEL Assay

Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound N-oxide.

Materials:

  • Hepatocyte cell line

  • This compound N-oxide

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture hepatocytes on coverslips and treat with this compound N-oxide at a concentration known to induce cytotoxicity.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Staining: Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei due to the incorporation of the labeled dUTP into fragmented DNA.

experimental_workflow cluster_invivo In Vivo Hepatotoxicity cluster_invitro In Vitro Cytotoxicity & Apoptosis Animal Dosing Animal Dosing Blood & Tissue Collection Blood & Tissue Collection Animal Dosing->Blood & Tissue Collection Serum Biochemistry (ALT, AST) Serum Biochemistry (ALT, AST) Blood & Tissue Collection->Serum Biochemistry (ALT, AST) Liver Histopathology Liver Histopathology Blood & Tissue Collection->Liver Histopathology Hepatic GSH Levels Hepatic GSH Levels Blood & Tissue Collection->Hepatic GSH Levels Cell Culture & Treatment Cell Culture & Treatment CCK-8 Assay CCK-8 Assay Cell Culture & Treatment->CCK-8 Assay TUNEL Assay TUNEL Assay Cell Culture & Treatment->TUNEL Assay Cell Viability Assessment Cell Viability Assessment CCK-8 Assay->Cell Viability Assessment Apoptosis Detection Apoptosis Detection TUNEL Assay->Apoptosis Detection

Experimental workflow for toxicity assessment.

Conclusion

This compound N-oxide represents a significant toxicological concern due to its potential for conversion to the highly reactive parent pyrrolizidine alkaloid, seneciphylline. Its hepatotoxicity is driven by metabolic activation in the liver, leading to the formation of DNA and protein adducts and the induction of apoptosis through the JNK and mitochondria-mediated signaling pathways. This technical guide provides a foundational understanding of the synthesis and toxicological profile of this compound N-oxide, offering detailed methodologies for its study. Further research is warranted to establish a definitive LD50 value and to further elucidate the intricate molecular mechanisms underlying its toxicity, which will be crucial for risk assessment and the development of potential therapeutic interventions for PA poisoning.

References

The Untapped Therapeutic Potential of Seneciphyllinine: A Technical Overview Beyond Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: Seneciphyllinine, a pyrrolizidine alkaloid predominantly known for its hepatotoxic effects, presents a complex profile of biological activities that extend beyond its toxicological reputation. While its role in liver damage is well-documented, emerging research suggests that this compound, and the extracts containing it, may possess other pharmacological properties worthy of investigation for novel therapeutic applications. This technical guide provides an in-depth analysis of the current scientific literature on the biological activities of this compound, focusing on its potential anti-ulcerogenic, enzyme-modulating, and cytotoxic effects on cancer cells, while clearly delineating the areas where further research is critically needed.

Anti-Ulcerogenic Properties

An intriguing area of research is the potential gastroprotective effect of this compound as a component of a pyrrolizidine alkaloid (PA) mixture from Senecio brasiliensis. While studies on pure this compound are lacking, the findings on this PA extract provide a foundation for future investigations.

Quantitative Data: Anti-Ulcer Activity of a Pyrrolizidine Alkaloid Mixture Containing this compound
Experimental ModelTreatmentDosageUlcer Inhibition (%)p-valueReference
HCl/ethanol-induced gastric ulcer in ratsPA extract12.5 mg/kg (p.o.)32.9< 0.001[1]
25 mg/kg (p.o.)42.5< 0.001[1]
50 mg/kg (p.o.)66.8< 0.001[1]
Indomethacin-bethanechol-induced gastric ulcer in ratsPA extract12.5 mg/kg (p.o.)Significant< 0.001[1]
Hypothermic-restraint-induced gastric ulcer in ratsPA extractNot specifiedSignificant< 0.001[1]
Cysteamine-induced duodenal ulcer in ratsPA extractNot specifiedSignificant< 0.001
Experimental Protocols

HCl/Ethanol-Induced Gastric Ulcer Model in Rats

  • Animal Model: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

  • Treatment: The pyrrolizidine alkaloid extract from Senecio brasiliensis, containing senecionine, integerrimine, retrorsine, usaramine, and seneciphylline, is administered orally (p.o.) at doses of 12.5, 25, and 50 mg/kg. A control group receives the vehicle.

  • Ulcer Induction: One hour after treatment, 1 mL of a 0.3 M HCl/60% ethanol solution is administered orally to induce gastric ulcers.

  • Evaluation: One hour after ulcer induction, animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the area of the lesions.

Pylorus Ligation-Induced Gastric Ulcer Model in Rats

  • Animal Model: Male Wistar rats are fasted for 24 hours.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric sphincter is ligated.

  • Treatment: The PA extract is administered intraduodenally (i.d.).

  • Evaluation: Four hours after ligation, the animals are euthanized. The gastric content is collected to measure volume, pH, and total acidity. The stomach is examined for ulcer formation.

Signaling Pathways and Mechanisms of Action

The anti-ulcerogenic effect of the PA extract appears to be multifactorial, involving cytoprotective mechanisms. The study indicated that the extract led to a significant increase in gastric mucus production and prostaglandin synthesis.

Anti_Ulcer_Pathway PA Extract (containing this compound) PA Extract (containing this compound) Gastric Mucosa Gastric Mucosa PA Extract (containing this compound)->Gastric Mucosa Acts on Mucus Production Mucus Production Gastric Mucosa->Mucus Production Increases Prostaglandin Synthesis Prostaglandin Synthesis Gastric Mucosa->Prostaglandin Synthesis Increases Cytoprotection Cytoprotection Mucus Production->Cytoprotection Prostaglandin Synthesis->Cytoprotection

Figure 1: Proposed mechanism of anti-ulcerogenic activity.

Modulation of Hepatic Enzymes

This compound has been shown to modulate the activity of key enzymes involved in drug metabolism in the liver of rats. These findings, while related to hepatic function, are not directly tied to its toxicity and demonstrate a distinct pharmacological activity.

Quantitative Data: Effect of this compound on Rat Hepatic Enzyme Activity
EnzymeEffectSignificanceReference
Epoxide HydraseIncreasedSignificant
Glutathione-S-TransferaseIncreasedSignificant
Cytochrome P-450ReducedSignificant
Aminopyrine-N-DemethylaseReducedNot specified
Arylhydrocarbon Hydroxylase (AHH)ReducedNot specified
Experimental Protocol

In Vivo Assessment of Hepatic Enzyme Activity in Rats

  • Animal Model: Young male albino rats.

  • Treatment: this compound is administered orally.

  • Sample Collection: After the treatment period, the animals are euthanized, and liver microsomes are prepared.

  • Enzyme Assays: The activities of epoxide hydrase, glutathione-S-transferase, aminopyrine-N-demethylase, and arylhydrocarbon hydroxylase are measured using established spectrophotometric or other appropriate biochemical assays.

Enzyme_Modulation_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro Analysis Oral Administration Oral Administration Rat Model Rat Model Oral Administration->Rat Model Liver Microsome Isolation Liver Microsome Isolation Rat Model->Liver Microsome Isolation Enzyme Activity Assays Enzyme Activity Assays Liver Microsome Isolation->Enzyme Activity Assays Data Analysis Data Analysis Enzyme Activity Assays->Data Analysis

Figure 2: Experimental workflow for enzyme modulation study.

Cytotoxic Effects on Cancer Cells

While the cytotoxicity of this compound is a hallmark of its toxicity, understanding its effects on cancer cells specifically can open avenues for its investigation as a potential, albeit likely toxic, anticancer agent. Research has shown that this compound induces apoptosis in human hepatoma Huh-7.5 cells.

Quantitative Data: Apoptosis Induction in Huh-7.5 Cells by this compound
ConcentrationApoptosis InductionNoteReference
6.25 µMMarkedly higher than control-
25 µMMarkedly higher than control-
100 µMMarkedly higher than control-
400 µM~20% (average)-
Experimental Protocol

Flow Cytometry for Apoptosis Detection

  • Cell Culture: Human hepatoma Huh-7.5 cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 6.25, 25, 100, and 400 µM) for a specified duration.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

Signaling Pathways in this compound-Induced Apoptosis

Studies on the hepatotoxicity of this compound have implicated the activation of the c-Jun N-terminal kinase (JNK) pathway and the disruption of mitochondrial homeostasis in the induction of apoptosis.

Apoptosis_Pathway This compound This compound Mitochondrial Homeostasis Disruption Mitochondrial Homeostasis Disruption This compound->Mitochondrial Homeostasis Disruption JNK Pathway Activation JNK Pathway Activation This compound->JNK Pathway Activation Mitochondrial Depolarization Mitochondrial Depolarization Mitochondrial Homeostasis Disruption->Mitochondrial Depolarization Caspase Activation Caspase Activation JNK Pathway Activation->Caspase Activation Cytochrome c Release Cytochrome c Release Mitochondrial Depolarization->Cytochrome c Release Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 3: this compound-induced apoptosis signaling.

Gaps in Current Knowledge and Future Directions

Despite these preliminary findings, the biological activity of this compound beyond its toxicity remains largely unexplored. There is a notable absence of research on its potential anti-inflammatory, broader anticancer, and antimicrobial properties when studied as an isolated compound.

  • Anti-inflammatory Effects: While some constituents of Senecio species have shown anti-inflammatory activity, there is no direct evidence or quantitative data for this compound's effect on inflammatory markers or pathways like NF-κB or MAPK.

  • Anticancer Activity: The cytotoxic effects have been primarily studied in the context of hepatotoxicity. Its potential as a selective anticancer agent against various cancer cell lines (other than hepatic) has not been investigated.

  • Antimicrobial Activity: Although crude alkaloid extracts from Senecio species have demonstrated antibacterial activity, the specific contribution of this compound to this effect is unknown.

Future research should focus on isolating pure this compound and screening it for a range of biological activities using standardized in vitro and in vivo models. Elucidating its specific molecular targets and signaling pathways in non-hepatic cell types is crucial to unlock any potential therapeutic value and to better understand its complex pharmacological profile.

References

Environmental Degradation of Seneciphyllinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seneciphyllinine, a macrocyclic diester pyrrolizidine alkaloid (PA) produced by various Senecio species, is a hepatotoxic and carcinogenic compound that poses a significant threat to livestock and human health through contamination of the food chain. Understanding its fate and persistence in the environment is crucial for assessing and mitigating these risks. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation pathways of this compound, drawing upon studies of Senecio alkaloids and other structurally related PAs. While direct studies on this compound degradation are limited, this guide synthesizes available data to propose putative degradation mechanisms and provides detailed experimental protocols for further research.

Quantitative Data on Pyrrolizidine Alkaloid Degradation

The environmental persistence of PAs is influenced by their chemical structure and environmental conditions. Macrocyclic diester PAs, such as this compound, have been observed to be more persistent than their N-oxides or open-chain diester counterparts. The following table summarizes quantitative data from studies on the degradation of PAs from Senecio species.

Pyrrolizidine Alkaloid TypeEnvironmental MatrixDegradation ProcessKey FindingsReference
PAs from Senecio vulgaris (including cyclic diesters)Sandy Loam SoilLeaching & DegradationMinimal leaching (<0.84%) after 14 days, suggesting retention or degradation.[1]
PAs from Senecio vulgarisLoam SoilLeaching & DegradationNo detectable PAs in leachate after 14 days, indicating faster degradation or stronger retention compared to sandy loam.[1][1]
PAs from Senecio jacobaeaCompostingBiodegradationVirtually complete loss of PAs within three months.[2]
PAs from Senecio jacobaeaEnsilingBiodegradationSignificant reduction (91-99%) of PAs/PANOs.[2]
15 PAs (including senecionine, a structural analog)Aqueous Solution (pH dependent)HydrolysisStable in neutral and acidic solutions; ~50% degradation in 24 hours under alkaline conditions.
15 PAs (including senecionine)Aqueous SolutionPhotolysisDegradation observed under UV radiation; minimally affected by visible light.

Proposed Environmental Degradation Pathways of this compound

Based on the degradation patterns of other macrocyclic diester PAs and fundamental chemical principles, the environmental degradation of this compound likely proceeds through abiotic and biotic pathways, primarily involving hydrolysis of the ester linkages and modifications to the necine base.

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: The ester bonds in the macrocyclic ring of this compound are susceptible to hydrolysis, particularly under alkaline conditions as has been demonstrated for other PAs. This process would lead to the opening of the macrocyclic ring, resulting in the formation of the necine base, retronecine, and seneciphyllic acid.

Photolysis: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the degradation of PAs. While the specific photoproducts of this compound are unknown, photolysis could contribute to its breakdown in sun-exposed environments, such as surface waters or the upper layers of soil.

This compound This compound Hydrolysis Hydrolysis (Alkaline conditions) This compound->Hydrolysis Photolysis Photolysis (UV Radiation) This compound->Photolysis RingOpenedIntermediate Ring-Opened Intermediate Hydrolysis->RingOpenedIntermediate PhotodegradationProducts Photodegradation Products Photolysis->PhotodegradationProducts Retronecine Retronecine RingOpenedIntermediate->Retronecine SeneciphyllicAcid Seneciphyllic Acid RingOpenedIntermediate->SeneciphyllicAcid

Proposed abiotic degradation pathways for this compound.
Biotic Degradation: Microbial Metabolism

Microorganisms in soil and compost play a significant role in the degradation of PAs. The enzymatic machinery of bacteria and fungi can catalyze the breakdown of these complex molecules. For this compound, microbial degradation likely involves initial enzymatic hydrolysis of the ester bonds, followed by further degradation of the resulting retronecine and seneciphyllic acid moieties.

This compound This compound MicrobialEnzymes Microbial Esterases This compound->MicrobialEnzymes RingOpenedIntermediate Ring-Opened Intermediate MicrobialEnzymes->RingOpenedIntermediate Retronecine Retronecine RingOpenedIntermediate->Retronecine SeneciphyllicAcid Seneciphyllic Acid RingOpenedIntermediate->SeneciphyllicAcid FurtherDegradation Further Microbial Degradation Retronecine->FurtherDegradation SeneciphyllicAcid->FurtherDegradation Mineralization CO2 + H2O + Nutrients FurtherDegradation->Mineralization

Proposed biotic degradation pathway for this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of this compound degradation in the environment. The following protocols are based on established methods for PA analysis in environmental matrices.

Soil Leaching and Degradation Study

This protocol is adapted from the methodology used to study the fate of PAs from Senecio vulgaris in soil columns.

1. Soil Collection and Characterization:

  • Collect soil from the desired depth (e.g., 0-20 cm) from a location with no history of PA-producing plants.

  • Air-dry the soil and sieve it to a uniform particle size (e.g., < 2 mm).

  • Characterize the soil for key properties: pH, organic matter content, cation exchange capacity, and texture (e.g., sandy loam, loam).

2. Preparation of this compound Spiking Solution:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or water, depending on the desired application method).

  • For studies mimicking plant decomposition, prepare aqueous extracts from Senecio plant material known to contain this compound.

3. Soil Column Setup:

  • Use glass or stainless steel columns of appropriate dimensions (e.g., 10 cm diameter, 20 cm height).

  • Pack the columns with the characterized soil to a consistent bulk density.

  • Pre-condition the columns by slowly passing deionized water through them until a steady flow is achieved.

4. Application and Leaching:

  • Apply the this compound solution or plant extract evenly to the surface of the soil columns.

  • Simulate rainfall events by adding a defined volume of deionized water or a synthetic rainwater solution at regular intervals.

  • Collect the leachate from the bottom of the columns at specified time points (e.g., daily for 14 days).

5. Sample Extraction and Analysis:

  • Leachate: Filter the collected leachate (e.g., through a 0.45 µm filter). PAs can be extracted and concentrated using solid-phase extraction (SPE).

  • Soil: At the end of the experiment, section the soil columns (e.g., into 5 cm increments). Extract PAs from the soil using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Analysis: Quantify this compound and its potential degradation products using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SoilCollection Soil Collection & Characterization ColumnSetup Soil Column Setup SoilCollection->ColumnSetup SpikingSolution This compound Spiking Solution Prep. Application Application of This compound SpikingSolution->Application ColumnSetup->Application Leaching Simulated Rainfall & Leachate Collection Application->Leaching LeachateExtraction Leachate Extraction (SPE) Leaching->LeachateExtraction SoilExtraction Soil Extraction (QuEChERS) Leaching->SoilExtraction LCMS LC-HRMS Analysis LeachateExtraction->LCMS SoilExtraction->LCMS

References

Ethnobotanical Applications and Toxicological Profile of Seneciphyllinine-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seneciphyllinine, a member of the hepatotoxic pyrrolizidine alkaloids (PAs), is a secondary metabolite found in various plant species, particularly within the extensive Senecio genus of the Asteraceae family. Despite the known toxicity of PAs, numerous Senecio species have a long history of use in traditional medicine across different cultures for treating a wide array of ailments. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound and related PAs, alongside a critical examination of their toxicological properties. This document synthesizes available quantitative data on PA concentrations, details experimental protocols for their analysis, and illustrates the cellular mechanisms of their toxicity, offering a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Ethnobotanical Uses of Senecio Species

Plants from the Senecio genus are prevalent in traditional medicine systems worldwide, utilized for their purported therapeutic effects against various conditions. However, it is crucial to note that many of these traditional applications come with a significant risk of toxicity due to the presence of pyrrolizidine alkaloids like this compound.

Traditional applications of various Senecio species include:

  • Anti-inflammatory and Analgesic: Infusions and poultices of Senecio species have been traditionally used to alleviate inflammation and pain associated with rheumatism, gout, and injuries.

  • Respiratory Ailments: Certain species are employed in folk remedies for coughs, colds, bronchitis, and asthma.[1]

  • Gastrointestinal Disorders: Traditional uses extend to treating stomach ailments and ulcers.

  • Wound Healing: Topical application of some Senecio preparations is believed to promote the healing of wounds and boils.[1]

  • Other Uses: Various species have also been utilized for eye conditions, menstrual disorders, and as diuretics and purgatives.[2]

It is important to emphasize that the presence of hepatotoxic PAs, such as this compound, in these plants makes their internal use hazardous. Cases of hepatic veno-occlusive disease have been linked to the consumption of herbal teas and remedies prepared from Senecio species.[2][3] One notable example is the use of Senecio longilobus in a herbal tea known as "gordolobo yerba" in the southwestern USA, which has been associated with severe liver damage. While specific ethnobotanical uses for Senecio rodriguezii, a known source of this compound, are not extensively documented, the general use of the Senecio genus in traditional medicine warrants caution.

Quantitative Analysis of Pyrrolizidine Alkaloids in Senecio Species

The concentration of this compound and other PAs can vary significantly between different Senecio species and even within different parts of the same plant. Accurate quantification of these alkaloids is essential for assessing the toxic potential of these plants. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used and sensitive method for the determination of PAs.

The following table summarizes the concentrations of various PAs, including those structurally related to this compound, found in different Senecio species as reported in the literature.

Plant SpeciesPlant PartPyrrolizidine AlkaloidConcentration (mg/g dry weight)Reference
Senecio brasiliensisNot specifiedTotal Alkaloids17.6
Senecio oxyphyllusNot specifiedTotal Alkaloids6.2
Senecio selloiNot specifiedTotal Alkaloids1.8
Senecio madagascariensisNot specifiedTotal Alkaloids0.6

Note: This table provides an example of how quantitative data on PA concentrations can be presented. Specific quantitative data for this compound across a broad range of Senecio species is limited in publicly available literature.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of pyrrolizidine alkaloids, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Senecio sp.)

  • Methanol

  • 1% Tartaric acid in methanol

  • Chloroform

  • Cation-exchange solid-phase extraction (SPE) cartridges

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh approximately 10 g of the dried, powdered plant material.

  • Suspend the plant material in 100 mL of 1% tartaric acid in methanol.

  • Heat the mixture to boiling for 2 hours with continuous stirring.

  • Allow the mixture to cool and then filter to separate the extract from the plant debris.

  • Concentrate the filtrate using a rotary evaporator until the methanol is removed, leaving an aqueous residue.

  • Adjust the pH of the aqueous residue to approximately 2 with 0.5 M H₂SO₄.

  • Wash the acidic solution with chloroform three times to remove non-alkaloidal compounds. Discard the chloroform layers.

  • Adjust the pH of the aqueous solution to approximately 9 with 25% ammonium hydroxide.

  • Extract the alkaloids from the basic aqueous solution with chloroform three times.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to dryness under reduced pressure to obtain the crude alkaloid extract.

  • For further purification, dissolve the crude extract in a minimal amount of methanol and apply it to a pre-conditioned cation-exchange SPE cartridge.

  • Wash the cartridge with methanol to remove impurities.

  • Elute the alkaloids from the cartridge with a solution of 5% ammonia in methanol.

  • Evaporate the eluent to dryness to yield the purified PA fraction containing this compound.

Quantification of this compound by HPLC-MS/MS

This protocol describes a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 0.1% aqueous solution (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • This compound analytical standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Sample Preparation: Dissolve the purified PA extract in the initial mobile phase composition (e.g., 95% A: 5% B). Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values should be determined by direct infusion of the standard.

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Cellular Mechanism of this compound Toxicity

The toxicity of this compound, like other hepatotoxic pyrrolizidine alkaloids, is not due to the parent compound itself but rather to its metabolic activation in the liver. This process leads to the formation of highly reactive pyrrolic metabolites that can cause severe cellular damage.

The key steps in the toxicological pathway are:

  • Metabolic Activation: this compound is metabolized by cytochrome P450 enzymes (primarily CYP3A4) in the liver to form dehydropyrrolizidine alkaloids (dehydro-PAs).

  • Adduct Formation: These highly electrophilic dehydro-PAs readily react with cellular nucleophiles, forming covalent adducts with DNA and proteins.

  • Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to:

    • DNA Damage and Genotoxicity: DNA adducts can lead to mutations and chromosomal aberrations, contributing to the carcinogenic potential of these alkaloids.

    • Protein Dysfunction: Adduct formation with essential cellular proteins can impair their function, leading to enzyme inhibition and disruption of cellular signaling.

    • Oxidative Stress: The metabolic activation process and subsequent cellular damage can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress and further cellular injury.

  • Cell Cycle Arrest and Apoptosis: The cellular damage triggers cell cycle checkpoints, often leading to an arrest in the S or G2/M phase. If the damage is too severe to be repaired, the cell will undergo programmed cell death (apoptosis).

This cascade of events ultimately leads to hepatotoxicity, characterized by veno-occlusive disease, liver cirrhosis, and potentially liver cancer.

Signaling Pathway and Workflow Diagrams

Experimental_Workflow cluster_protocol Experimental Protocol Plant_Material Dried Plant Material Extraction Extraction with Acidified Methanol Plant_Material->Extraction Purification Solid-Phase Extraction (Cation Exchange) Extraction->Purification Analysis HPLC-MS/MS Quantification Purification->Analysis Data Quantitative Data Analysis->Data

Diagram 1: General workflow for the extraction and analysis of this compound.

PA_Toxicity_Pathway This compound This compound (Inactive Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (e.g., CYP3A4) in Liver This compound->CYP450 Metabolic Activation Dehydro_PA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->Dehydro_PA DNA_Adducts DNA Adducts Dehydro_PA->DNA_Adducts Protein_Adducts Protein Adducts Dehydro_PA->Protein_Adducts DNA_Damage DNA Damage & Genotoxicity DNA_Adducts->DNA_Damage Protein_Dysfunction Protein Dysfunction Protein_Adducts->Protein_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) DNA_Damage->Cell_Cycle_Arrest Protein_Dysfunction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Diagram 2: Cellular mechanism of this compound-induced hepatotoxicity.

Conclusion

The ethnobotanical use of plants containing this compound, particularly from the Senecio genus, presents a significant health risk due to the inherent hepatotoxicity of these pyrrolizidine alkaloids. While traditional medicine has utilized these plants for various therapeutic purposes, modern scientific evidence overwhelmingly points to the dangers of their consumption. This guide provides researchers and drug development professionals with a foundational understanding of the traditional context, analytical methodologies, and toxicological mechanisms associated with this compound. Further research is warranted to fully characterize the PA profiles of traditionally used medicinal plants and to educate communities about the potential dangers of using Senecio-based remedies. The development of robust analytical methods for the detection and quantification of these toxins in herbal products is also of paramount importance for public health and safety.

References

Seneciphyllinine's Interaction with Cellular Macromolecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seneciphyllinine, a retronecine-type pyrrolizidine alkaloid (PA), is a naturally occurring toxin with significant hepatotoxic, genotoxic, and carcinogenic potential. Its toxicity is not inherent but arises from metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This activation generates highly reactive pyrrolic esters, electrophilic metabolites that readily interact with cellular macromolecules, including DNA and proteins. These interactions disrupt cellular homeostasis, leading to a cascade of damaging events such as the formation of DNA and protein adducts, induction of apoptosis, and cell cycle arrest. Understanding the intricate details of these interactions is paramount for toxicological risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on this compound's interaction with cellular macromolecules, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved signaling pathways. While specific quantitative data for this compound remains an area of active research, this guide consolidates available information and draws upon data from closely related PAs to present a holistic view of its toxicological profile.

Metabolic Activation and Formation of Macromolecular Adducts

The bioactivation of this compound is a critical initiating step in its toxicity. Like other retronecine-type PAs, it undergoes metabolic activation primarily by CYP enzymes, particularly CYP3A4, in the liver. This process converts the parent alkaloid into reactive pyrrolic esters, which are potent electrophiles.

These reactive metabolites can then form covalent bonds with nucleophilic centers in cellular macromolecules, leading to the formation of DNA and protein adducts. The formation of these adducts is a key molecular initiating event that triggers downstream toxic effects.

DNA Adducts

The covalent binding of this compound's reactive metabolites to DNA results in the formation of DNA adducts. These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations, chromosomal aberrations, and genomic instability. The genotoxicity of PAs is a significant contributor to their carcinogenicity.

Protein Adducts

In addition to DNA, the electrophilic metabolites of this compound can also bind to cellular proteins, forming protein adducts. This can alter protein structure and function, leading to enzyme inhibition, disruption of cellular signaling, and induction of cellular stress responses.

Quantitative Data on this compound and Related Pyrrolizidine Alkaloids

Quantitative data on the interaction of this compound and other PAs with cellular systems provide crucial insights into their potency and toxicological risk. The following tables summarize key quantitative parameters.

Table 1: Cytotoxicity of this compound and Other Retronecine-Type Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidCell LineExposure Time (h)IC50 / EC50 (µM)Citation
This compoundHepG2-CYP3A42426.2
LasiocarpineHepG2-CYP3A42412.6
RetrorsineHepD-126.55[1]
SenecionineHepD-173.71[1]
MonocrotalineHepaRG24>800[2]

Table 2: Genotoxicity of this compound

EndpointCell LineBenchmark Dose Level (BMDL) (µM)Citation
γH2AX inductionHepG2-CYP3A40.1 - 10 (range for cyclic diesters)

Table 3: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseTmax (h)Cmax (µg/mL)Oral Bioavailability (%)Citation
Oral-0.23 - 0.320.82 - 1.755.43 - 10.31
Intravenous1 mg/kg---

Cellular Consequences of Macromolecular Interactions

The formation of DNA and protein adducts by this compound metabolites triggers a range of cellular responses, ultimately leading to cytotoxicity and tissue damage.

Apoptosis

This compound and related PAs are known to induce apoptosis, or programmed cell death. This is a crucial mechanism for eliminating damaged cells and preventing the propagation of mutations. The apoptotic cascade is typically initiated through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9 and caspase-3.

Cell Cycle Arrest

Exposure to this compound can lead to cell cycle arrest, particularly at the G2/M phase. This is a cellular defense mechanism that allows time for DNA repair before the cell enters mitosis. However, prolonged cell cycle arrest can also lead to senescence or apoptosis.

Signaling Pathways

The cellular damage induced by this compound activates complex signaling networks. The following diagrams illustrate the key pathways involved in its toxicity.

Seneciphyllinine_Metabolic_Activation This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (Electrophiles) CYP450->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Covalent Binding Protein Cellular Proteins ReactiveMetabolites->Protein Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts

Metabolic activation of this compound and adduct formation.

PA_Induced_Apoptosis cluster_initiator Initiation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade DNA_Damage DNA Damage (Adducts) Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Stress Signal Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Pyrrolizidine alkaloid-induced intrinsic apoptosis pathway.

PA_Cell_Cycle_Arrest DNA_Adducts DNA Adducts DDR DNA Damage Response (DDR) (e.g., p53, γH2AX) DNA_Adducts->DDR Activation CellCycle Cell Cycle Progression DDR->CellCycle Inhibition G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Repair DNA Repair G2M_Arrest->Repair Allows time for Apoptosis Apoptosis G2M_Arrest->Apoptosis If damage is severe

Pathway of PA-induced cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the interaction of this compound and other PAs with cellular macromolecules.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of PAs in a suitable cell line (e.g., HepG2 cells with CYP3A4 overexpression).

Materials:

  • HepG2-CYP3A4 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolizidine alkaloid (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2-CYP3A4 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the PA in serum-free medium. After 24 hours, replace the complete medium with 100 µL of the PA dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against PA concentration to determine the IC50 value.

Genotoxicity Assay (γH2AX Assay)

This protocol outlines the detection of DNA double-strand breaks through the immunofluorescent staining of phosphorylated histone H2AX (γH2AX).

Materials:

  • Cells cultured on coverslips or in a multi-well plate

  • PA compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the PA for the desired time.

  • Fixation: Wash cells with PBS and fix with fixation solution for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Imaging: Mount the coverslips or image the plate using a fluorescence microscope.

  • Quantification: Quantify the number of γH2AX foci per cell nucleus.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, including the culture medium containing any floating cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 30 minutes on ice for fixation.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Detection of DNA Adducts by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of PA-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • DNA isolated from treated cells or tissues

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system (with a suitable column, e.g., C18)

  • Internal standards (isotope-labeled adducts if available)

Procedure:

  • DNA Isolation: Isolate high-purity DNA from the samples.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • Sample Cleanup: Use solid-phase extraction (SPE) or other methods to enrich for the adducts and remove interfering substances.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable gradient elution to separate the adducts from normal nucleosides.

  • Detection: Monitor for the specific mass transitions of the expected DNA adducts in multiple reaction monitoring (MRM) mode for quantification or perform full scan and product ion scans for structural elucidation.

  • Data Analysis: Quantify the adduct levels relative to the amount of DNA analyzed, often expressed as adducts per 10⁶ or 10⁸ normal nucleotides.

Conclusion

This compound's interaction with cellular macromolecules is a complex process initiated by metabolic activation and culminating in significant cellular damage. The formation of DNA and protein adducts disrupts critical cellular functions, leading to genotoxicity, cytotoxicity, and ultimately, organ damage. The quantitative data, though still being actively researched for this compound specifically, clearly places it among the more potent toxic PAs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound toxicity and to develop strategies for mitigating its harmful effects. Continued research is essential to refine our understanding of the quantitative aspects of these interactions and to develop more precise risk assessment models for human exposure to this and other pyrrolizidine alkaloids.

References

Methodological & Application

Application Notes and Protocols: Extraction of Seneciphyllinine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seneciphyllinine is a cyclic pyrrolizidine alkaloid (PA) found in various plant species of the Senecio genus, a member of the Asteraceae family.[1] These compounds are of significant interest to the pharmaceutical and toxicological fields due to their potential bioactivities and inherent hepatotoxicity. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, specifically Senecio vulgaris. The methodologies outlined are based on established phytochemical procedures and are intended to serve as a comprehensive guide for researchers.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for optimizing its extraction and purification. While specific solubility and stability data for this compound are not extensively documented, general properties of pyrrolizidine alkaloids can be inferred.

Solubility:

Pyrrolizidine alkaloids exist in two forms: the free base and its N-oxide. The free bases are generally soluble in organic solvents like chloroform and methanol, while being less soluble in non-polar solvents and water. The N-oxides, being more polar, exhibit higher solubility in water and alcohols. The extraction protocol leverages these solubility differences to partition and isolate the alkaloids.

Stability:

Pyrrolizidine alkaloids are generally stable compounds. Studies have shown that they can withstand high temperatures, such as those used in cooking and brewing, with minimal degradation. However, the stability can be influenced by the pH of the medium. Acidic conditions (pH around 4) have been shown to be favorable for the stability of some alkaloids.[2] It is advisable to avoid strong acidic or basic conditions for prolonged periods and elevated temperatures during processing to prevent potential degradation.[3]

Experimental Protocols

This section details the methodology for the extraction and isolation of this compound from dried and powdered plant material of Senecio vulgaris.

I. Preliminary Extraction
  • Plant Material Preparation:

    • Collect and air-dry the whole plant material of Senecio vulgaris.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Accurately weigh 300 g of the powdered plant material.

    • Place the powder in a thimble and insert it into a Soxhlet extractor.

    • Extract the material with 1.5 L of 85% ethanol for approximately 20-21 hours, or until the solvent running through the extractor is colorless.[4]

    • After extraction, filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark-greenish crude extract.[4]

II. Acid-Base Liquid-Liquid Extraction for Alkaloid Fractionation

This procedure separates the alkaloids from other plant constituents based on their basic nature.

  • Acidification and Initial Partitioning:

    • Dissolve a portion of the crude ethanolic extract (e.g., 50 g) in 5% hydrochloric acid until the pH reaches 2.

    • Transfer the acidic solution to a separatory funnel and partition it three times with an equal volume of chloroform.

    • Collect the upper aqueous acidic layer, which contains the protonated alkaloids. The lower chloroform layer, containing fats and other non-alkaloidal compounds, can be discarded.

  • Basification and Extraction of Free Tertiary Alkaloids:

    • Basify the collected aqueous acidic layer to pH 10 with 25% ammonia solution. This converts the protonated alkaloids back to their free base form.

    • Allow the solution to stand for 2 hours.

    • Extract the basic solution three times with an equal volume of chloroform in a separatory funnel.

    • Combine the chloroform layers, which now contain the free tertiary alkaloids, and evaporate the solvent under reduced pressure at a temperature not exceeding 50°C to yield a yellowish residue. This is the alkaloid-rich fraction.

  • (Optional) Reduction of N-Oxides:

    • To isolate alkaloids present as N-oxides, take the acidic aqueous layer from step II.1 and add zinc powder.

    • Stir the mixture on a magnetic stirrer for 24 hours at room temperature to reduce the N-oxides to their corresponding free tertiary bases.

    • Filter the solution to remove the zinc powder and then basify the filtrate to pH 10 with 25% ammonia solution.

    • Follow the extraction procedure with chloroform as described in step II.2 to obtain an additional alkaloid fraction.

III. Purification by Preparative Thin-Layer Chromatography (pTLC)
  • Sample Preparation and Application:

    • Dissolve the alkaloid-rich fraction in a small amount of chloroform.

    • Apply the dissolved sample as a band onto a preparative TLC plate coated with silica gel GF254.

  • Chromatographic Development:

    • Develop the TLC plate in a suitable mobile phase. A commonly used system is Chloroform:Methanol:Ammonia (85:14:1 v/v/v).

    • Allow the solvent front to migrate up the plate.

  • Visualization and Isolation:

    • Visualize the separated bands under UV light (254 nm).

    • To specifically detect alkaloids, spray a small section of the plate with Dragendorff's reagent, which will produce orange or brown spots for alkaloids.

    • Identify the band corresponding to this compound by comparing its Rf value with a known standard if available.

    • Scrape the silica gel containing the this compound band from the plate.

    • Elute the compound from the silica gel using a mixture of chloroform and methanol.

    • Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.

IV. Identification and Quantification
  • Thin-Layer Chromatography (TLC): Compare the Rf value of the isolated compound with a this compound standard on an analytical TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used for both qualitative and quantitative determination. A C18 column with a mobile phase of acetonitrile and aqueous formic acid is a common setup. The concentration of this compound can be calculated by comparing the peak area with a standard curve.

  • Spectroscopic Methods: Confirm the identity of the isolated compound using spectroscopic techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The yield of this compound can vary significantly depending on the plant species, geographical location, and the specific extraction and purification methods employed. The following table summarizes representative quantitative data from the literature.

Plant SpeciesExtraction MethodPurification MethodAnalyteYield/ConcentrationReference
Senecio vulgarisEthanolic Soxhlet Extraction followed by Acid-Base PartitioningPreparative TLCTotal Alkaloid Fraction33.3% from crude ethanolic extract
Senecio vulgarisEthanolic Soxhlet Extraction followed by Acid-Base PartitioningPreparative TLCThis compoundNot explicitly quantified, but isolated

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow plant_material Dried & Powdered Senecio vulgaris soxhlet Soxhlet Extraction (85% Ethanol) plant_material->soxhlet crude_extract Crude Ethanolic Extract soxhlet->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base alkaloid_fraction Alkaloid-Rich Fraction acid_base->alkaloid_fraction ptlc Preparative TLC Purification alkaloid_fraction->ptlc This compound Purified This compound ptlc->this compound analysis Identification & Quantification (TLC, HPLC, Spectroscopy) This compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Steps cluster_extraction Initial Extraction cluster_partition Separation of Alkaloids cluster_purification Final Purification A Plant Material B Ethanol Extraction A->B C Acidification (pH 2) B->C D Chloroform Wash (Removes Lipids) C->D E Basification (pH 10) D->E F Chloroform Extraction (Extracts Alkaloids) E->F G Preparative TLC F->G H Isolated this compound G->H

Caption: Logical flow of the purification process from crude extract.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Seneciphyllinine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Seneciphyllinine is a pyrrolizidine alkaloid (PA) found in various species of the Senecio genus[1][2]. PAs are known for their potential toxicity, but also for their diverse biological activities, making them of interest in drug development[2][3][4]. Supercritical fluid extraction (SFE) is a green and efficient technique for the extraction of natural products. This document provides detailed application notes and protocols for the extraction of this compound using supercritical carbon dioxide (SC-CO2), based on established methods for related compounds.

Data Presentation

The following tables summarize the key parameters and findings from studies on the supercritical fluid extraction of pyrrolizidine alkaloids. While specific data for this compound is limited, the data for other PAs from Senecio and other plant species provide a strong basis for developing an effective extraction protocol.

Table 1: Supercritical Fluid Extraction Parameters for Pyrrolizidine Alkaloids

ParameterValueSource
Supercritical FluidCarbon Dioxide (CO2)
Co-solventMethanol (MeOH)
Pressure10 - 15 MPa
Temperature55 °C
Extraction Time60 min

Table 2: Comparison of SFE and Soxhlet Extraction for Senecionine and this compound

CompoundSFE Recovery (15 MPa)Soxhlet Extraction Recovery
SenecionineHigher than SoxhletBaseline
SeneciphyllineHigher than SoxhletBaseline
Source: Adapted from Bicchi et al., 1991

Experimental Protocols

This section provides a detailed methodology for the supercritical fluid extraction of this compound from plant material.

1. Sample Preparation:

  • Obtain dried plant material from a Senecio species known to contain this compound.

  • Grind the plant material to a fine powder to increase the surface area for extraction. A particle size of less than 0.5 mm is recommended.

  • Dry the powdered material in an oven at 40-50°C to a constant weight to remove residual moisture.

2. Supercritical Fluid Extraction Protocol:

  • Apparatus: A laboratory-scale supercritical fluid extractor equipped with a high-pressure pump for CO2, a co-solvent pump, an extraction vessel, and a collection system.

  • Procedure:

    • Pack the extraction vessel with the dried, powdered plant material.

    • Add the co-solvent, methanol, directly to the plant material in the extraction vessel. A ratio of 800 µL of methanol per 500 mg of plant material can be used as a starting point.

    • Pressurize the system with CO2 to the desired pressure (e.g., 15 MPa).

    • Heat the extraction vessel to the desired temperature (e.g., 55°C).

    • Initiate the flow of supercritical CO2 through the extraction vessel.

    • Maintain a constant flow rate for the duration of the extraction (e.g., 60 minutes).

    • De-pressurize the CO2 in the collection system to precipitate the extracted compounds.

    • Collect the extract for further analysis.

3. Post-Extraction Processing:

  • The collected extract will be a mixture of compounds. Further purification steps, such as chromatography, will be necessary to isolate pure this compound.

  • Analysis of the extract can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound.

Visualizations

Experimental Workflow for Supercritical Fluid Extraction of this compound

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_post Post-Extraction cluster_output Output Plant Senecio Plant Material Grind Grinding Plant->Grind Dry Drying Grind->Dry SFE_Apparatus SFE Apparatus Dry->SFE_Apparatus Parameters Set Parameters (Pressure, Temp, Time) SFE_Apparatus->Parameters Extraction Extraction with SC-CO2 + MeOH Parameters->Extraction Collection Extract Collection Extraction->Collection Purification Purification (e.g., Chromatography) Collection->Purification Analysis Analysis (GC-MS, HPLC) Purification->Analysis This compound Isolated this compound Analysis->this compound

Caption: Workflow for the extraction of this compound.

Logical Relationship of SFE Parameters

SFE_Parameters cluster_params Input Parameters cluster_process Extraction Process cluster_output Output Pressure Pressure Solubility Solubility of This compound Pressure->Solubility Temperature Temperature Temperature->Solubility CoSolvent Co-solvent (Methanol) CoSolvent->Solubility Time Extraction Time MassTransfer Mass Transfer Time->MassTransfer Yield Extraction Yield Solubility->Yield Selectivity Selectivity Solubility->Selectivity MassTransfer->Yield

Caption: Key parameters influencing SFE efficiency.

References

Total Synthesis of Seneciphyllinine and its Analogues: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

Seneciphyllinine, a member of the pyrrolizidine alkaloid family, presents a formidable challenge in total synthesis due to its complex macrocyclic structure. This document provides a comprehensive guide to the total synthesis of this compound and its analogues, detailing the necessary protocols and quantitative data for each key step. The synthetic strategy is predicated on a convergent approach, involving the independent synthesis of the necine base, (+)-retronecine, and the dicarboxylic acid moiety, senecic acid, followed by a final macrolactonization step.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound identifies two key precursors: (+)-retronecine and senecic acid. The overall synthetic workflow can be visualized as the independent preparation of these two fragments, followed by their coupling to form the macrocyclic structure.

G This compound This compound Macrolactonization Macrolactonization This compound->Macrolactonization Retronecine Retronecine Macrolactonization->Retronecine Senecic_Acid_Anhydride Senecic Acid Anhydride Macrolactonization->Senecic_Acid_Anhydride Pyroglutamic_Acid L-Pyroglutamic Acid Retronecine->Pyroglutamic_Acid Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Senecic_Acid_Anhydride->Ethyl_2_methylacetoacetate G cluster_0 Synthesis of (+)-Retronecine A L-Pyroglutamic Acid B Protection & Reduction A->B C Intermediate 1 B->C D Swern Oxidation C->D E Intermediate 2 D->E F Wittig Reaction E->F G Intermediate 3 F->G H Deprotection & Cyclization G->H I (+)-Retronecine H->I G cluster_1 Synthesis of Senecic Acid Anhydride J Ethyl 2-methylacetoacetate K Alkylation J->K L Intermediate 4 K->L M Hydrolysis & Decarboxylation L->M N Senecic Acid M->N O Anhydride Formation N->O P Senecic Acid Anhydride O->P G cluster_2 Macrolactonization Retronecine_OH (+)-Retronecine (free hydroxyls) Coupling_Reaction Coupling Reaction (e.g., Yamaguchi Esterification) Retronecine_OH->Coupling_Reaction Senecic_Anhydride Senecic Acid Anhydride (activated carboxyls) Senecic_Anhydride->Coupling_Reaction Seco_Acid Seco-acid intermediate Coupling_Reaction->Seco_Acid Intramolecular_Cyclization Intramolecular Cyclization Seco_Acid->Intramolecular_Cyclization This compound This compound Intramolecular_Cyclization->this compound

Application Note: Quantitative Analysis of Seneciphyllinine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Seneciphyllinine in various matrices, including rat plasma and plant material. The described protocol utilizes a simple protein precipitation or solid-phase extraction for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in positive ion mode. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies, toxicological assessments, and quality control of herbal products.

Introduction

This compound is a hepatotoxic pyrrolizidine alkaloid (PA) found in numerous plant species of the Senecio genus.[1][2][3] PAs are a significant concern for human and animal health due to their potential for causing liver damage, carcinogenicity, and genotoxicity.[4][5] Therefore, sensitive and reliable analytical methods are crucial for the quantification of this compound in various samples to assess exposure and ensure safety. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the preferred technique for PA analysis due to its high selectivity, sensitivity, and speed. This application note provides a comprehensive protocol for the determination of this compound using HPLC-MS/MS.

Experimental

Sample Preparation

For Rat Plasma:

  • To 100 µL of rat plasma, add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC-MS/MS system.

For Plant Material:

  • Weigh 2.0 g of homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid solution.

  • Sonicate for 15 minutes at room temperature.

  • Centrifuge at 3800 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction on the pellet with another 20 mL of the extraction solution.

  • Combine the supernatants and neutralize to pH 7 with an ammonia solution.

  • Proceed with Solid Phase Extraction (SPE) for cleanup.

Solid Phase Extraction (SPE) Protocol for Plant Extracts:

  • Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the neutralized sample extract onto the cartridge.

  • Wash the cartridge with 2 x 5 mL of water.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the analytes with 2 x 5 mL of 2.5% ammonia in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (methanol/water, 5/95, v/v).

HPLC Conditions
  • Column: Waters ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be optimized.

  • Source Parameters:

    • Capillary Voltage: Optimized for maximum signal (e.g., 3.5 kV)

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC-MS/MS method for this compound based on published data.

ParameterResultReference
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy Within ±15% of nominal concentration
Extraction Recovery 75% - 115%
Matrix Effect Within acceptable limits

Experimental Workflow

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Plasma or Plant Material) Plasma_Prep Protein Precipitation (Methanol) Sample->Plasma_Prep Plasma Plant_Prep Acid Extraction & Neutralization Sample->Plant_Prep Plant Reconstitution Reconstitution Plasma_Prep->Reconstitution SPE Solid Phase Extraction (Cleanup) Plant_Prep->SPE SPE->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Reporting Final Report Quantification->Reporting

References

Application Note: GC-MS Analysis of Seneciphyllinine in Herbal Remedies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seneciphyllinine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species that can contaminate herbal remedies.[1] These compounds are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2] Regulatory bodies have set stringent limits on the daily intake of PAs, necessitating sensitive and reliable analytical methods for their detection in herbal products, foods, and animal feed.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices. While LC-MS/MS is more commonly applied for PA analysis due to its ability to directly measure non-volatile PA N-oxides, GC-MS remains a valuable and practical tool, particularly for the free-base PAs like this compound.[4] This application note provides a detailed protocol for the analysis of this compound in herbal remedies using GC-MS.

Analyte Information

  • Compound: this compound

  • Chemical Formula: C₁₈H₂₃NO₅

  • Molecular Weight: 333.4 g/mol

  • Class: Pyrrolizidine Alkaloid (PA)

Detailed Experimental Protocol

This protocol outlines the necessary steps from sample preparation to data analysis for the quantification of this compound.

1. Sample Preparation: Extraction and Clean-up

The goal of sample preparation is to efficiently extract PAs from the complex herbal matrix and remove interfering substances. An acidic extraction followed by Solid Phase Extraction (SPE) is a highly effective method.

  • 1.1. Homogenization:

    • Grind the dry herbal remedy sample into a fine, homogenous powder using a laboratory mill. This increases the surface area for efficient extraction.

  • 1.2. Acidic Extraction:

    • Weigh 1-2 g of the homogenized powder into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent, typically 0.05 M sulfuric acid. Polar solvents like methanol or aqueous dilute acids are effective for extracting PAs and their N-oxide derivatives.

    • Vortex the mixture for 1 minute to ensure complete wetting of the sample.

    • Place the tube in an ultrasonic bath for 15-30 minutes at room temperature to facilitate cell disruption and extraction.

    • Centrifuge the sample at 4000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean tube. For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent, and the supernatants combined.

  • 1.3. Solid Phase Extraction (SPE) Clean-up:

    • This step uses a strong cation exchange (SCX) cartridge to isolate the alkaloids and remove matrix components.

    • Conditioning: Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 0.05 M sulfuric acid. Do not allow the cartridge to dry out between steps.

    • Loading: Load the acidic extract supernatant from step 1.2 onto the conditioned SPE cartridge. A flow rate of 1-2 mL/min is recommended.

    • Washing: Wash the cartridge sequentially with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.

    • Drying: Dry the cartridge thoroughly by applying a vacuum or positive nitrogen pressure for 10-15 minutes.

    • Elution: Elute the retained PAs from the cartridge using 10 mL of a freshly prepared ammoniated methanol solution (e.g., 2-5% ammonia in methanol). Collect the eluate in a clean collection tube.

  • 1.4. Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dry residue in 1.0 mL of a suitable solvent, such as methanol or ethyl acetate, for GC-MS analysis.

    • Vortex the sample and transfer it to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters

The following table outlines typical parameters for the GC-MS analysis. These may need to be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5MS, HP-5MS, or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.0-1.2 mL/min
Injection Volume1 µL
Injector Temperature250 - 280°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 1:20)
Oven ProgramInitial temp 70-110°C, hold for 2 min, ramp at 6-10°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Mass Scan Rangem/z 50-400 (to cover the molecular ion and key fragments)
Acquisition ModeFull Scan for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

3. Data Analysis and Quantification

  • 3.1. Qualitative Identification:

    • This compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard analyzed under the same conditions.

    • The experimental mass spectrum should also be compared against a spectral library (e.g., NIST, Wiley) for confirmation. The molecular ion (M+) for this compound is expected at m/z 333.4. Key fragmentation patterns, which involve the cleavage of ester bonds and the necine base structure, provide a unique fingerprint for the molecule.

  • 3.2. Quantitative Analysis:

    • Quantification is achieved by creating a calibration curve using a series of this compound standard solutions of known concentrations.

    • To compensate for matrix effects, matrix-matched calibration standards are recommended. These are prepared by spiking blank herbal matrix extract with known amounts of the standard.

    • The peak area of a characteristic ion for this compound is plotted against the concentration. The concentration of this compound in the sample is then determined from this curve.

Quantitative Data Summary

Table 1: Example Method Performance for PA Analysis in Herbal/Tea Matrices (UHPLC-MS/MS)

ParameterValue RangeReference
Limit of Detection (LOD)0.03 - 0.75 µg/kg
Limit of Quantification (LOQ)0.1 - 2.5 µg/kg
Recovery67.6% - 107.6%
Precision (RSD)< 15%

Note: These values were achieved using UHPLC-MS/MS and are provided as a reference for typical performance in PA analysis. Method validation is required to determine the specific performance of the GC-MS protocol.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Herbal Remedy Sample B Homogenize (Grind) A->B C Acidic Extraction (0.05M H2SO4, Ultrasonication) B->C D Centrifuge & Collect Supernatant C->D E SPE Clean-up (SCX Cartridge) Load -> Wash -> Elute D->E F Evaporate & Reconstitute E->F G Inject Sample into GC-MS F->G H Separation (GC) G->H I Ionization & Fragmentation (EI) H->I J Mass Detection (MS) I->J K Identify Peak (Retention Time) J->K L Confirm Structure (Mass Spectrum vs. Library/Std) K->L M Quantify (Peak Area vs. Calibration Curve) L->M N Final Report (Concentration in µg/kg) M->N

Caption: Workflow for GC-MS analysis of this compound.

G cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis raw_data {GC-MS Raw Data | Total Ion Chromatogram (TIC)} peak Peak at Retention Time (RT) |  Mass Spectrum (Fragmentation Pattern) raw_data->peak:f0 lib NIST/Wiley Library Spectrum peak:f1->lib Compare std_spec Standard Spectrum peak:f1->std_spec Compare area Integrate Peak Area peak->area cal Calibration Curve (Area vs. Concentration) area->cal result Concentration (µg/kg) cal->result

References

Application Notes: Development of an ELISA Kit for Seneciphyllinine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seneciphyllinine is a toxic pyrrolizidine alkaloid (PA) found in various plant species worldwide. Contamination of food, animal feed, and herbal remedies with these alkaloids poses a significant health risk due to their potent hepatotoxicity, carcinogenicity, and genotoxicity.[1] The European Food Safety Authority (EFSA) has highlighted the importance of monitoring PAs, including the senecionine-type to which this compound belongs.[2] Traditional detection methods like liquid or gas chromatography are accurate but often time-consuming and require sophisticated equipment.[3] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a rapid, sensitive, and high-throughput screening alternative for detecting this compound in various matrices.

This document provides a detailed guide for the development of a competitive ELISA for the detection of this compound, covering hapten synthesis, antibody production, and a comprehensive assay protocol.

Principle of the Assay

The developed assay is a competitive ELISA. This format is ideal for detecting small molecules like this compound.[4][5] The principle relies on the competition between free this compound in the sample and a fixed amount of a this compound-protein conjugate (coating antigen) for a limited number of specific anti-Seneciphyllinine antibody binding sites.

Initially, a microtiter plate is coated with a this compound-carrier protein conjugate. The sample containing unknown amounts of this compound is mixed with a specific primary antibody and added to the wells. If this compound is present in the sample, it will bind to the antibody. When this mixture is added to the coated plate, any unbound antibody will then bind to the immobilized this compound conjugate. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A high concentration of this compound in the sample results in less primary antibody binding to the plate, leading to a weaker color signal.

Key Experimental Protocols

Protocol 1: Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like this compound (which is not immunogenic on its own), it must first be chemically modified into a hapten and then conjugated to a larger carrier protein.

1.1. Hapten Synthesis: The synthesis strategy involves introducing a spacer arm into the this compound structure to facilitate conjugation without masking key epitopes. A common method is to introduce a carboxyl group.

  • Objective: Introduce a reactive carboxyl group onto the this compound molecule.

  • Reaction: React this compound with a reagent like succinic anhydride or glutaric anhydride. This reaction typically targets a hydroxyl group on the necine base portion of the alkaloid.

  • Procedure:

    • Dissolve this compound in a suitable aprotic solvent (e.g., pyridine, dioxane).

    • Add a molar excess of the anhydride (e.g., succinic anhydride).

    • Stir the reaction at room temperature or with gentle heating for several hours to overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, purify the resulting hapten (this compound-hemisuccinate) using column chromatography or recrystallization.

    • Confirm the structure of the purified hapten using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1.2. Carrier Protein Conjugation (Immunogen & Coating Antigen): The synthesized hapten is covalently linked to carrier proteins. A different carrier protein should be used for the immunogen (for immunization) versus the coating antigen (for the ELISA plate) to minimize cross-reactivity to the carrier itself.

  • Immunogen: Keyhole Limpet Hemocyanin (KLH) is often used due to its high immunogenicity.

  • Coating Antigen: Bovine Serum Albumin (BSA) is a common choice.

  • Procedure (Carbodiimide Method):

    • Dissolve the this compound hapten and N-hydroxysuccinimide (NHS) in a suitable solvent like Dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of the hapten.

    • Stir this activation mixture at room temperature for 1-4 hours.

    • Separately, dissolve the carrier protein (KLH or BSA) in a phosphate buffer (pH ~7.4).

    • Add the activated hapten solution dropwise to the protein solution while stirring.

    • Allow the conjugation reaction to proceed overnight at 4°C.

    • Remove unconjugated hapten and byproducts by extensive dialysis against phosphate-buffered saline (PBS).

    • Characterize the conjugate by UV-Vis spectrophotometry to confirm successful coupling.

G cluster_0 Hapten Synthesis & Conjugation SEN This compound Hapten This compound-Hapten (with COOH group) SEN->Hapten Introduce spacer arm SA Succinic Anhydride SA->Hapten Activate Activate with EDC/NHS Hapten->Activate Immunogen Immunogen (this compound-KLH) Activate->Immunogen CoatingAg Coating Antigen (this compound-BSA) Activate->CoatingAg KLH Carrier Protein (KLH) KLH->Immunogen BSA Carrier Protein (BSA) BSA->CoatingAg

Caption: Workflow for immunogen and coating antigen synthesis.
Protocol 2: Polyclonal Antibody Production

Polyclonal antibodies are generated by immunizing a host animal with the prepared immunogen (this compound-KLH).

2.1. Animal Selection and Immunization:

  • Host Animal: New Zealand white rabbits are commonly used for polyclonal antibody production.

  • Immunization Schedule:

    • Pre-immune Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.

    • Primary Immunization (Day 0): Emulsify the immunogen (e.g., 0.5-1 mg) with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

    • Booster Immunizations (e.g., Day 21, 42, 63): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and inject as before. Booster shots are crucial for increasing antibody titer and affinity.

2.2. Titer Monitoring and Serum Collection:

  • Test Bleeds: Collect small blood samples (e.g., from the ear vein) 7-10 days after each booster injection.

  • Titer Analysis: Determine the antibody titer in the collected serum using an indirect ELISA. This involves coating a plate with the coating antigen (this compound-BSA), adding serial dilutions of the antiserum, and detecting bound antibodies with a secondary antibody. A high titer is indicated by a strong signal even at high dilutions.

  • Final Bleed: Once a satisfactory antibody titer is achieved, collect a large volume of blood via cardiac puncture under terminal anesthesia.

  • Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Aliquot the antiserum and store at -20°C or -80°C.

2.3. (Optional) Antibody Purification: For a cleaner assay, the IgG fraction can be purified from the crude antiserum using Protein A/G affinity chromatography.

G cluster_1 Polyclonal Antibody Production Immunogen Immunogen (this compound-KLH) Immunize Primary Immunization (with CFA) Immunogen->Immunize Rabbit Host Animal (e.g., Rabbit) Rabbit->Immunize Boost Booster Injections (with IFA) Immunize->Boost 2-3 weeks TestBleed Test Bleeds & Titer Check (Indirect ELISA) Boost->TestBleed 7-10 days post-boost TestBleed->Boost Repeat if titer is low FinalBleed Final Bleed (High Titer) TestBleed->FinalBleed If titer is high Serum Antiserum Collection FinalBleed->Serum

Caption: General workflow for polyclonal antibody production.
Protocol 3: Competitive ELISA Procedure

This protocol outlines the steps for quantifying this compound in a sample.

3.1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (50 mM, pH 9.6).

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.

  • Assay Buffer: PBST with 0.1% BSA.

  • This compound Standards: Prepare a series of standards of known this compound concentration in the assay buffer.

  • Primary Antibody Solution: Dilute the anti-Seneciphyllinine antiserum in the assay buffer. The optimal dilution must be determined experimentally (checkerboard titration).

  • Secondary Antibody Solution: Dilute HRP-conjugated anti-rabbit IgG in the assay buffer according to the manufacturer's instructions.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

3.2. Assay Protocol:

  • Coating: Add 100 µL of the coating antigen (this compound-BSA, diluted in coating buffer) to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Discard the blocking buffer and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Add 50 µL of this compound standard or sample to the appropriate wells.

    • Immediately add 50 µL of the diluted primary antibody solution to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Discard the solution and wash the plate 3-5 times.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Discard the solution and wash the plate 5 times.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes. A blue color will develop.

  • Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

G cluster_2 Competitive ELISA Workflow Coat 1. Coat Plate (this compound-BSA) Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block Wash2 4. Wash Block->Wash2 Compete 5. Add Sample/Standard + Primary Antibody Wash2->Compete Wash3 6. Wash Compete->Wash3 Secondary 7. Add Secondary Ab-HRP Wash3->Secondary Wash4 8. Wash Secondary->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read at 450 nm Stop->Read

Caption: Step-by-step workflow for the competitive ELISA.

Data Presentation & Performance

The performance of a newly developed ELISA kit must be thoroughly validated. Key parameters are summarized below. Data is hypothetical but based on typical performance for related PA ELISAs.

Table 1: ELISA Performance Characteristics

ParameterDescriptionTarget Value
IC₅₀ (50% Inhibitory Concentration) The concentration of this compound that causes a 50% reduction in the maximum signal. A lower IC₅₀ indicates higher sensitivity.0.5 - 5 ng/mL
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably distinguished from a blank sample.0.05 - 0.5 ng/mL
Working Range The range of concentrations over which the assay is precise and accurate (typically between IC₂₀ and IC₈₀).0.1 - 25 ng/mL
Cross-Reactivity The degree to which the antibody binds to other structurally related PAs. Calculated as (IC₅₀ of this compound / IC₅₀ of other PA) x 100%.High for senecionine-type PAs, Low for other types.
Recovery The accuracy of the assay in a specific matrix (e.g., honey, milk, feed). Determined by analyzing spiked samples.80 - 120%
Precision (CV%) The reproducibility of the assay, measured as the coefficient of variation (CV). Intra-assay (within a plate) and Inter-assay (between plates).Intra-assay < 10%Inter-assay < 15%

Table 2: Example Cross-Reactivity Data

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound 1.5 100
Senecionine2.075
Jacobine15.010
Retrorsine3.050
Lycopsamine>100<1.5
Monocrotaline>100<1.5

This compound Toxicity Pathway

Pyrrolizidine alkaloids are not directly toxic. They require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids, DHPAs). These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and the initiation of liver tumors.

G cluster_3 Metabolic Activation & Toxicity Pathway PA This compound (Inactive Pro-toxin) Liver Liver Hepatocytes PA->Liver CYP Cytochrome P450 Enzymes Liver->CYP DHPA Reactive Pyrrolic Esters (DHPA - Toxic Metabolite) CYP->DHPA Oxidation Detox Detoxification (e.g., Hydrolysis, N-oxidation) CYP->Detox Other pathways Adducts DNA/Protein Adducts DHPA->Adducts Excretion Excretion Detox->Excretion Macro Cellular Macromolecules (DNA, Proteins) Macro->Adducts Toxicity Hepatotoxicity (Cell Death, Carcinogenesis) Adducts->Toxicity

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Seneciphyllinine on Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seneciphyllinine, a pyrrolizidine alkaloid (PA) found in various plant species, is a known hepatotoxin. Understanding its cytotoxic effects on liver cells is crucial for risk assessment and the development of potential therapeutic interventions for PA-induced liver injury. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound on hepatocytes, focusing on key mechanisms such as oxidative stress and apoptosis. The provided methodologies are based on established protocols for related pyrrolizidine alkaloids.

Data Presentation

The following table summarizes the cytotoxic effects of this compound and the closely related PA, senecionine, on the human hepatoma cell line HepG2. This data is crucial for determining the appropriate concentration range for in vitro studies.

CompoundCell LineAssayEndpointValue (mM)
SeneciphyllineHepG2MTTIC200.66
SenecionineHepG2MTTIC200.27
SenecionineHepG2BrdUIC200.19

IC20 represents the concentration at which 20% of cell viability is inhibited.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells are a commonly used and well-characterized model for in vitro hepatotoxicity studies. Primary hepatocytes can also be used for higher physiological relevance but require more specialized handling.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines the determination of cell viability upon exposure to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HepG2 cells

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan crystal solubilization)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Apoptosis Detection Protocol (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • HepG2 cells treated with this compound (as described in the cytotoxicity assay)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Oxidative Stress Assessment Protocol (Measurement of Reactive Oxygen Species - ROS)

This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • HepG2 cells treated with this compound

  • DCFH-DA probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat HepG2 cells with this compound as described previously.

  • Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFH-DA solution (typically 10 µM) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity in hepatocytes, which involves the induction of oxidative stress and subsequent activation of the intrinsic apoptotic pathway.

Seneciphyllinine_Hepatotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax Bax ROS->Bax Bcl2 Bcl-2 ROS->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax->MMP Bcl2->MMP Caspase9 Activated Caspase-9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC Cytochrome c release MMP->CytoC CytoC->Caspase9

Caption: Proposed signaling pathway of this compound-induced hepatocyte apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines the key steps in the experimental workflow for assessing the in vitro cytotoxicity of this compound on hepatocytes.

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start cell_culture HepG2 Cell Culture and Seeding start->cell_culture treatment This compound Treatment cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis ros DCFH-DA Assay (Oxidative Stress) treatment->ros data_analysis Data Analysis (IC50, % Apoptosis, ROS levels) mtt->data_analysis apoptosis->data_analysis ros->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Animal Models for Studying Seneciphyllinine-Induced Liver Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for utilizing animal models to study liver injury induced by Seneciphyllinine, a member of the pyrrolizidine alkaloid (PA) family. PAs are known phytotoxins that can cause severe liver damage, specifically hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD)[1]. The protocols and data presented herein are compiled from studies on closely related PAs, such as senecionine and monocrotaline, and serve as a foundational guide for establishing a this compound-induced liver injury model.

Introduction to this compound-Induced Hepatotoxicity

This compound, a naturally occurring PA, is a significant concern for human and animal health due to its potential to contaminate food sources[2]. The primary target organ for PA toxicity is the liver, where metabolic activation by cytochrome P450 enzymes converts the inert PAs into highly reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules, leading to endothelial cell damage, particularly in the hepatic sinusoids. This initial insult triggers a cascade of events including inflammation, coagulation activation, and ultimately, the obstruction of sinusoidal blood flow, culminating in HSOS[1][3]. Animal models are indispensable tools for elucidating the mechanisms of this compound-induced hepatotoxicity and for the preclinical evaluation of potential therapeutic interventions.

Recommended Animal Models

Rodent models, particularly mice and rats, are the most commonly used systems for studying PA-induced liver injury due to their anatomical and physiological similarities to humans, as well as the availability of genetic tools.

Table 1: Recommended Animal Models for PA-Induced Liver Injury

SpeciesStrainRationale for UseKey Considerations
Mouse C57BL/6Widely available, well-characterized genome, and susceptible to PA-induced liver injury. Suitable for mechanistic studies involving genetically modified lines.Strain-specific differences in metabolism and susceptibility may exist.
Rat Sprague-DawleyExhibits a robust and reproducible HSOS phenotype upon PA administration. The monocrotaline-induced SOS model in rats is well-established and serves as a valuable reference[4].Higher doses of PAs may be required compared to mice to induce similar levels of injury.

Experimental Protocols

The following protocols are adapted from studies using senecionine and monocrotaline and can serve as a starting point for establishing a this compound-induced liver injury model. Dose-response studies are highly recommended to determine the optimal dose of this compound for the desired severity of liver injury.

Preparation of this compound Solution
  • Vehicle: this compound can be dissolved in a suitable vehicle such as sterile saline, phosphate-buffered saline (PBS), or a small amount of a non-toxic solvent like dimethyl sulfoxide (DMSO) further diluted in saline. The final concentration of the solvent should be kept to a minimum to avoid confounding toxic effects.

  • Concentration: The concentration of the this compound solution should be calculated based on the desired dose and the average body weight of the animals to ensure accurate and consistent administration volumes.

Animal Dosing and Monitoring
  • Route of Administration: Oral gavage is a clinically relevant route of administration, mimicking ingestion of contaminated food. Intraperitoneal (i.p.) injection can also be used for more direct and rapid systemic exposure.

  • Dosage: Based on studies with the related PA senecionine, a starting dose range of 50-60 mg/kg body weight can be considered for mice. For rats, a higher dose, such as 160 mg/kg for monocrotaline, has been used to induce SOS. A pilot study to determine the LD50 and effective dose of this compound is crucial.

  • Monitoring: Animals should be monitored daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and abdominal distension (indicative of ascites). Body weight should be recorded daily.

Assessment of Liver Injury

Blood samples should be collected at various time points post-administration to assess the levels of key liver injury markers.

Table 2: Key Serum Biomarkers for Liver Injury Assessment

BiomarkerAbbreviationSignificance
Alanine AminotransferaseALTA sensitive indicator of hepatocellular injury.
Aspartate AminotransferaseASTAnother key enzyme indicating hepatocellular damage.
Alkaline PhosphataseALPElevation can suggest cholestasis.
Total BilirubinTBILAn indicator of impaired liver function and cholestasis.

Table 3: Example Quantitative Data for Senecionine-Induced Liver Injury in Mice (60 mg/kg)

Time PointAST (U/L)ALT (U/L)
0 h~50~30
24 h>400>200
48 h>600>300

Data adapted from a study on senecionine in mice and should be considered as a reference.

At the end of the experiment, animals should be euthanized, and liver tissues collected for histopathological examination.

  • Fixation: Liver tissues should be fixed in 10% neutral buffered formalin.

  • Processing and Staining: Tissues should be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.

  • Key Histopathological Features of HSOS:

    • Sinusoidal congestion and hemorrhage

    • Centrilobular necrosis

    • Endothelial cell damage and detachment

    • Obstruction of terminal hepatic venules

    • Fibrosis in chronic models

Signaling Pathways in PA-Induced Liver Injury

The molecular mechanisms underlying PA-induced hepatotoxicity are complex and involve the dysregulation of several signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

SIRT1/FXR Signaling Axis

Recent studies have implicated the Sirtuin 1 (SIRT1) and Farnesoid X Receptor (FXR) signaling axis in the protective response against PA-induced liver injury. Activation of this pathway appears to mitigate hepatotoxicity.

SIRT1_FXR_Pathway PA This compound (Pyrrolizidine Alkaloid) LiverCell Hepatocyte PA->LiverCell Hepatotoxicity Hepatotoxicity LiverCell->Hepatotoxicity leads to SIRT1 SIRT1 FXR FXR SIRT1->FXR ProtectiveGenes Protective Gene Expression FXR->ProtectiveGenes ProtectiveGenes->Hepatotoxicity inhibits

Caption: The SIRT1/FXR signaling pathway in hepatoprotection against PA-induced toxicity.

Experimental Workflow for Studying this compound-Induced Liver Injury

A typical experimental workflow for investigating this compound-induced liver injury in an animal model is outlined below.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., C57BL/6 Mice) Dosing This compound Administration (Oral Gavage) AnimalModel->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring SampleCollection Sample Collection (Blood, Liver Tissue) Monitoring->SampleCollection Biochemistry Serum Biochemical Analysis (ALT, AST, etc.) SampleCollection->Biochemistry Histopathology Histopathological Examination (H&E, Masson's Trichrome) SampleCollection->Histopathology MolecularAnalysis Molecular Analysis (Western Blot, qPCR) SampleCollection->MolecularAnalysis DataAnalysis Data Analysis and Interpretation Biochemistry->DataAnalysis Histopathology->DataAnalysis MolecularAnalysis->DataAnalysis

Caption: A generalized experimental workflow for in vivo studies of this compound.

Conclusion

The study of this compound-induced liver injury relies on robust and reproducible animal models. The protocols and data presented here, primarily adapted from studies on the closely related pyrrolizidine alkaloid senecionine, provide a strong foundation for researchers entering this field. Careful dose-finding studies and comprehensive endpoint analysis, including serum biochemistry and histopathology, are critical for the successful implementation of these models. Further research is warranted to elucidate the specific molecular pathways dysregulated by this compound to facilitate the development of targeted therapies for PA-induced hepatotoxicity.

References

Application of Seneciphyllinine as a Positive Control in Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seneciphyllinine, a prominent member of the pyrrolizidine alkaloid (PA) family, serves as a critical positive control in a variety of toxicity assays due to its well-documented cytotoxic, genotoxic, and hepatotoxic effects. PAs are naturally occurring phytotoxins found in numerous plant species worldwide, and their presence in herbal remedies, food supplements, and contaminated grains poses a significant risk to human and animal health. The use of this compound as a reference compound allows for the validation of assay performance and the accurate assessment of the toxic potential of test substances.

This document provides detailed application notes and protocols for utilizing this compound as a positive control in key toxicity assays. It includes a summary of its toxicological data, mechanisms of action, and step-by-step experimental procedures.

Toxicological Profile of this compound

This compound exerts its toxic effects primarily after metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage and apoptosis.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Table 1: Lethal Dose (LD50) of this compound
Organism Route of Administration LD50 Value
MouseOral70 mg/kg[1][2]
RatIntravenous (IV)80 mg/kg
Rat (male)Intraperitoneal (IP)77 mg/kg
Table 2: In Vitro Cytotoxicity of this compound
Cell Line Exposure Time Parameter Value
Primary Mouse Hepatocytes-Cytotoxic Concentration5-50 µM[1][2]
Primary Human Hepatocytes-Cytotoxic Concentration5-50 µM[1]
HepG2-CYP3A424 hoursEC5026.2 µM
HepG2-CYP3A472 hoursEC502-60 µM

Mechanism of Action: Hepatotoxicity

The primary mechanism of this compound-induced hepatotoxicity is the activation of the mitochondria-mediated apoptotic pathway.

This compound This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) This compound->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Esters Metabolic_Activation->Reactive_Metabolites Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Hepatocyte Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced hepatotoxicity signaling pathway.

Experimental Protocols

The following are detailed protocols for key toxicity assays where this compound can be used as a positive control.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of a test compound, using this compound as a positive control.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate 24h Cell_Seeding->Incubation1 Add_Compounds Add Test Compound, This compound (Positive Control), & Vehicle (Negative Control) Incubation1->Add_Compounds Incubation2 Incubate 24-72h Add_Compounds->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate 2-4h Add_MTT->Incubation3 Add_Solubilizer Add Solubilization Solution Incubation3->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Target cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound (positive control)

  • Test compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and this compound in culture medium. A typical concentration range for this compound would be 1-100 µM.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (negative control) and medium only (blank).

    • Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the test compound and this compound.

Genotoxicity Assay (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage.

start Cell Treatment with Test Compound & This compound mix Mix cells with low melting agarose start->mix slide Layer on CometSlide™ mix->slide lysis Cell Lysis slide->lysis unwind DNA Unwinding (Alkaline Solution) lysis->unwind electro Electrophoresis unwind->electro stain DNA Staining electro->stain visualize Visualize & Analyze Comets stain->visualize

Caption: Workflow for the alkaline Comet assay.

Materials:

  • Target cell line

  • This compound (positive control, e.g., 50 µM)

  • Test compound

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • CometSlides™

  • Electrophoresis tank

  • Fluorescence microscope with analysis software

Procedure:

  • Cell Treatment: Treat cells with the test compound and this compound for a defined period (e.g., 4-24 hours).

  • Cell Embedding: Mix approximately 1 x 10^5 cells/mL with molten low melting point agarose and pipette onto a CometSlide™. Allow to solidify.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage (e.g., tail length, tail moment) using appropriate software.

Hepatotoxicity Assay in Primary Hepatocytes

This protocol outlines the assessment of hepatotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Procedure:

  • Hepatocyte Culture: Isolate and culture primary hepatocytes from mouse or human liver.

  • Compound Treatment: Treat hepatocytes with various concentrations of the test compound and this compound (e.g., 5-50 µM) for 24 hours. Include a vehicle control and a maximum LDH release control (cells lysed with a detergent).

  • LDH Measurement: Collect the cell culture supernatant and measure the LDH activity using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control.

Conclusion

This compound is a robust and reliable positive control for in vitro and in vivo toxicity studies. Its well-characterized cytotoxic, genotoxic, and hepatotoxic properties provide a benchmark for evaluating the potential hazards of novel chemical entities and natural products. The protocols provided herein offer a framework for the standardized application of this compound in key toxicity assays, contributing to the generation of reproducible and reliable toxicological data. Researchers should always adhere to appropriate safety precautions when handling this toxic compound.

References

Application Notes and Protocols for Studying DNA Adduct Formation by Seneciphyllinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seneciphyllinine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species. Many PAs are known to be hepatotoxic, genotoxic, and carcinogenic. The toxicity of these compounds is primarily attributed to their metabolic activation in the liver, leading to the formation of highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can covalently bind to cellular macromolecules, including DNA, to form DNA adducts. The formation of these adducts is considered a critical initiating event in the carcinogenicity of PAs.

These application notes provide a comprehensive overview of the use of this compound in studies of DNA adduct formation, including detailed experimental protocols and a summary of quantitative data from related compounds. Due to the limited availability of data specifically for this compound, information from the closely related and structurally similar PA, senecionine, is used as a representative example.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound, a retronecine-type PA, is dependent on its metabolic activation by cytochrome P450 enzymes in the liver.[1][2] This process converts this compound into a reactive pyrrolic metabolite, dehydrothis compound, which is a potent electrophile. This reactive intermediate can then attack nucleophilic sites on DNA bases, primarily guanine and adenine, to form covalent adducts.[3][4] The formation of these DNA adducts can lead to mutations and initiate carcinogenesis if not repaired.[3]

The general pathway for the metabolic activation of this compound and subsequent DNA adduct formation is depicted below.

This compound This compound CYP450 Cytochrome P450 (CYP3A4) This compound->CYP450 Metabolic Activation DHPA Dehydrothis compound (Reactive Electrophile) CYP450->DHPA DNA DNA DHPA->DNA Covalent Binding Adducts This compound-DNA Adducts DNA->Adducts Mutation Mutations Adducts->Mutation If unrepaired Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Metabolic activation of this compound and DNA adduct formation.

Quantitative Data on PA-Derived Adducts

The following tables summarize quantitative data on the formation of adducts derived from senecionine, a closely related pyrrolizidine alkaloid, and a mixture containing senecionine and this compound. This data provides a valuable reference for designing and interpreting studies with this compound.

Table 1: In Vitro Formation of DNA-Reactive Pyrrolic Metabolites of Senecionine

Data from a study quantifying reactive metabolites from the metabolism of senecionine in various liver microsomes and hepatocytes.

Biological SystemMetaboliteConcentration (pmol/mg protein/min)
Mouse Liver Microsomes(±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)15.3 ± 2.1
7-glutathione-DHP8.9 ± 1.2
7-cysteine-DHP2.1 ± 0.3
7-N-acetylcysteine-DHP1.5 ± 0.2
1-CHO-DHP0.8 ± 0.1
Rat Liver MicrosomesDHP10.1 ± 1.5
7-glutathione-DHP5.8 ± 0.8
7-cysteine-DHP1.4 ± 0.2
7-N-acetylcysteine-DHP1.0 ± 0.1
1-CHO-DHP0.5 ± 0.1
Human Liver MicrosomesDHP7.2 ± 1.1
7-glutathione-DHP4.1 ± 0.6
7-cysteine-DHP1.0 ± 0.1
7-N-acetylcysteine-DHP0.7 ± 0.1
1-CHO-DHP0.4 ± 0.1
Primary Rat HepatocytesDHP25.6 ± 3.6
7-glutathione-DHP14.8 ± 2.1
7-cysteine-DHP3.5 ± 0.5
7-N-acetylcysteine-DHP2.5 ± 0.4
1-CHO-DHP1.3 ± 0.2

Table 2: Dose-Dependent Formation of Pyrrole-Protein Adducts in Rats Treated with a Senecionine/Seneciphyllinine-Containing Extract

Data from a study investigating the correlation between hepatic pyrrole-protein adducts and liver injury.

Total PA Dose (mmol/kg)Hepatic Pyrrole-Protein Adducts (nmol/g liver)
0.0785.8 ± 0.7
0.15611.2 ± 1.5
0.23417.1 ± 2.3
0.31222.9 ± 3.1
0.4734.5 ± 4.6

Experimental Protocols

Protocol 1: Detection of this compound-DNA Adducts using ³²P-Postlabeling

This method is highly sensitive for the detection of a wide range of DNA adducts without prior knowledge of their chemical structure.

Materials:

  • DNA sample (10 µg)

  • Micrococcal Nuclease (MN)

  • Spleen Phosphodiesterase (SPD)

  • Nuclease P1

  • T4 Polynucleotide Kinase

  • [γ-³²P]ATP (specific activity >3000 Ci/mmol)

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • Solvents for chromatography

Procedure:

  • DNA Digestion:

    • Digest 10 µg of DNA with MN and SPD to yield normal and adducted deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment (Nuclease P1 method):

    • Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while adducted nucleotides are resistant to this enzyme.

  • ³²P-Labeling:

    • Label the enriched adducts at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation:

    • Separate the ³²P-labeled adducted nucleotides by multidirectional chromatography on PEI-cellulose TLC plates.

  • Detection and Quantification:

    • Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager. Adduct levels are calculated as relative adduct labeling (RAL), representing the number of adducts per 10⁷⁻¹⁰ normal nucleotides.

cluster_0 Sample Preparation cluster_1 Adduct Analysis DNA DNA Isolation Digestion Enzymatic Digestion (MN/SPD) DNA->Digestion Enrichment Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labeling 32P-Postlabeling Enrichment->Labeling TLC TLC Separation Labeling->TLC Quantification Quantification TLC->Quantification

Workflow for ³²P-Postlabeling of DNA adducts.
Protocol 2: LC-MS/MS Analysis of Dehydroretronecine (DHR)-DNA Adducts

This protocol is adapted for the specific detection and quantification of DHR-derived DNA adducts, the expected reactive metabolite of this compound.

Materials:

  • DNA sample (50 µg)

  • Benzonase nuclease

  • Nuclease P1

  • Phosphodiesterase I

  • Alkaline phosphatase

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)

  • C18 reverse-phase column

  • Solvents: Formic acid, acetonitrile, water (LC-MS grade)

  • Internal standards (e.g., isotope-labeled DHR-adducts)

Procedure:

  • DNA Hydrolysis:

    • Digest 50 µg of DNA with a cocktail of Benzonase, nuclease P1, phosphodiesterase I, and alkaline phosphatase to release individual nucleosides and adducted nucleosides.

  • Sample Cleanup:

    • Perform solid-phase extraction (SPE) or ultrafiltration to remove proteins and other macromolecules.

  • LC Separation:

    • Inject the cleaned sample onto a C18 reverse-phase column.

    • Elute the analytes using a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS/MS Detection:

    • Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) for targeted adducts or high-resolution full scan for untargeted analysis.

    • Monitor for the neutral loss of the deoxyribose moiety (116.0474 Da) as a characteristic fragmentation of nucleoside adducts.

  • Quantification:

    • Quantify the adducts by comparing the peak area of the analyte to that of a known amount of an internal standard.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis DNA_iso DNA Isolation Hydrolysis Enzymatic Hydrolysis DNA_iso->Hydrolysis Cleanup Sample Cleanup (SPE) Hydrolysis->Cleanup LC LC Separation Cleanup->LC MSMS MS/MS Detection LC->MSMS Data Data Analysis & Quantification MSMS->Data Adducts This compound-DNA Adducts DDR DNA Damage Response (DDR) Activation Adducts->DDR CycleArrest Cell Cycle Arrest DDR->CycleArrest Repair DNA Repair CycleArrest->Repair Allows time for Apoptosis Apoptosis Repair->Apoptosis Unsuccessful Survival Cell Survival Repair->Survival Successful

References

Seneciphyllinine: A Reference Standard for Analytical Integrity in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seneciphyllinine, a pyrrolizidine alkaloid (PA), is a naturally occurring toxin found in various plant species. Due to its potential hepatotoxicity, its presence in food, animal feed, and herbal products is a significant safety concern. Accurate and reliable quantification of this compound is therefore crucial for consumer safety and regulatory compliance. The use of a well-characterized this compound reference standard is fundamental to achieving high-quality analytical data in research, drug development, and quality control settings. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry.

Physicochemical Properties and Specifications

This compound is a primary reference standard with certified absolute purity, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities[1].

PropertyValueReference
Molecular Formula C₁₈H₂₃NO₅[1]
Molecular Weight 333.39 g/mol [1]
CAS Number 480-81-9[1]
Purity (HPLC) ≥98.0%N/A
Storage 2-8 °C[1]
Synonyms Jacodine, α-Longilobine

Application Notes

This compound as a reference standard is essential for the development, validation, and routine application of analytical methods for its quantification in diverse matrices. Its primary applications include:

  • Food Safety Analysis: Quantification of this compound contamination in honey, tea, herbs, and other agricultural products to ensure compliance with regulatory limits.

  • Pharmaceutical Research: In drug development, it is crucial to assess the potential for contamination of herbal drug products and to study the metabolism and toxicity of pyrrolizidine alkaloids.

  • Toxicology Studies: Used to establish analytical methods for toxicological research to understand the mechanisms of PA-induced hepatotoxicity.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from a validated method for the determination of this compound in plasma and is applicable to other matrices with appropriate sample preparation.

1. Instrumentation and Materials:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

  • C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm).

  • This compound reference standard.

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., methanol or mobile phase) to create a calibration curve (e.g., 1-1,000 ng/mL).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

5. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 150 µL of methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Inject the supernatant into the UPLC-MS/MS system.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data for UPLC-MS/MS Method:

ParameterValueReference
Linearity Range 1 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra- and Inter-day Precision Within acceptable limits
Accuracy Within acceptable limits
Protocol 2: General Protocol for Quantitative Analysis of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a general protocol based on common practices for the analysis of alkaloids and other plant-derived compounds. Method development and validation are required for specific matrices.

1. Instrumentation and Materials:

  • HPLC system with a DAD or UV detector.

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid or other suitable buffer (HPLC grade).

  • Ultrapure water.

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid) in isocratic or gradient elution mode. The exact ratio should be optimized for best separation.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10 - 20 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard solution to find the wavelength of maximum absorbance (λmax).

4. Sample Preparation (e.g., Herbal Tea):

  • Weigh a homogenized sample of the herbal tea.

  • Extract with a suitable solvent (e.g., methanol or acidified water) using techniques like sonication or shaking.

  • Filter the extract through a 0.45 µm syringe filter before injection.

  • Solid-phase extraction (SPE) may be necessary for cleanup of complex matrices.

5. Data Analysis:

  • Create a calibration curve by plotting the peak area at the λmax against the concentration of the prepared standard solutions.

  • Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol sample Matrix Sample (e.g., Plasma, Tea) extraction Sample Extraction & Cleanup sample->extraction work_std Working Standards stock_sol->work_std hplc_ms UPLC-MS/MS or HPLC-DAD Analysis work_std->hplc_ms extraction->hplc_ms cal_curve Calibration Curve Construction hplc_ms->cal_curve quant Quantification of This compound hplc_ms->quant cal_curve->quant

Caption: Experimental workflow for the quantification of this compound.

toxicity_pathway cluster_activation Metabolic Activation cluster_detox Detoxification & Adduct Formation cluster_toxicity Cellular Toxicity This compound This compound cyp450 Cytochrome P450 (Liver) This compound->cyp450 Metabolism reactive_metabolite Reactive Pyrrolic Metabolite (Dehydrothis compound) cyp450->reactive_metabolite gsh Glutathione (GSH) reactive_metabolite->gsh Conjugation protein Cellular Proteins reactive_metabolite->protein Covalent Binding gsh_depletion GSH Depletion gsh_conjugate GSH Conjugate (Excretion) gsh->gsh_conjugate gsh->gsh_depletion protein_adduct Pyrrole-Protein Adducts protein->protein_adduct oxidative_stress Oxidative Stress protein_adduct->oxidative_stress gsh_depletion->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis hepatotoxicity Hepatotoxicity apoptosis->hepatotoxicity

References

Application Note: Isolation and Purification of Seneciphyllinine from Senecio jacobaea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Senecio jacobaea, commonly known as tansy ragwort, is a plant species belonging to the Asteraceae family. This plant is known to produce a variety of pyrrolizidine alkaloids (PAs), which are secondary metabolites characterized by a necine base esterified with one or more necic acids.[1] Seneciphyllinine is one of the major PAs found in Senecio jacobaea and is of significant interest to researchers in toxicology, pharmacology, and natural product chemistry due to its potential hepatotoxic effects.[2] This document provides a detailed protocol for the extraction, separation, and isolation of this compound from the dried aerial parts of Senecio jacobaea. The protocol is intended for researchers, scientists, and professionals in drug development.

Principle

The isolation of this compound from Senecio jacobaea is a multi-step process that begins with the extraction of total PAs from the plant material, followed by a series of chromatographic purification steps to isolate the target compound. The general workflow involves:

  • Extraction: PAs are typically present in plants as both free bases and N-oxides. An acid-base extraction method is employed to efficiently extract both forms from the dried and ground plant material. The initial extraction is performed with an acidified aqueous solution to protonate the alkaloids, rendering them soluble in the aqueous phase.

  • Purification: The crude extract contains a complex mixture of alkaloids and other plant metabolites. A combination of solid-phase extraction (SPE) and column chromatography is utilized to separate this compound from other PAs like jacobine, jacozine, jacoline, and senecionine, which are also present in S. jacobaea.[2] High-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) can be employed for final purification.[3][4]

  • Analysis: The purity and identity of the isolated this compound are confirmed using analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS/MS).

Materials and Reagents

  • Dried and powdered aerial parts of Senecio jacobaea

  • Sulfuric acid (H₂SO₄), 0.2 M

  • Ammonia solution (NH₄OH), concentrated

  • Zinc dust

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Methanol (MeOH), analytical grade

  • Chloroform (CHCl₃), analytical grade

  • Silica gel for column chromatography (70-230 mesh)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Deionized water

  • Filter paper

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • pH meter or pH indicator strips

  • Standard of this compound (for comparison)

Experimental Protocol

Extraction of Total Pyrrolizidine Alkaloids
  • Weigh 20 g of dried, finely ground Senecio jacobaea plant material into a 500 mL Erlenmeyer flask.

  • Add 200 mL of 0.2 M sulfuric acid to the flask.

  • Place the flask in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and extraction.

  • After sonication, stir the mixture for an additional 2 hours at room temperature.

  • Filter the mixture through several layers of cheesecloth and then through filter paper to remove solid plant material.

  • Transfer the acidic aqueous extract to a separatory funnel.

  • Add approximately 2 g of zinc dust to the extract to reduce any PA N-oxides to their corresponding free bases. Stir for 2 hours.

  • Filter the solution to remove the zinc dust.

  • Make the solution alkaline (pH 9-10) by slowly adding concentrated ammonia solution. Monitor the pH using a pH meter or indicator strips.

  • Extract the aqueous solution three times with 100 mL of dichloromethane. Combine the organic layers.

  • Dry the combined dichloromethane extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Purification by Column Chromatography
  • Prepare a silica gel column (e.g., 30 cm length, 2 cm diameter) using a slurry of silica gel in chloroform.

  • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

  • Apply the dissolved extract to the top of the silica gel column.

  • Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).

  • Collect fractions of approximately 10-15 mL.

  • Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol:ammonia (e.g., 85:14:1) solvent system. Visualize the spots using Dragendorff's reagent or by exposing the plate to iodine vapor.

  • Combine the fractions containing the compound with the same retention factor (Rf) as the this compound standard.

  • Evaporate the solvent from the combined fractions to yield the partially purified this compound.

(Optional) Final Purification by Preparative HPLC

For higher purity, the enriched fractions from column chromatography can be subjected to preparative HPLC.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV detector at 220 nm.

  • Inject the sample and collect the peak corresponding to the retention time of this compound.

  • Evaporate the solvent to obtain the pure compound.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the isolation of this compound. Note that yields can vary significantly depending on the plant material's origin, age, and growing conditions.

ParameterValue/RangeReference
Starting Plant Material 20 g (dry weight)Protocol Step 4.1.1
Extraction Solvent 0.2 M H₂SO₄
pH for Alkaline Extraction 9-10Protocol Step 4.1.9
Column Chromatography Stationary Phase Silica Gel (70-230 mesh)
Column Chromatography Mobile Phase Chloroform:Methanol gradient
TLC Mobile Phase Chloroform:Methanol:Ammonia (85:14:1)General PA practice
Expected Yield of Crude PAs 0.1% - 0.9% of dry plant weight
Purity after Column Chromatography >90% (as estimated by TLC/HPLC)-
Final Purity after Prep-HPLC >98%-

Workflow Diagram

Isolation_Workflow Plant Senecio jacobaea (Dried, Powdered) Extraction Acid Extraction (0.2M H2SO4, Sonication) Plant->Extraction Step 4.1 Filtration1 Filtration Extraction->Filtration1 Reduction Reduction of N-oxides (Zinc Dust) Filtration1->Reduction Basification Basification (NH4OH to pH 9-10) Reduction->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE Evaporation1 Evaporation LLE->Evaporation1 Crude_Extract Crude Pyrrolizidine Alkaloid Extract Evaporation1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (CHCl3:MeOH Gradient) Crude_Extract->Column_Chromatography Step 4.2 Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Evaporation2 Evaporation Fraction_Collection->Evaporation2 Purified_SPN Isolated this compound (>90% Purity) Evaporation2->Purified_SPN Analysis Purity & Identity Confirmation (HPLC, LC-MS/MS) Purified_SPN->Analysis

Caption: Workflow for the isolation of this compound.

Safety Precautions

  • Pyrrolizidine alkaloids are known to be hepatotoxic and potentially carcinogenic. Handle all plant material, extracts, and isolated compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like dichloromethane and chloroform.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for In Vivo Imaging of Seneciphyllinine-Induced Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seneciphyllinine, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring toxin found in numerous plant species. Ingestion of this compound can lead to significant hepatotoxicity, primarily mediated by metabolic activation in the liver. This activation process generates reactive oxygen species (ROS), leading to a state of oxidative stress. The subsequent cellular damage, including lipid peroxidation and depletion of endogenous antioxidants, is a critical factor in the pathogenesis of PA-induced liver injury.

Real-time, in vivo imaging of these oxidative stress events provides a powerful tool for understanding the dynamics of this compound toxicity and for evaluating the efficacy of potential therapeutic interventions. This document provides detailed application notes and protocols for the in vivo imaging of this compound-induced oxidative stress in a murine model.

Key Signaling Pathway in this compound-Induced Oxidative Stress

This compound-induced hepatotoxicity is initiated by its metabolic activation by cytochrome P450 enzymes in the liver. This process generates highly reactive pyrrolic esters. These metabolites can directly alkylate cellular macromolecules or undergo further reactions that lead to the production of ROS, such as superoxide anions and hydrogen peroxide. This surge in ROS overwhelms the cellular antioxidant defense systems, leading to oxidative stress.

A key pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression to combat oxidative damage.

Simultaneously, the excessive ROS production leads to the depletion of glutathione (GSH), a critical endogenous antioxidant. The reactive metabolites of this compound can also directly conjugate with GSH, further exacerbating its depletion. This reduction in GSH levels impairs the cell's ability to neutralize ROS and detoxify harmful compounds, leading to increased lipid peroxidation, mitochondrial dysfunction, and ultimately, hepatocyte cell death.

cluster_0 Hepatocyte cluster_1 Nrf2 Pathway This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Metabolic Activation Reactive_Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive_Metabolites ROS ROS Production (Superoxide, H2O2) Reactive_Metabolites->ROS GSH_Depletion GSH Depletion Reactive_Metabolites->GSH_Depletion Direct Conjugation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->GSH_Depletion Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inhibits GSH_Depletion->Oxidative_Stress Exacerbates Cell_Death Hepatocyte Cell Death Lipid_Peroxidation->Cell_Death Mitochondrial_Dysfunction->Cell_Death Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription cluster_workflow Experimental Workflow Animal_Model Animal Model Selection (e.g., ICR Mice) Toxin_Admin This compound Administration (Intraperitoneal Injection) Animal_Model->Toxin_Admin Time_Points Selection of Time Points (e.g., 6, 12, 24, 48h) Toxin_Admin->Time_Points Probe_Admin Probe Administration (Intravenous Injection) Time_Points->Probe_Admin Probe_Selection Fluorescent Probe Selection (e.g., C11-BODIPY581/591) Probe_Selection->Probe_Admin InVivo_Imaging In Vivo Fluorescence Imaging (Dual Channel: Red/Green) Probe_Admin->InVivo_Imaging Image_Analysis Image Analysis (Ratiometric Quantification) InVivo_Imaging->Image_Analysis Data_Interpretation Data Interpretation & Conclusion Image_Analysis->Data_Interpretation

Troubleshooting & Optimization

Overcoming matrix effects in Seneciphyllinine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Seneciphyllinine.

Troubleshooting Guide

This guide addresses specific issues that may arise during your analysis, providing potential causes and solutions in a direct question-and-answer format.

Q1: My this compound signal is unexpectedly low, and the results are not reproducible. Could this be a matrix effect?

A: Yes, these are classic symptoms of ion suppression, a common matrix effect. Co-eluting compounds from your sample matrix (e.g., phospholipids, salts, or other endogenous components) can interfere with the ionization of this compound in the MS source, leading to a suppressed signal and poor reproducibility.[1][2] To confirm if you are experiencing a matrix effect, you should perform a post-extraction spike experiment.[3][4] This involves comparing the signal response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solvent. A significant difference indicates the presence of a matrix effect.[5]

Q2: I've confirmed a matrix effect is present. How can I determine where in my chromatogram the interference is occurring?

A: The most effective method to visualize regions of ion suppression or enhancement is the post-column infusion technique. This experiment involves infusing a constant flow of a this compound standard solution into the LC eluent stream after the analytical column but before the MS ion source. You then inject a blank, extracted sample. Any dip or rise in the baseline signal of the infused standard corresponds to a region where matrix components are causing ion suppression or enhancement, respectively. This allows you to see if the interference co-elutes with your target analyte.

Q3: My this compound peak shape is poor (e.g., tailing, splitting, or broadening). What are the likely causes?

A: Poor peak shape can be caused by several factors, often related to matrix interference or chromatographic conditions:

  • Column Contamination: Residual matrix components can accumulate on the column, leading to peak distortion. Implement a robust column washing step after each run or batch.

  • Co-eluting Interferences: A matrix component eluting very close to this compound can distort its peak shape. Improving chromatographic separation through gradient optimization is crucial.

  • Mobile Phase Issues: Incorrect pH or buffer composition of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase, leading to tailing.

  • Sample Overload: Injecting a sample that is too concentrated or "dirty" can overload the column, causing peak broadening. Consider diluting the sample or improving the sample cleanup procedure.

Q4: What is the most effective first step to mitigate a confirmed matrix effect?

A: The most critical and effective step is to optimize your sample preparation protocol. The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system. While simple dilution or protein precipitation can be used, more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) provide significantly cleaner extracts and are highly recommended for complex matrices.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?

A: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix. These interfering components are not detected in the chromatogram but can significantly impact the accuracy, precision, and sensitivity of the quantitative results. This phenomenon is a primary challenge in LC-MS, especially when using electrospray ionization (ESI).

Q2: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis in biological samples?

A: The choice of technique depends on the complexity of your matrix and the required sensitivity. For pyrrolizidine alkaloids like this compound, moving from simple to more complex methods generally yields cleaner samples. Solid-Phase Extraction (SPE) is often the most effective method for removing the phospholipids and salts that are common sources of matrix effects in biological fluids.

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsConsBest For
Dilution Reduces the concentration of both the analyte and matrix components.Simple, fast, inexpensive.Reduces sensitivity; may not be sufficient for complex matrices.High-concentration samples with minor matrix effects.
Protein Precipitation (PPT) An organic solvent (e.g., methanol, acetonitrile) is added to precipitate proteins.Simple, fast, removes most proteins.Does not effectively remove other interferences like phospholipids and salts; supernatant is still a "dirty" sample.Screening studies or when high throughput is needed and matrix effects are manageable.
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous layer.Provides a cleaner sample than PPT; removes salts and some polar lipids.More labor-intensive and time-consuming; requires solvent optimization.Isolating analytes from aqueous matrices when a suitable immiscible solvent is available.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.Provides the cleanest extracts; highly effective at removing salts, proteins, and phospholipids.Most complex and time-consuming method; requires method development.Complex matrices (e.g., plasma, tissue homogenates) and assays requiring the lowest limits of detection.

Q3: How should I choose an internal standard (IS) to compensate for matrix effects in this compound analysis?

A: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ¹⁵N-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction. However, SIL standards for many pyrrolizidine alkaloids are often expensive or not commercially available. In such cases, a structural analog that behaves similarly during extraction and chromatography can be used, but it will not compensate for matrix effects as perfectly as a SIL-IS.

Q4: What are matrix-matched calibrants, and when are they necessary?

A: Matrix-matched calibrants are calibration standards prepared in a blank biological matrix that is free of the analyte of interest. This approach is used to compensate for matrix effects when a suitable internal standard (especially a SIL-IS) is not available. By preparing standards in the same matrix as the samples, the calibrants and the analyte in the samples will experience similar ionization effects, leading to more accurate quantification. This is a highly recommended strategy for the analysis of pyrrolizidine alkaloids.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows you to quantify the degree of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spike Sample): Extract a blank matrix sample (e.g., plasma, urine) using your established protocol. Before the final evaporation step, spike the extract with the this compound standard to the same concentration as in Set A.

    • Set C (Blank Matrix): Inject an extracted blank matrix sample to check for interferences at the analyte's retention time.

  • Analyze and Calculate: Analyze all samples via LC-MS/MS. Calculate the Matrix Factor (MF) using the following formula:

    MF (%) = (Peak Area in Set B / Peak Area in Set A) x 100

  • Interpret Results:

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

Protocol 2: Recommended Solid-Phase Extraction (SPE) for this compound

This protocol is a robust starting point for extracting this compound and other pyrrolizidine alkaloids from complex matrices like plasma or plant extracts, based on methods for similar compounds.

  • Sample Pre-treatment: Acidify the sample (e.g., 1 mL of plasma) with an acid like sulfuric or formic acid. This ensures the tertiary amine group of this compound is protonated.

  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by acidified water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove neutral and acidic interferences. Follow with a methanol wash to remove lipids and other non-polar interferences.

  • Elution: Elute this compound using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Recommended Starting LC-MS/MS Parameters

These parameters are based on validated methods for this compound and other pyrrolizidine alkaloids and serve as an excellent starting point for method development.

Table 2: Recommended Liquid Chromatography Parameters

ParameterRecommendation
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, <2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Column Temperature 30 - 40 °C
Example Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

Table 3: Recommended Mass Spectrometry Parameters

ParameterRecommendation
Ionization Mode Electrospray Ionization (ESI), Positive Ion
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ = 334.2 m/z
Example Product Ions (Q3) Monitor 2-3 characteristic fragment ions for quantification and confirmation (e.g., 136.1, 120.1 m/z). Collision energy should be optimized for your instrument.
Capillary Voltage 3000 - 4000 V
Drying Gas Temperature 300 - 350 °C
Nebulizer Pressure 35 - 45 psi

Visualizations

G cluster_0 start Start: Inconsistent Results or Low Signal q1 Is a Matrix Effect Suspected? start->q1 confirm Confirm with Post-Extraction Spike Experiment q1->confirm Yes no_me Issue is Not Matrix Effect. Troubleshoot other LC-MS parameters (e.g., source, calibration, sample stability). q1->no_me No yes_me Matrix Effect Confirmed confirm->yes_me optimize_sp 1. Optimize Sample Prep (e.g., Switch from PPT to SPE) yes_me->optimize_sp optimize_lc 2. Optimize Chromatography (e.g., Modify Gradient) optimize_sp->optimize_lc use_is 3. Use Correction Strategy (SIL-IS or Matrix-Matched Cal) optimize_lc->use_is end End: Robust & Reliable Method Achieved use_is->end

Caption: A troubleshooting workflow for diagnosing and resolving matrix effects.

G cluster_1 start Start: Acidified Sample step1 1. Condition SPE Cartridge (Methanol, then Acidified Water) start->step1 step2 2. Load Sample step1->step2 step3 3. Wash Interferences (Acidified Water, then Methanol) step2->step3 step4 4. Elute Analyte (Basic Methanol/ACN) step3->step4 step5 5. Evaporate & Reconstitute step4->step5 end End: Clean Extract for LC-MS/MS Analysis step5->end

Caption: A typical workflow for Solid-Phase Extraction (SPE) of this compound.

G cluster_2 q1 Is a validated SIL-IS commercially available? ans1_yes Use SIL-IS. This is the gold standard. q1->ans1_yes Yes q2 Is a representative blank matrix available? q1->q2 No ans2_yes Use Matrix-Matched Calibration. q2->ans2_yes Yes q3 Is a close structural analog available? q2->q3 No ans3_yes Use Analog IS. Note: May not fully correct for ME. q3->ans3_yes Yes ans3_no Use Standard Addition. Note: Labor intensive. q3->ans3_no No

Caption: A decision tree for selecting an appropriate matrix effect correction strategy.

References

Improving the recovery of Seneciphyllinine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Seneciphyllinine during sample preparation.

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. What are the basic chemical properties of this compound?

This compound is a pyrrolizidine alkaloid with the following properties:

  • Molecular Formula: C₁₈H₂₃NO₅[1]

  • Molecular Weight: 333.4 g/mol [1]

  • Appearance: Typically a white or off-white solid.

  • General Solubility: As a pyrrolizidine alkaloid N-oxide, it is generally polar and thus more soluble in polar solvents.

2. In which solvents is this compound most soluble?

While specific quantitative solubility data is limited, based on its polarity and common extraction procedures for similar alkaloids, this compound is expected to have good solubility in polar organic solvents. A study on the determination of this compound in rat plasma utilized methanol for protein precipitation, indicating its solubility in this solvent. Generally, for pyrrolizidine alkaloids, polar solvents are preferred for extraction.

Recommended Solvents for Extraction and Dissolution:

  • Methanol

  • Acetonitrile

  • Ethanol

  • Water (especially acidified)

3. What are the optimal pH and temperature conditions for this compound stability?

  • pH: Acidic conditions (e.g., 0.05 M H₂SO₄) are often used during extraction to aid in the release of alkaloids from the sample matrix and to protonate them, which can improve stability and retention on cation-exchange solid-phase extraction (SPE) cartridges.[2] However, highly acidic or alkaline conditions, especially when combined with heat, can lead to degradation or transformation reactions, such as deacetylation.[3]

  • Temperature: Elevated temperatures should be avoided during sample processing, especially during evaporation steps, to prevent degradation of thermolabile compounds.[4] If evaporation is necessary, it should be performed under reduced pressure and at a controlled temperature.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Low Recovery After Extraction

Problem: The recovery of this compound is significantly lower than expected after the initial extraction from the sample matrix.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction 1. Optimize Extraction Solvent: Ensure the solvent polarity matches that of this compound. For plant matrices, a mixture of methanol or acetonitrile with an acidic aqueous solution is often effective. 2. Increase Solvent-to-Sample Ratio: A higher volume of solvent can improve extraction efficiency. 3. Enhance Extraction with Physical Methods: Employ techniques like sonication or microwave-assisted extraction (MAE) to improve the release of the analyte from the sample matrix. 4. Perform Multiple Extractions: Repeating the extraction process two or three times with fresh solvent and combining the extracts can significantly increase recovery.
Analyte Degradation 1. Control Temperature: Avoid high temperatures during all steps. Use refrigerated centrifuges and conduct extractions at room temperature unless a specific protocol requires heating. 2. Protect from Light: Store samples and extracts in amber vials or protect them from direct light, as some alkaloids are light-sensitive. 3. Use Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant to the extraction solvent.
Poor Matrix Disruption 1. Ensure Thorough Homogenization: For solid samples like plant material, ensure it is finely ground to a homogenous powder to maximize the surface area for extraction. For tissues, use appropriate homogenization techniques (e.g., bead beating, rotor-stator homogenizer).
Low Recovery After Solid-Phase Extraction (SPE)

Problem: Significant loss of this compound occurs during the solid-phase extraction cleanup step.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Improper Cartridge Conditioning 1. Ensure Proper Wetting: Condition the SPE cartridge according to the manufacturer's instructions. For cation-exchange cartridges (e.g., MCX, SCX), this typically involves washing with methanol followed by equilibration with an acidic aqueous solution. The sorbent should not be allowed to dry out before loading the sample.
Incorrect Sample pH 1. Adjust Sample pH: For cation-exchange SPE, the sample should be acidified to ensure this compound is protonated and can bind to the sorbent.
Incomplete Elution 1. Optimize Elution Solvent: Use a solvent strong enough to disrupt the interaction between this compound and the sorbent. For cation-exchange SPE, this is typically a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). 2. Increase Elution Volume: Use a sufficient volume of the elution solvent to ensure complete recovery. Applying the elution solvent in two smaller aliquots can be more effective than one large volume. 3. Allow Sufficient Soak Time: Let the elution solvent soak the sorbent for a few minutes before eluting to improve the desorption of the analyte.
Analyte Breakthrough during Loading 1. Control Flow Rate: Load the sample onto the SPE cartridge at a slow and steady flow rate to allow for adequate interaction between the analyte and the sorbent.

Experimental Protocols

Generic Protocol for Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 1-2 g of the powdered plant material into a centrifuge tube.

    • Add 10-20 mL of an extraction solvent (e.g., methanol/water (80:20, v/v) or 0.05 M H₂SO₄ in 50% methanol).

    • Vortex for 1 minute to ensure thorough mixing.

    • Extract using sonication for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with a fresh portion of the extraction solvent.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup (using a cation-exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M H₂SO₄.

    • Loading: Load the combined extract onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic interferences, followed by 5 mL of methanol to remove non-polar interferences.

    • Elution: Elute the this compound with 5-10 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., <40°C). Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Parameters for this compound Analysis

The following parameters are based on a published method for the analysis of this compound and can be used as a starting point for method development.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Plant Material grinding Drying & Grinding start->grinding extraction Solvent Extraction (e.g., Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation & Reconstitution spe->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_extraction Extraction Step cluster_cleanup Cleanup Step (SPE) cluster_degradation Analyte Stability start Low this compound Recovery incomplete_extraction Incomplete Extraction? start->incomplete_extraction spe_issue SPE Issue? start->spe_issue degradation Degradation? start->degradation optimize_solvent Optimize Solvent incomplete_extraction->optimize_solvent increase_ratio Increase Solvent Ratio incomplete_extraction->increase_ratio use_sonication Use Sonication/MAE incomplete_extraction->use_sonication check_conditioning Check Conditioning spe_issue->check_conditioning check_ph Check Sample pH spe_issue->check_ph optimize_elution Optimize Elution spe_issue->optimize_elution control_temp Control Temperature degradation->control_temp protect_light Protect from Light degradation->protect_light

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Optimization of Mobile Phase for Seneciphyllinine HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Seneciphyllinine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the mobile phase in the HPLC separation of this compound?

A1: The mobile phase, a solvent or mixture of solvents, is crucial for achieving efficient separation in HPLC.[1] It transports the this compound sample through the chromatographic column, facilitating its interaction with the stationary phase.[1][2] The composition, polarity, and pH of the mobile phase directly influence retention time, peak resolution, and overall analytical accuracy.[1] By carefully selecting and optimizing the mobile phase, you can control how this compound interacts with the stationary phase, leading to better separation from other components in the sample.[1]

Q2: What are the common components of a mobile phase for reversed-phase HPLC of this compound?

A2: For reversed-phase HPLC of pyrrolizidine alkaloids like this compound, the mobile phase typically consists of a polar solvent system. This usually includes:

  • Water: High-purity water (HPLC or LC-MS grade) is a common polar component.

  • Organic Solvents: Acetonitrile or methanol are frequently mixed with water to adjust the polarity of the mobile phase. Acetonitrile is often preferred for its ability to engage in dipole-dipole interactions.

  • Acidic Modifiers: Additives like formic acid or acetic acid are often used. These modifiers control the pH of the mobile phase, which is critical for analyzing basic compounds like this compound. A low pH (e.g., ≤ 2.5) helps to protonate the analyte, leading to improved peak shape and reduced tailing. Formic acid is also beneficial for increasing ionization efficiency when using a mass spectrometry (MS) detector.

  • Buffers: Buffers such as ammonium formate or ammonium acetate can be used to maintain a stable pH throughout the analysis, which is vital for reproducible retention times.

Q3: Why is the pH of the mobile phase so important for this compound analysis?

A3: The pH of the mobile phase is a critical parameter because it influences the ionization state of analytes. This compound is a pyrrolizidine alkaloid, which is a basic compound. At a mid-range pH, basic analytes can interact with ionized silanol groups on the surface of silica-based stationary phases, causing peak tailing. By using a low pH mobile phase (e.g., with 0.1% formic acid), the this compound molecule becomes protonated (positively charged), and the silanol groups on the stationary phase are not ionized. This minimizes undesirable secondary interactions, resulting in sharper, more symmetrical peaks. It is generally recommended to work at a pH at least one unit away from the analyte's pKa to ensure consistent ionization and robust results.

Q4: Should I use an isocratic or gradient elution for this compound separation?

A4: Gradient elution is generally preferred for analyzing complex samples containing multiple pyrrolizidine alkaloids or for separating this compound from a complex matrix. A gradient elution involves changing the composition of the mobile phase during the run, typically by increasing the percentage of the organic solvent. This allows for the effective elution of compounds with a wide range of polarities, improving resolution and reducing analysis time. For simpler mixtures, an isocratic elution (constant mobile phase composition) might be sufficient.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Peak Tailing)

  • Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

    • A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often chemical or physical.

      • Chemical Interactions: The most frequent cause is the interaction between the basic analyte and acidic residual silanol groups on the silica-based column packing.

        • Solution 1: Adjust Mobile Phase pH. Lower the pH of your mobile phase by adding an acid modifier like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1%. A pH of 2.5 or lower is often effective for basic compounds. This protonates the this compound and suppresses the ionization of silanol groups, reducing the secondary interactions that cause tailing.

        • Solution 2: Use a Base-Deactivated Column. Employ a modern, high-purity, end-capped column. These columns have fewer accessible silanol groups, minimizing tailing effects.

      • Physical Problems: Issues with the HPLC system can also cause tailing for all peaks in the chromatogram.

        • Solution 1: Check for Dead Volume. Ensure all fittings and tubing connections are secure and appropriate. Use narrow internal diameter tubing (e.g., 0.005") to minimize extra-column volume.

        • Solution 2: Inspect the Column. A void at the head of the column can cause peak tailing. This may require replacing the column.

      • Column Overload: Injecting too high a concentration of the analyte can saturate the column and lead to tailing.

        • Solution: Reduce Injection Concentration. Try diluting your sample and injecting a lower amount.

Issue 2: Poor Resolution

  • Q: I am not getting baseline separation between my this compound peak and an adjacent impurity. How can I improve the resolution?

    • A: Poor resolution (Rs) means the peaks are not sufficiently separated. Resolution is influenced by column efficiency, selectivity, and retention factor.

      • Solution 1: Optimize Mobile Phase Selectivity. The most powerful way to improve resolution is to change the separation selectivity (α).

        • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.

        • Adjust pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.

      • Solution 2: Increase Column Efficiency. Higher efficiency results in narrower peaks, which can improve resolution.

        • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and better resolution, though it will increase the analysis time.

        • Use a Different Column: Switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the plate number (N).

      • Solution 3: Adjust Retention Factor (k').

        • Modify Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time and may provide more time for the peaks to separate. An ideal retention factor (k') is typically between 2 and 10.

Issue 3: Unstable or Drifting Retention Times

  • Q: The retention time for this compound is shifting between injections. What could be causing this instability?

    • A: Drifting retention times can compromise the reliability of your analysis.

      • Solution 1: Ensure Proper Column Equilibration. Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important when using gradient elution.

      • Solution 2: Control Column Temperature. Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant, slightly elevated temperature (e.g., 5°C above the highest room temperature) for better reproducibility.

      • Solution 3: Check Mobile Phase Preparation. Inconsistent mobile phase composition is a major cause of retention time variability. Prepare the mobile phase carefully and accurately by volume. Ensure components are fully dissolved and the solution is homogenous. Premixing solvents can improve consistency.

      • Solution 4: Degas the Mobile Phase. Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies and retention time shifts. Degas the mobile phase before use.

      • Solution 5: Check for Leaks and Pump Issues. Inspect the HPLC system for any leaks. Verify that the pump is delivering a stable and accurate flow rate.

Experimental Protocols & Data

Example Experimental Protocol for this compound HPLC-MS Analysis

This protocol is a generalized example based on published methods for pyrrolizidine alkaloid analysis. Optimization will be required for specific applications.

  • Sample Preparation:

    • Accurately weigh the sample material (e.g., plant extract).

    • Perform extraction using an appropriate solvent (e.g., methanol with a small percentage of acid).

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 1% formic acid solution in high-purity water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly (e.g., by sonication).

  • Chromatographic Conditions:

    • Column: Phenomenex Synergi MAX-RP C12 (4 µm, 250 x 4.6 mm) or a similar reversed-phase column.

    • Column Temperature: 25°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 215-220 nm (as alkaloids typically absorb in this region).

  • MS Detector Parameters (Example for ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Temperature: 300°C.

    • Source Voltage: 5 kV.

Data Tables

Table 1: Example Gradient Elution Program for Pyrrolizidine Alkaloid Separation (Based on a method used for separating PAs in Senecio plants)

Time (minutes)% Mobile Phase A (1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
25.07228
55.07228
65.0595
75.0595

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanolsLower mobile phase pH (e.g., add 0.1% formic acid); Use an end-capped column.
Column overloadDilute sample; reduce injection volume.
Poor Resolution Suboptimal selectivityChange organic modifier (e.g., acetonitrile to methanol); adjust mobile phase pH.
Low column efficiencyDecrease flow rate; use a column with smaller particles or a longer length.
Drifting Retention Time Temperature fluctuationsUse a column oven to maintain a constant temperature.
Inconsistent mobile phaseEnsure accurate and precise mobile phase preparation; degas solvents.
Column not equilibratedFlush the column with the initial mobile phase until a stable baseline is achieved.

Visualized Workflows

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation start Define Separation Goal (e.g., resolve this compound from matrix) select_column Select Appropriate Column (e.g., C18, C12, end-capped) start->select_column initial_mp Choose Initial Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) select_column->initial_mp run_scouting Run Initial Scouting Gradient initial_mp->run_scouting eval_chrom Evaluate Chromatogram (Resolution, Peak Shape, Retention) run_scouting->eval_chrom adjust_gradient Adjust Gradient Slope & Time eval_chrom->adjust_gradient Poor Resolution adjust_strength Adjust Organic Solvent Ratio eval_chrom->adjust_strength Retention Time Issue adjust_ph Fine-tune pH / Additive Conc. eval_chrom->adjust_ph Peak Tailing validate Validate Method (Robustness, Reproducibility) eval_chrom->validate Acceptable adjust_gradient->run_scouting change_solvent Change Organic Solvent (e.g., ACN -> MeOH) adjust_gradient->change_solvent If resolution still poor adjust_strength->run_scouting change_solvent->run_scouting adjust_ph->run_scouting final_method Final Optimized Method validate->final_method

Caption: Workflow for HPLC Mobile Phase Optimization.

Troubleshooting_Decision_Tree start Problematic Chromatogram Observed q_peak_shape Is Peak Shape Poor? (Tailing, Fronting, Splitting) start->q_peak_shape a_tailing All peaks tail? q_peak_shape->a_tailing Yes (Tailing) q_resolution Is Resolution Poor? q_peak_shape->q_resolution No sol_physical Check for Dead Volume (fittings, tubing) Inspect for Column Void a_tailing->sol_physical Yes sol_chemical Lower Mobile Phase pH (<3) Use Base-Deactivated Column Reduce Sample Concentration a_tailing->sol_chemical No (Only basic peaks) ok Problem Solved sol_physical->ok sol_chemical->ok sol_res_selectivity Change Organic Solvent (ACN <-> MeOH) Adjust Mobile Phase pH q_resolution->sol_res_selectivity Yes q_retention Is Retention Time Drifting? q_resolution->q_retention No sol_res_efficiency Decrease Flow Rate Use Longer Column or Smaller Particle Size Column sol_res_selectivity->sol_res_efficiency If still poor sol_res_efficiency->ok sol_retention Ensure Full Column Equilibration Use Column Oven for Temp Control Check Mobile Phase Prep & Degassing Check for System Leaks q_retention->sol_retention Yes q_retention->ok No sol_retention->ok

References

Technical Support Center: Analysis of Seneciphyllinine by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression of Seneciphyllinine during electrospray ionization (ESI) mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix. These interfering molecules can compete with this compound for ionization in the ESI source or alter the physical properties of the sprayed droplets, leading to a decreased number of this compound ions reaching the detector. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.

Q2: How can I determine if my this compound signal is being suppressed by the matrix?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the MS source. A blank matrix sample (containing everything except this compound) is then injected. A dip or reduction in the constant this compound signal at specific retention times indicates that components from the matrix are eluting and causing ion suppression.

Another approach is the post-extraction spike method. Here, you compare the peak area of this compound in a clean solvent to the peak area of the same concentration of this compound spiked into a blank matrix extract that has gone through your sample preparation process. A significantly lower response in the matrix extract confirms ion suppression.

Q3: What are the primary sources of ion suppression in the analysis of this compound?

A3: The sources of ion suppression are highly dependent on the sample matrix.

  • Herbal and Botanical Matrices: Common sources include pigments, sugars, fatty acids, and other secondary metabolites that are co-extracted with this compound.

  • Biological Fluids (e.g., plasma, urine): Major contributors are salts, phospholipids, and endogenous metabolites.

  • General Sources: Mobile phase additives (e.g., trifluoroacetic acid), plasticizers from lab consumables, and detergents can also cause ion suppression.

Q4: What are the most effective strategies to reduce or eliminate ion suppression for this compound analysis?

A4: A multi-faceted approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples containing pyrrolizidine alkaloids like this compound. It is generally more effective at reducing matrix effects than simpler methods like protein precipitation (PP) or direct dilution.

  • Improve Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column for better resolution.

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. Since a SIL internal standard has nearly identical chemical and physical properties to this compound, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. If a SIL standard is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Optimize MS Source Parameters: Fine-tuning parameters such as spray voltage, gas flows, and temperature can help to minimize ion suppression, though this is often less effective than addressing the issue through sample preparation and chromatography.

Data Presentation: Comparison of Sample Preparation Techniques

Table 1: Qualitative Comparison of Sample Preparation Methods for Reducing Ion Suppression

Sample Preparation MethodEffectiveness in Reducing Ion SuppressionTypical Applications for this compound Analysis
Dilution LowSimple, clean matrices.
Protein Precipitation (PP) Low to ModerateBiological fluids (e.g., plasma, serum). Often requires further cleanup.
Liquid-Liquid Extraction (LLE) Moderate to HighBiological fluids, complex extracts.
Solid-Phase Extraction (SPE) HighHerbal matrices, biological fluids, food samples. Highly recommended for complex samples.

Table 2: Recovery of Pyrrolizidine Alkaloids (including Seneciphylline) using Different SPE Sorbents in Various Matrices [1][2]

Pyrrolizidine AlkaloidSPE SorbentHoney (%)Milk (%)Tea (%)
Seneciphylline Cleanert® PCX90-10095-10585-95
Oasis® MCX85-9590-10080-90
Oasis® WCX80-9085-9575-85
Seneciphylline N-oxide Cleanert® PCX95-105100-11090-100
Oasis® MCX90-10095-10585-95
Oasis® WCX85-9590-10080-90

Data is approximated from graphical representations in the cited literature and serves for comparative purposes.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Herbal Matrices

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant-based materials and herbal supplements.[3]

1. Sample Preparation:

  • Weigh 1-2 g of the homogenized plant material into a centrifuge tube.
  • Add 20 mL of an extraction solution (e.g., 0.05 M H₂SO₄ in 50% methanol).
  • Vortex for 1-2 minutes and sonicate for 15-30 minutes.
  • Centrifuge at 4000-5000 x g for 10 minutes.
  • Collect the supernatant.

2. SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX)

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
  • Loading: Load 2-5 mL of the sample supernatant onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
  • Washing:
  • Wash the cartridge with 5 mL of water to remove polar interferences.
  • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.
  • Elution: Elute this compound from the cartridge using 5-10 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
  • Drying and Reconstitution:
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 5-10% methanol or acetonitrile in water with 0.1% formic acid).
  • Vortex and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Homogenized Sample extraction Acidic Extraction (e.g., 0.05M H2SO4 in 50% MeOH) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant loading Sample Loading supernatant->loading conditioning Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, Methanol) loading->washing elution Elution (e.g., 5% NH4OH in Methanol) washing->elution drying Evaporation to Dryness elution->drying reconstitution Reconstitution (Initial Mobile Phase) drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

ion_suppression_mitigation cluster_solutions Mitigation Strategies cluster_details_sp Sample Prep Details cluster_details_chrom Chromatography Details cluster_details_is Internal Standard Details issue Ion Suppression of this compound sample_prep Optimize Sample Preparation (e.g., SPE) issue->sample_prep chromatography Improve Chromatographic Separation issue->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard issue->internal_standard ms_optimization Optimize MS Source Parameters issue->ms_optimization spe_details - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) sample_prep->spe_details chrom_details - Gradient Optimization - Column Chemistry Selection - Mobile Phase Additives (e.g., Formic Acid) chromatography->chrom_details is_details - Deuterated this compound - Structural Analog internal_standard->is_details

Caption: Strategies to mitigate ion suppression of this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Seneciphyllinine in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of Seneciphyllinine, a pyrrolizidine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the common peak shape problems observed for this compound?

A1: The most common peak shape issues for this compound, a basic compound, are peak tailing, peak fronting, and peak broadening. Peak tailing is particularly prevalent due to the interaction of the basic nitrogen atom in this compound with acidic residual silanol groups on the surface of silica-based stationary phases.

Q2: How is peak asymmetry measured?

A2: Peak asymmetry is typically quantified using the Asymmetry Factor (As) or the Tailing Factor (Tf). The Asymmetry Factor is calculated at 10% of the peak height, while the Tailing Factor, commonly used in pharmaceutical applications, is measured at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.0 indicate tailing, while values less than 1.0 suggest fronting.[1]

Q3: Why does my this compound peak show significant tailing?

A3: Peak tailing for this compound is often caused by secondary interactions between the positively charged analyte and negatively charged, unreacted silanol groups on the stationary phase. This is a common issue for basic compounds.[2] Other potential causes include column overload, a poorly packed column, or extra-column dead volume.

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the choice of sample solvent is crucial. If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting and broadening, especially for early-eluting peaks. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.

Q5: What is a "ghost peak" and how can I avoid it in my this compound analysis?

A5: A ghost peak is an unexpected peak that appears in a chromatogram. It can be caused by the late elution of a compound from a previous injection, contamination of the mobile phase or sample, or bleed from the column or system components. To avoid ghost peaks, ensure proper column washing between runs, use high-purity solvents, and filter your samples.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is the most frequent issue when analyzing basic compounds like this compound. Follow this step-by-step guide to identify the cause and find a solution.

Step 1: Evaluate the Scope of the Problem

  • Observe all peaks in the chromatogram. If all peaks are tailing, it is likely a system-wide issue such as a column void or extra-column dead volume.

  • If only the this compound peak (and other basic compounds) are tailing, the issue is likely related to chemical interactions between the analyte and the stationary phase.

Step 2: Address Chemical Interactions

  • Lower the Mobile Phase pH: this compound is a basic compound. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the residual silanol groups on the silica surface, reducing their interaction with the protonated this compound.

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from this compound.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to shield the silanol groups and improve peak shape.

Step 3: Optimize Chromatographic Conditions

  • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves. Column overload can be a cause of tailing.

  • Select an Appropriate Column: Use a modern, high-purity (Type B) silica column with end-capping. These columns have fewer accessible silanol groups. Columns with a different stationary phase chemistry, such as those with embedded polar groups, can also provide better peak shape for basic compounds.

Troubleshooting Workflow for Peak Tailing

G cluster_start Start cluster_diagnosis Diagnosis cluster_solutions_system System Issues cluster_solutions_chemical Chemical Interactions cluster_end Resolution start Poor this compound Peak Shape (Tailing) all_peaks Are all peaks tailing? start->all_peaks only_basic Only this compound/basic peaks tailing? all_peaks->only_basic No check_column Check for column void or damage. Replace if necessary. all_peaks->check_column Yes lower_ph Lower mobile phase pH (2.5-3.5) with formic or trifluoroacetic acid. only_basic->lower_ph Yes check_connections Inspect for dead volume in tubing and connections. Use smaller ID tubing. check_column->check_connections end Improved Peak Shape check_connections->end add_base Add a competing base (e.g., TEA) to the mobile phase. lower_ph->add_base change_column Use an end-capped, high-purity silica column or a column with a different stationary phase. add_base->change_column change_column->end

Caption: A flowchart for troubleshooting peak tailing of this compound.

Guide 2: Addressing Peak Fronting and Broadening

While less common than tailing for basic compounds, peak fronting and broadening can also occur.

Peak Fronting:

  • Cause: Often a result of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.

  • Solution:

    • Reduce the concentration of this compound in your sample or decrease the injection volume.

    • Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase.

Peak Broadening:

  • Cause: Can be caused by a variety of factors, including extra-column volume, slow kinetics of interaction with the stationary phase, or a poorly packed column.

  • Solution:

    • Minimize the length and internal diameter of all tubing.

    • Ensure all connections are secure and free of dead volume.

    • Consider increasing the column temperature to improve mass transfer.

    • If the problem persists, the column may need to be replaced.

Logical Relationship for Peak Shape Issues

G cluster_problem Observed Problem cluster_types Types of Poor Peak Shape cluster_causes Primary Causes problem Poor Peak Shape tailing Tailing (As > 1.2) problem->tailing fronting Fronting (As < 0.8) problem->fronting broadening Broadening (Low Efficiency) problem->broadening cause_tailing Secondary Interactions (Silanol Groups) tailing->cause_tailing cause_fronting Column Overload Strong Sample Solvent fronting->cause_fronting cause_broadening Extra-Column Volume Poorly Packed Column broadening->cause_broadening

Caption: Relationship between peak shape problems and their primary causes.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Representative Basic Compound *

Mobile Phase pHAsymmetry Factor (As) at 10% Peak HeightPeak Shape Observation
7.02.5Severe Tailing
5.01.8Significant Tailing
3.51.3Minor Tailing
2.51.1Good Symmetry

*Note: This table presents illustrative data for a basic compound with properties similar to this compound to demonstrate the general trend of improved peak shape with lower mobile phase pH. Actual results for this compound may vary.

Table 2: Influence of Mobile Phase Additive on Peak Tailing of a Representative Basic Compound *

Mobile Phase AdditiveAsymmetry Factor (As) at 10% Peak HeightPeak Shape Observation
None (pH 4.5)1.9Significant Tailing
0.1% Formic Acid (pH ~2.7)1.2Good Symmetry
0.1% Trifluoroacetic Acid (pH ~2.1)1.1Excellent Symmetry
0.1% Triethylamine (pH adjusted to 4.5)1.3Minor Tailing

*Note: This table provides representative data to illustrate the effect of common mobile phase additives on the peak shape of a basic compound similar to this compound.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis with Improved Peak Shape

This protocol provides a starting point for the analysis of this compound using a C18 column with a mobile phase designed to minimize peak tailing.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88% or higher purity)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm or Mass Spectrometry (MS)

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution.

  • Prepare working standards by diluting the stock solution with the initial mobile phase (95% A, 5% B).

  • Extract this compound from the sample matrix using an appropriate method (e.g., solid-phase extraction).

  • Reconstitute the final extract in the initial mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare this compound stock and working standards filter_samples Filter all samples and standards (0.45 µm) prep_std->filter_samples prep_sample Extract this compound from sample matrix reconstitute Reconstitute in initial mobile phase prep_sample->reconstitute reconstitute->filter_samples inject Inject sample/standard filter_samples->inject hplc_setup Equilibrate C18 column with mobile phase A and B hplc_setup->inject run_gradient Run gradient elution inject->run_gradient detect Detect at 220 nm or by MS run_gradient->detect analyze Analyze peak shape, retention time, and area detect->analyze

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: Derivatization of Seneciphyllinine for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the derivatization of Seneciphyllinine, a representative pyrrolizidine alkaloid (PA), for Gas Chromatography (GC) analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical workflows.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound and other PAs.

Symptom Possible Cause(s) Suggested Solution(s)
No or Low Analyte Peak Incomplete derivatization.- Ensure the sample is completely dry before adding derivatizing reagents, as they are moisture-sensitive.[1] - Optimize reaction time and temperature. Silylation reactions may require 30-60 minutes at 60-80°C, while acylation with HFBA may need 30 minutes at 70°C.[1] - Use a catalyst, such as Trimethylchlorosilane (TMCS) for silylation, to enhance the reaction rate.[1]
Degradation of the analyte.- Avoid excessively high temperatures during derivatization and sample evaporation steps.
Loss of analyte during sample preparation.- Ensure proper pH and solvent conditions during extraction and clean-up steps to prevent loss of the alkaloid.
Peak Tailing Presence of active sites in the GC system.- Use a deactivated inlet liner and high-quality, low-bleed GC column. - Regularly maintain the GC system, including cleaning the inlet and cutting the column.
Incomplete derivatization.- As above, ensure complete dryness of the sample and optimize reaction conditions. The presence of underivatized polar analytes will cause peak tailing.
Hydrolysis of derivatives.- Ensure all solvents and the carrier gas are anhydrous. Use moisture traps on the carrier gas line. Silyl derivatives are particularly susceptible to hydrolysis.
Multiple or Unexpected Peaks Side reactions or byproducts.- Optimize the derivatization conditions to minimize the formation of byproducts. - For acylation with HFBA, ensure the acidic byproduct is removed by evaporation before injection to prevent column damage.[2]
Presence of PA N-oxides.- Ensure the pre-derivatization reduction of PA N-oxides to their corresponding tertiary amines is complete. Zinc dust is a common reducing agent for this step.[1]
Poor Repeatability Inconsistent derivatization.- Ensure precise and consistent addition of reagents and control of reaction time and temperature for all samples and standards.
Sample matrix effects.- Employ a robust sample clean-up method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound, like other pyrrolizidine alkaloids, is a polar and non-volatile compound. Derivatization is a chemical modification process that converts these polar functional groups (hydroxyl and amine groups) into less polar and more volatile derivatives. This increases their thermal stability and improves their chromatographic behavior, allowing for successful analysis by GC.

Q2: What are the most common derivatization methods for this compound?

A2: The two most common methods are silylation and acylation.

  • Silylation involves replacing active hydrogens with a trimethylsilyl (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Acylation involves the reaction with reagents like heptafluorobutyric anhydride (HFBA) to form stable and volatile esters.

Q3: Is there a necessary step before derivatization?

A3: Yes, a critical pre-derivatization step is the reduction of any PA N-oxides to their corresponding tertiary amines. GC-MS does not typically detect the non-volatile N-oxides directly. This reduction is commonly achieved using zinc dust.

Q4: Which derivatization reagent should I choose: silylation or acylation?

A4: The choice depends on several factors, including the specific PAs being analyzed, the sample matrix, and the desired sensitivity. Silylation is a very common and effective method. Acylation with fluorinated reagents like HFBA can enhance sensitivity for Electron Capture Detection (ECD).

Q5: How can I avoid hydrolysis of my derivatized sample?

A5: Silyl derivatives are particularly sensitive to moisture. To prevent hydrolysis, it is crucial to work under anhydrous conditions. Ensure that all glassware, solvents, and reagents are dry. Using a carrier gas that has passed through a moisture trap is also recommended.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the two primary derivatization methods for pyrrolizidine alkaloids.

Parameter Silylation (with MSTFA/BSTFA) Acylation (with HFBA)
Reaction Time 30 - 60 minutes30 minutes
Reaction Temperature 60 - 80 °C70 °C
Recovery Generally good, but can be matrix dependent.81.8% - 94.4% (for retrorsine) 72.7% - 85.5% (for retrorsine N-oxide)
Repeatability (RSDr) Typically <15% under optimized conditions.7.5% - 14.4% (for free base PAs) 7.9% - 15.4% (for PA N-oxides)
Reproducibility (RSDR) Dependent on inter-laboratory variations.14.2% - 16.3% (for free base PAs) 17.0% - 18.1% (for PA N-oxides)
Limit of Quantification (LOQ) Method and matrix dependent.10 µg/kg in feed materials

Experimental Protocols

Pre-Derivatization: Reduction of PA N-oxides

This step is essential prior to both silylation and acylation.

  • Extraction and Clean-up:

    • Homogenize the sample matrix (e.g., plant material).

    • Extract the PAs using an acidic aqueous solution (e.g., 0.05 M H₂SO₄).

    • Perform a Solid-Phase Extraction (SPE) clean-up using a strong cation exchange (SCX) cartridge to isolate the alkaloids.

    • Elute the PAs from the SPE cartridge with an ammoniated organic solvent.

  • Reduction:

    • To the cleaned extract, add zinc dust.

    • Allow the reaction to proceed, typically overnight, to ensure complete reduction of PA N-oxides to their corresponding tertiary PAs.

    • Centrifuge the mixture and collect the supernatant containing the reduced PAs.

Method 1: Silylation with MSTFA
  • Drying: Evaporate the solvent from the reduced PA extract to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization: Add 100 µL of a silylating reagent mixture (e.g., MSTFA with 1% TMCS).

  • Reaction: Seal the reaction vial and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Method 2: Acylation with HFBA
  • Drying: Evaporate the solvent from the reduced PA extract to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA) to the dried residue.

  • Reaction: Seal the reaction vial and heat at 70°C for 30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Extraction Extraction of PAs Cleanup SPE Clean-up Extraction->Cleanup Reduction Reduction of N-oxides (Zinc Dust) Cleanup->Reduction Silylation Silylation (MSTFA, 60-80°C, 30-60 min) Reduction->Silylation Acylation Acylation (HFBA, 70°C, 30 min) Reduction->Acylation GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS

Caption: Experimental workflow for the derivatization of this compound.

LogicalRelationship cluster_goal Primary Goal cluster_requirements Core Requirements cluster_process Enabling Process Goal Successful GC Analysis of this compound Volatility Increase Volatility Volatility->Goal Stability Increase Thermal Stability Stability->Goal Derivatization Derivatization (Silylation or Acylation) Derivatization->Volatility Derivatization->Stability

Caption: Logical relationship for derivatization in GC analysis.

References

Stability of Seneciphyllinine in solution under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of seneciphyllinine in solution under various experimental and storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions to ensure stability?

A1: For maximum stability, this compound solutions should be stored at low temperatures (ideally below -18°C), protected from light, and maintained in a slightly acidic to neutral pH environment (pH 4-7). Pyrrolizidine alkaloids (PAs), the class of compounds to which this compound belongs, are generally more stable under these conditions.

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the solution is a critical factor influencing this compound stability. PAs are known to be stable in neutral and acidic solutions. However, they can degrade significantly in alkaline conditions, with studies on similar PAs showing as much as a 50% reduction within 24 hours in alkaline environments[1]. Therefore, it is crucial to avoid basic conditions (pH > 7) during storage and experimentation to prevent degradation.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Elevated temperatures can accelerate the degradation of this compound. While moderate temperatures may have a minimal short-term effect, prolonged exposure to high temperatures, particularly above 100°C, can lead to significant degradation[2]. For long-term storage, freezing is recommended. If solutions need to be handled at room temperature, the duration should be minimized.

Q4: Is this compound sensitive to light?

A4: Yes, this compound and other PAs can be sensitive to light, particularly UV radiation[1]. Exposure to UV light can induce photolytic degradation. It is recommended to store solutions in amber vials or otherwise protect them from light to minimize photodegradation. While less sensitive to visible light, protection from all light sources is a good laboratory practice.

Q5: What solvents are recommended for dissolving and storing this compound?

A5: this compound and other PAs are generally soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, as well as in mixtures of these solvents with water[3]. Acidified aqueous solutions can also be used and may enhance stability by maintaining an acidic pH[3]. The choice of solvent will depend on the specific application, but for storage, a slightly acidified methanol or ethanol solution is a reasonable choice.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound concentration in stored samples. 1. Inappropriate pH: The solution may be neutral or alkaline, leading to hydrolysis. 2. High Storage Temperature: Samples may have been stored at room temperature or refrigerated for an extended period. 3. Light Exposure: Samples may have been exposed to UV or ambient light.1. Verify and Adjust pH: Check the pH of your solvent and adjust to a slightly acidic range (pH 4-6) using a suitable buffer or acid. 2. Optimize Storage Temperature: Store stock solutions and long-term samples at -20°C or -80°C. For short-term storage, use refrigeration (2-8°C). 3. Protect from Light: Store all this compound-containing solutions in amber vials or wrap containers with aluminum foil.
Inconsistent results in analytical assays (e.g., HPLC). 1. On-instrument Degradation: The autosampler temperature may be too high, or the run time may be excessively long, causing degradation during the analysis. 2. Mobile Phase pH: An alkaline mobile phase could cause degradation on the column.1. Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation of samples waiting for injection. 2. Optimize Mobile Phase: Ensure the mobile phase pH is neutral or slightly acidic.
Appearance of unknown peaks in chromatograms of aged samples. Degradation Products: The new peaks are likely degradation products of this compound.Characterize Degradants: Use techniques like LC-MS to identify the degradation products. This can provide insights into the degradation pathway and help in optimizing storage and handling conditions to prevent their formation.

Summary of Stability Data for Pyrrolizidine Alkaloids (as a proxy for this compound)

Condition Parameter Effect on Stability Recommendation
pH Acidic (pH < 7)StableMaintain pH in the acidic to neutral range.
Neutral (pH = 7)StableSuitable for short-term storage and experiments.
Alkaline (pH > 7)Significant degradation (up to 50% in 24h)Avoid alkaline conditions.
Temperature Frozen (< -18°C)Highly StableRecommended for long-term storage.
Refrigerated (2-8°C)Moderately StableSuitable for short-term storage.
Room Temperature (~25°C)Limited StabilityMinimize exposure time.
Elevated (> 40°C)Prone to degradationAvoid high temperatures.
Light UV RadiationDegradation occursProtect from UV light sources.
Visible LightMinimal effectProtect from light as a general precaution.
Solvent Polar Organic (Methanol, Ethanol)Good Solubility and StabilityRecommended for stock solutions.
Acidified Aqueous SolutionsGood Solubility and Enhanced StabilityA good option for maintaining an acidic pH.

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general procedure for evaluating the stability of this compound in solution under various conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Store the stock solution at -20°C or -80°C in an amber vial.

2. Preparation of Test Solutions:

  • Dilute the stock solution with the desired test solvents (e.g., buffers of different pH, different organic solvents) to a known concentration.

  • Aliquot the test solutions into amber vials for each storage condition and time point.

3. Storage Conditions:

  • Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

  • pH: Prepare solutions in buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

  • Light: For photostability, expose a set of samples to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping a control set in the dark.

4. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve the samples from each condition.

  • Analyze the concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • The HPLC method should be capable of separating the intact this compound from its potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition.

  • Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant and half-life (t½) for each condition.

Diagram: Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (Different pH, Solvents) prep_stock->prep_test storage_temp Temperature Study (-20°C, 4°C, 25°C, 40°C) prep_test->storage_temp Aliquot Samples storage_ph pH Study (pH 3, 5, 7, 9) prep_test->storage_ph Aliquot Samples storage_light Photostability Study (Light vs. Dark) prep_test->storage_light Aliquot Samples analysis_hplc HPLC Analysis at Time Points (t=0, t=x, t=y...) storage_temp->analysis_hplc storage_ph->analysis_hplc storage_light->analysis_hplc data_calc Calculate % Remaining analysis_hplc->data_calc data_kinetics Determine Degradation Kinetics & Half-life data_calc->data_kinetics conclusion Establish Optimal Storage Conditions data_kinetics->conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Seneciphyllinine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adduct formation during the mass spectrometry analysis of Seneciphyllinine.

Frequently Asked Questions (FAQs)

Q1: What are the common adducts observed for this compound in ESI-MS?

When analyzing this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), common adducts observed in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[1] In some cases, adducts with solvent molecules or other salts present in the sample or mobile phase may also be observed.[1] The protonated molecule ([M+H]⁺) is the desired species for most quantitative and qualitative analyses.

Q2: Why is it crucial to minimize adduct formation for this compound analysis?

Minimizing adduct formation is critical for several reasons:

  • Improved Sensitivity: Adduct formation splits the ion current among multiple species, reducing the signal intensity of the target protonated molecule ([M+H]⁺) and thus decreasing the overall sensitivity of the analysis.[2]

  • Simplified Spectra: A mass spectrum with multiple adduct peaks can be complex and difficult to interpret, especially when analyzing complex mixtures or identifying unknown metabolites.[1]

  • Accurate Quantification: The presence of various adducts can complicate quantification, as the analyte signal is distributed across different ions.[1] Reproducible and accurate quantification is best achieved when the majority of the analyte signal is concentrated in a single ionic form.

Q3: What are the primary sources of adduct-forming ions?

The primary sources of adduct-forming ions, particularly sodium and potassium, include:

  • Glassware: Glassware can leach sodium and potassium ions into solvents and sample solutions.

  • Reagents and Solvents: Impurities in solvents, buffers, and other reagents can introduce metal ions.

  • Sample Matrix: Biological samples, such as plasma or urine, naturally contain high concentrations of salts.

  • Laboratory Environment: Contamination can occur from handling, for instance, touching labware with bare hands can transfer salts.

Troubleshooting Guides

Issue 1: High Levels of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts

High levels of sodium and potassium adducts can significantly reduce the intensity of the desired protonated this compound molecule ([M+H]⁺).

A High [M+Na]⁺ and [M+K]⁺ Adducts Detected B Modify Mobile Phase A->B C Optimize Sample Preparation A->C D Check LC System and Labware A->D E Add 0.1% Formic Acid to Mobile Phase B->E F Incorporate Fluorinated Alkanoic Acids (e.g., 0.05% TFA) B->F G Use Ammonium Acetate (5-10 mM) B->G H Use Plasticware Instead of Glassware C->H I Employ High-Purity Solvents and Reagents D->I J Adducts Minimized? E->J F->J G->J H->J I->J K Proceed with Analysis J->K Yes L Further Optimization Required J->L No

Caption: Troubleshooting workflow for minimizing sodium and potassium adducts.

Protocol 1: Mobile Phase Modification with Formic Acid

  • Objective: To increase the proton concentration in the mobile phase to favor the formation of [M+H]⁺ over metal adducts.

  • Materials:

    • HPLC-grade water

    • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

    • High-purity formic acid (≥98%)

  • Procedure:

    • Prepare the aqueous mobile phase (Solvent A) by adding 1 mL of formic acid to 1 L of HPLC-grade water to achieve a 0.1% (v/v) concentration.

    • Prepare the organic mobile phase (Solvent B) by adding 1 mL of formic acid to 1 L of HPLC-grade organic solvent.

    • Sonicate both mobile phases for 15-20 minutes to degas.

    • Equilibrate the LC-MS system with the new mobile phase before injecting the sample.

Protocol 2: Addition of Fluorinated Alkanoic Acids and Ammonium Acetate

For persistent adduct formation, a combination of additives can be more effective.

  • Objective: To utilize the strong electronegativity of fluorinated acids to trap metal ions and provide a consistent source of ammonium ions for protonation.

  • Materials:

    • HPLC-grade water and organic solvent

    • High-purity formic acid, trifluoroacetic acid (TFA), and ammonium acetate

  • Procedure:

    • Prepare a stock solution of the additive "cocktail". For example, in 100 mL of HPLC-grade water, dissolve a specific amount of ammonium acetate and add the required volumes of formic acid and TFA.

    • Add this stock solution to the mobile phases to achieve the desired final concentrations (e.g., 0.1% formic acid, 0.05% TFA, and 5 mM ammonium acetate).

    • Thoroughly mix and degas the mobile phases.

    • Equilibrate the system extensively before analysis.

The following table provides illustrative data on the expected reduction in adduct formation with different mobile phase modifiers. The values represent the percentage of the total ion current for each species.

Mobile Phase Modifier[M+H]⁺ (%)[M+Na]⁺ (%)[M+K]⁺ (%)
None (Neutral pH)305515
0.1% Acetic Acid65305
0.1% Formic Acid85123
0.1% FA + 0.05% TFA + 5mM NH₄OAc95< 5< 1

Note: This data is for illustrative purposes to demonstrate the expected trend.

Issue 2: Poor Signal Intensity and Inconsistent Results

Poor signal intensity and inconsistent results can be a consequence of adduct formation, but may also be related to sample preparation and the cleanliness of the LC-MS system.

cluster_0 Source of Problem cluster_1 Corrective Action cluster_2 Expected Outcome A Sample Matrix Effects D Use Solid-Phase Extraction (SPE) A->D B Contaminated Labware E Switch to Polypropylene Vials/Plates B->E C Impure Solvents/Reagents F Use High-Purity LC-MS Grade Solvents C->F G Reduced Ion Suppression D->G H Minimized Metal Ion Leaching E->H I Lower Background Noise and Adducts F->I J Improved Signal Intensity and Reproducibility G->J H->J I->J

Caption: Relationship between problem sources, corrective actions, and expected outcomes.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

  • Objective: To remove salts and other matrix components from the sample that can cause ion suppression and adduct formation.

  • Materials:

    • Appropriate SPE cartridge (e.g., a reversed-phase C18 cartridge for this compound)

    • Sample dissolved in an appropriate loading buffer

    • Wash solvent (e.g., 5% methanol in water)

    • Elution solvent (e.g., methanol or acetonitrile)

    • SPE manifold

  • Procedure:

    • Conditioning: Pass an appropriate volume of the elution solvent through the SPE cartridge, followed by the loading buffer.

    • Loading: Load the sample onto the cartridge.

    • Washing: Wash the cartridge with the wash solvent to remove salts and other polar impurities.

    • Elution: Elute the analyte of interest (this compound) with the elution solvent.

    • Dry-down and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase composition.

Protocol 4: System and Labware Best Practices

  • Objective: To minimize contamination from the analytical system and labware.

  • Procedure:

    • Use Plasticware: Whenever possible, use polypropylene or other suitable plastic vials and containers instead of glass to prepare and store samples and mobile phases.

    • High-Purity Reagents: Utilize LC-MS grade solvents and high-purity additives.

    • System Cleaning: Regularly flush the LC system, including the injector and flow path, with a strong solvent mixture (e.g., isopropanol/water) to remove any salt buildup.

    • Dedicated Mobile Phase Bottles: Use dedicated and thoroughly cleaned bottles for your mobile phases to avoid cross-contamination.

References

Technical Support Center: Optimization of MRM Transitions for Seneciphyllinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Multiple Reaction Monitoring (MRM) fragmentation parameters for the quantitative analysis of Seneciphyllinine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity. Accurate quantification of this compound is crucial for food safety, quality control of herbal products, and for toxicological and pharmacokinetic studies in drug development.

Q2: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?

A2: In positive ESI mode, this compound typically forms a protonated molecule, [M+H]⁺. The most common precursor ion (Q1) for this compound is m/z 334.2. Upon fragmentation, characteristic product ions (Q3) are observed, often at m/z 120.1 and 138.1, which are common fragments for unsaturated PAs.

Q3: What are the critical fragmentation parameters to optimize for an MRM assay?

A3: The most critical parameters to optimize are the Collision Energy (CE) and the Declustering Potential (DP). The CE controls the extent of fragmentation of the precursor ion in the collision cell, while the DP helps to prevent the formation of solvent clusters and adducts before the ion enters the mass analyzer.[1][2][3][4]

Q4: Why is a qualifier ion necessary in addition to a quantifier ion?

A4: A quantifier ion is the most intense and stable product ion used for calibration and quantification. A second, less intense product ion, known as a qualifier, is monitored to confirm the identity of the analyte. The ratio of the quantifier to the qualifier signal should remain constant across standards and samples, providing an additional layer of certainty and selectivity to the analysis.

MRM Parameter Optimization: Experimental Protocol

Optimizing MRM parameters is essential for achieving maximum sensitivity and specificity. This can be done either manually via infusion or automatically using instrument software.

Objective: To determine the optimal Collision Energy (CE) and Declustering Potential (DP) for each this compound MRM transition.

Materials:

  • This compound analytical standard

  • Syringe pump

  • LC-MS/MS system

  • Mobile phase solvents (e.g., methanol or acetonitrile and water with 0.1% formic acid)

Procedure:

  • Standard Preparation: Prepare a solution of this compound at a suitable concentration (e.g., 100-500 ng/mL) in a solvent mixture that mimics the initial mobile phase conditions.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion (Q1) Optimization:

    • Acquire a full scan mass spectrum (e.g., from m/z 100-400) to confirm the mass of the protonated molecule, [M+H]⁺, for this compound (expected at m/z 334.2).

    • Optimize the Declustering Potential (DP) by ramping the voltage and monitoring the intensity of the precursor ion. The optimal DP will yield the highest and most stable signal for m/z 334.2.

  • Product Ion (Q3) and Collision Energy (CE) Optimization:

    • Set the first quadrupole (Q1) to select the precursor ion (m/z 334.2).

    • Acquire a product ion scan by scanning the third quadrupole (Q3) to identify the major fragment ions.

    • For each major fragment, perform a Collision Energy (CE) optimization. This involves ramping the CE voltage (e.g., in 2-5 V increments) and monitoring the intensity of the product ion. The CE that produces the highest intensity for a specific fragment is the optimal CE for that transition.

  • Method Finalization:

    • Select at least two of the most intense and specific product ions. The most intense will be the "quantifier" and the second most intense will be the "qualifier".

    • Create the final MRM method using the optimized DP for the precursor ion and the optimized CE for each selected precursor-to-product ion transition.

MRM Optimization Workflow

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Q1 Optimization cluster_q3_opt Q3 Optimization cluster_final Method Finalization prep Prepare this compound Standard (100-500 ng/mL) infuse Infuse Standard into MS prep->infuse q1_scan Full Scan to Confirm Precursor Ion (m/z 334.2) infuse->q1_scan dp_opt Optimize Declustering Potential (DP) for Q1 q1_scan->dp_opt product_scan Product Ion Scan to Identify Fragments dp_opt->product_scan ce_opt Optimize Collision Energy (CE) for each Fragment product_scan->ce_opt select_trans Select Quantifier and Qualifier Transitions ce_opt->select_trans build_method Build Final MRM Method with Optimized Parameters select_trans->build_method

Caption: Workflow for the optimization of MRM parameters for this compound.

Optimized MRM Transition Parameters

The following table summarizes typical MRM transitions and optimized fragmentation parameters for this compound. Note that optimal values may vary slightly between different mass spectrometer instruments and should be verified experimentally.

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Declustering Potential (DP, V)Collision Energy (CE, eV)Transition Type
This compound334.2120.180 - 10030 - 35Quantifier
This compound334.2138.180 - 10025 - 30Qualifier

These values are based on typical parameters for unsaturated pyrrolizidine alkaloids. It is highly recommended to perform an optimization on your specific instrument.

Troubleshooting Guide

Problem 1: Low or No Signal for the Precursor Ion

Possible Cause Solution
Incorrect Ionization Mode Ensure the mass spectrometer is operating in positive ion mode (ESI+).
Suboptimal Source Parameters Optimize source temperature, gas flows (nebulizer, heater gas), and spray voltage.
Incorrect Mobile Phase Ensure the mobile phase contains a proton source, such as 0.1% formic acid, to promote ionization.
Compound Degradation Prepare fresh standards. This compound can be unstable under certain conditions.

Problem 2: Poor or Inconsistent Fragmentation

Possible Cause Solution
Collision Energy (CE) Not Optimized The CE is either too low (incomplete fragmentation) or too high (excessive fragmentation into very small ions). Perform a CE optimization as described in the protocol.
Collision Gas Pressure is Too Low Check and ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.
In-source Fragmentation If the Declustering Potential (DP) is set too high, fragmentation can occur before the collision cell. Re-optimize the DP to maximize the precursor ion intensity without causing fragmentation.[2]

Problem 3: Inaccurate Quantification due to Matrix Effects

Possible Cause Solution
Ion Suppression or Enhancement Co-eluting compounds from the sample matrix (e.g., plant extracts, plasma) can interfere with the ionization of this compound, leading to lower (suppression) or higher (enhancement) signal intensity.
Inadequate Sample Cleanup Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. For pyrrolizidine alkaloids, cation-exchange SPE is often effective.
Chromatographic Co-elution Modify the LC gradient to better separate this compound from matrix interferences. Testing a column with a different stationary phase may also improve separation.
No Internal Standard Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

Troubleshooting Logic for Matrix Effects

Matrix_Effects_Troubleshooting cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_internal_standard Internal Standard start Inaccurate Quantification (Suspected Matrix Effects) spe Implement/Optimize Solid-Phase Extraction (SPE) start->spe First step lle Consider Liquid-Liquid Extraction (LLE) gradient Modify LC Gradient (e.g., make it shallower) spe->gradient If still issues column Test Different Column Chemistry is_check Are you using an Internal Standard (IS)? gradient->is_check If still issues sil_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) is_check->sil_is No struct_analog Use a Structural Analog as IS (if SIL-IS is unavailable) is_check->struct_analog Yes, but not SIL end_node Re-validate Method and Analyze Samples is_check->end_node Yes, SIL-IS sil_is->end_node struct_analog->end_node

Caption: Troubleshooting workflow for addressing matrix effects.

References

Technical Support Center: Strategies for Separating Seneciphyllinine from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of seneciphyllinine from its isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of separating this compound from its isomers.

1. Poor Resolution Between this compound and Integerrimine Peaks in Reversed-Phase HPLC

Question: We are observing poor separation between this compound and its geometric isomer, integerrimine, using a C18 column. What strategies can we employ to improve resolution?

Answer:

This compound and integerrimine are E/Z geometric isomers, making their separation challenging due to very similar physicochemical properties. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Solvent Composition: While methanol is often a good starting point, switching to or optimizing the ratio with acetonitrile can alter selectivity. Methanol can provide different hydrogen bonding interactions compared to acetonitrile, which may improve the separation of these isomers.

    • pH Adjustment: The pH of the mobile phase can significantly influence the retention and selectivity of alkaloids. Operating near the pKa of the analytes can lead to inconsistent results. For pyrrolizidine alkaloids, slightly acidic conditions (e.g., using 0.1% formic acid) are common to ensure consistent protonation and good peak shape. Experiment with small pH adjustments to find the optimal separation window.

    • Additive Concentration: The concentration of additives like formic acid or ammonium formate can impact peak shape and retention. Increasing the buffer concentration can sometimes improve peak symmetry by masking residual silanol interactions on the stationary phase.

  • Column Selection:

    • Stationary Phase Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded group column can offer different selectivity due to pi-pi or dipole-dipole interactions.

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) and a longer length will increase efficiency and likely improve resolution.

  • Temperature:

    • Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn alter selectivity. Experiment with temperatures in the range of 25-40°C.

2. Peak Tailing of Pyrrolizidine Alkaloid Peaks

Question: Our chromatograms for this compound and other pyrrolizidine alkaloids (PAs) are showing significant peak tailing. What are the common causes and how can we fix this?

Answer:

Peak tailing for basic compounds like PAs is a common issue in reversed-phase chromatography. The primary cause is often strong interaction between the basic amine groups of the alkaloids and acidic silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is low enough (typically around 3-4) to keep the amine groups on the alkaloids protonated and minimize interaction with silanol groups.

    • Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analytes.

    • Column Choice: Use a high-purity, end-capped silica column specifically designed for good peak shape with basic compounds. Alternatively, consider a column with a stationary phase that is stable at higher pH values, allowing for the analysis of the alkaloids in their neutral form.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

    • Extra-Column Dead Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening and tailing.

Frequently Asked Questions (FAQs)

1. What are the most common isomers of this compound and how do they differ structurally?

This compound is a pyrrolizidine alkaloid that belongs to the senecionine group. Its most common isomer is integerrimine . They are geometric isomers (E/Z isomers) that differ in the stereochemistry at the double bond in the necic acid moiety. This subtle structural difference makes their separation particularly challenging.

2. Which chromatographic techniques are most effective for separating this compound from its isomers?

Several chromatographic techniques can be employed, with the choice depending on the scale and purpose of the separation (analytical vs. preparative):

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common methods for analytical separation, often coupled with mass spectrometry (MS) for detection and identification. Reversed-phase chromatography with C18 or other suitable stationary phases is widely used.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that is particularly useful for the preparative-scale separation of natural products like alkaloids. It avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.

  • Chiral Chromatography: For separating enantiomeric forms of pyrrolizidine alkaloids, chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

3. What are the typical starting conditions for an HPLC method to separate this compound and its isomers?

A good starting point for method development would be a reversed-phase HPLC method:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or Mass Spectrometry (MS).

These conditions should be optimized to achieve the best resolution for your specific sample matrix.

Experimental Protocols

Protocol 1: Analytical Separation of this compound and Integerrimine using UHPLC-MS/MS

This protocol provides a general procedure for the analytical separation of this compound and its isomer integerrimine.

  • Sample Preparation:

    • Extract the alkaloids from the plant material using an appropriate solvent (e.g., methanol with a small percentage of acid).

    • Clean up the extract using solid-phase extraction (SPE) with a cation exchange cartridge to isolate the basic alkaloids.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • UHPLC Conditions:

    • Column: Acquity UPLC HSS T3 column (100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: 5 mM Ammonium Formate with 0.1% Formic Acid in Methanol.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: 10-50% B

      • 8-10 min: 50-90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for this compound and integerrimine.

Protocol 2: Preparative Separation using High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines a general approach for the preparative separation of pyrrolizidine alkaloids.

  • Solvent System Selection:

    • A two-phase solvent system is required. A common system for PAs is Chloroform-Methanol-Water at various ratios.

    • The partition coefficient (K) of the target compounds should be determined to select the optimal solvent system. An ideal K value is between 0.5 and 2.0.

  • HSCCC Operation:

    • Fill the column with the stationary phase.

    • Rotate the apparatus at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

    • Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC or HPLC to identify the fractions containing the purified this compound and its isomers.

Quantitative Data Summary

Table 1: UHPLC-MS/MS Method Parameters for Pyrrolizidine Alkaloid Analysis

ParameterValue
Column HSS T3 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Column Temp. 40°C
Ionization ESI+

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Acidified Methanol) plant_material->extraction spe Solid-Phase Extraction (Cation Exchange) extraction->spe reconstitution Reconstitution spe->reconstitution hplc UHPLC System reconstitution->hplc Injection column Analytical Column (e.g., HSS T3) hplc->column ms Mass Spectrometer (MS/MS) column->ms Elution data_analysis Data Analysis (Quantification & Identification) ms->data_analysis

Caption: Workflow for the analytical separation of this compound.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Poor Peak Resolution or Tailing optimize_mp Optimize Mobile Phase (Solvent, pH, Additives) start->optimize_mp change_column Change Column (Different Stationary Phase) start->change_column adjust_temp Adjust Temperature start->adjust_temp check_ph Check Mobile Phase pH (Ensure low pH for bases) start->check_ph add_competitor Add Competing Base (e.g., TEA) start->add_competitor use_special_column Use End-capped or High pH Stable Column start->use_special_column check_load Check for Overload start->check_load

Navigating the Synthesis of Seneciphyllinine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Seneciphyllinine, a complex macrocyclic pyrrolizidine alkaloid, presents a significant challenge in synthetic organic chemistry. Its intricate structure, featuring a stereochemically rich retronecine core coupled with a complex senecic acid moiety, demands precise control over each synthetic step. This technical support center provides a comprehensive guide to troubleshoot common issues, offering detailed experimental protocols and comparative data to improve the efficiency of this compound synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Q1: Low yield in the synthesis of the retronecine core.

Potential Causes:

  • Incomplete reaction: The cyclization step to form the bicyclic core may be sluggish.

  • Side reactions: Formation of elimination or rearrangement byproducts.

  • Suboptimal reagents: Purity and activity of reagents like DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) in Mitsunobu reactions can significantly impact yield.

Troubleshooting Strategies:

  • Reaction optimization: Systematically vary reaction parameters such as temperature, concentration, and reaction time.

  • Reagent quality: Ensure the use of freshly purified reagents, especially for sensitive reactions like the Mitsunobu.

  • Alternative cyclization strategies: Explore different methods for the key cyclization step, such as intramolecular reductive amination or ring-closing metathesis.

Q2: Difficulty in the stereoselective synthesis of senecic acid.

Potential Causes:

  • Poor stereocontrol: Challenges in establishing the correct stereochemistry at the multiple chiral centers of senecic acid.

  • Epimerization: Basic or acidic conditions during reaction or workup can lead to the loss of stereochemical integrity.

Troubleshooting Strategies:

  • Chiral auxiliaries: Employ chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

  • Asymmetric catalysis: Utilize well-established asymmetric catalytic methods to set the desired stereocenters.

  • Careful pH control: Maintain neutral or near-neutral conditions during workup and purification to prevent epimerization.

Q3: Inefficient macrocyclization to form the this compound macrocycle.

Potential Causes:

  • High dilution principle not effectively maintained: At higher concentrations, intermolecular reactions (dimerization, polymerization) compete with the desired intramolecular cyclization.

  • Conformational constraints: The linear precursor may not readily adopt the required conformation for ring closure.

  • Suboptimal coupling reagent: The choice of macrolactonization reagent is critical for achieving high yields.

Troubleshooting Strategies:

  • Syringe pump addition: Use a syringe pump to add the linear precursor slowly to a large volume of refluxing solvent to maintain high dilution.

  • Template-assisted cyclization: Investigate the use of metal templates to pre-organize the linear precursor for cyclization.

  • Screening of macrolactonization conditions: Evaluate various macrolactonization protocols, with the Yamaguchi esterification being a prominent and effective choice for such systems.

Q4: Formation of significant byproducts during the final esterification/macrocyclization step.

Potential Causes:

  • Dimerization/Oligomerization: As mentioned, intermolecular reactions are a major competing pathway.

  • Epimerization: The conditions for macrolactonization can sometimes lead to epimerization at sensitive stereocenters.

  • Side reactions of the coupling reagent: The coupling reagent itself might react with other functional groups in the molecule.

Troubleshooting Strategies:

  • Strict adherence to high dilution: This is the most critical factor in minimizing intermolecular byproducts.

  • Milder coupling conditions: Explore alternative, milder coupling reagents that are less likely to cause epimerization.

  • Protecting group strategy: Ensure that all other reactive functional groups are appropriately protected before attempting the macrocyclization.

Q5: Challenges in the purification of the final this compound product.

Potential Causes:

  • Similar polarity of byproducts: Diastereomers or other byproducts may have very similar polarities to the desired product, making chromatographic separation difficult.

  • Product instability: The final product may be sensitive to certain chromatographic conditions (e.g., acidic or basic stationary phases).

Troubleshooting Strategies:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for the final purification of complex natural products like this compound.[1][2][3][4]

  • Alternative stationary phases: If silica gel proves ineffective, consider using other stationary phases like alumina or reversed-phase C18.

  • Crystallization: If the final product is a solid, crystallization can be a highly effective method for obtaining high-purity material.

Experimental Protocols

This section provides a generalized, multi-step workflow for the total synthesis of this compound, based on common strategies in pyrrolizidine alkaloid synthesis. Detailed, step-by-step protocols with specific reagent quantities and reaction conditions would be found in the primary literature.

I. Synthesis of the Retronecine Core

The stereoselective synthesis of (+)-retronecine is a critical first stage. Numerous methods have been developed, often starting from chiral pool materials like L-proline or employing asymmetric reactions.

Generalized Workflow for Retronecine Synthesis:

Caption: Generalized workflow for the synthesis of the (+)-retronecine core.

II. Synthesis of the Senecic Acid Moiety

The synthesis of senecic acid is equally challenging due to its multiple stereocenters.

Generalized Workflow for Senecic Acid Synthesis:

Caption: Generalized workflow for the synthesis of the senecic acid moiety.

III. Coupling and Macrocyclization

This is the final and often most difficult stage of the synthesis.

Generalized Workflow for Coupling and Macrocyclization:

Caption: Final stages: Coupling of retronecine and senecic acid followed by macrocyclization.

Data Presentation: Comparison of Macrolactonization Methods

The choice of macrolactonization method is critical for the successful synthesis of this compound. The following table summarizes key parameters for commonly employed methods.

MethodCoupling ReagentAdditive/CatalystTypical SolventTypical Temperature (°C)Reported Yield Range (%)
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAP (4-Dimethylaminopyridine)Toluene, THF25 - 11050 - 85
Corey-Nicolaou Macrolactonization 2,2'-Dipyridyl disulfidePPh3 (Triphenylphosphine)Xylene, Acetonitrile25 - 14040 - 75
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP, DMAP-TFADichloromethane25 - 4060 - 90

Note: Yields are highly substrate-dependent and the provided ranges are indicative for complex macrocyclizations.

Mandatory Visualization: Logical Relationships in Synthesis

The overall synthetic strategy for this compound can be visualized as a convergent synthesis, where the two main fragments are prepared separately and then combined.

Convergent_Synthesis cluster_retronecine Retronecine Synthesis cluster_senecic_acid Senecic Acid Synthesis Retronecine_Start Chiral Pool Retronecine_Key Key Intermediate Retronecine_Start->Retronecine_Key Retronecine_Final (+)-Retronecine Retronecine_Key->Retronecine_Final Coupling Coupling & Macrocyclization Retronecine_Final->Coupling Senecic_Start Acyclic Precursors Senecic_Key Key Intermediate Senecic_Start->Senecic_Key Senecic_Final Senecic Acid Senecic_Key->Senecic_Final Senecic_Final->Coupling This compound This compound Coupling->this compound

Caption: Convergent synthesis strategy for this compound.

This technical support center provides a foundational guide for researchers tackling the synthesis of this compound. For specific experimental details, it is essential to consult the primary scientific literature. By anticipating common challenges and understanding the available synthetic strategies, the efficiency of this compound synthesis can be significantly improved.

References

Troubleshooting low cell viability in Seneciphyllinine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting cytotoxicity assays with Seneciphyllinine, a pyrrolizidine alkaloid known for its potential cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a pro-toxin that requires metabolic activation by cytochrome P450 enzymes, primarily CYP3A4, in the liver.[1][2][3] The metabolic process converts this compound into highly reactive pyrrolic metabolites, such as dehydroheliotridine (DHP) esters. These reactive metabolites can then bind to cellular macromolecules, including DNA and proteins, leading to widespread cellular damage. This damage triggers a cascade of events, including oxidative stress, DNA damage responses, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2]

Q2: Why am I observing low or no cytotoxicity in my cell line treated with this compound?

A2: A common reason for low cytotoxicity is the lack of metabolic activation. Many standard cell lines used in cytotoxicity assays have low or no expression of the necessary cytochrome P450 enzymes, particularly CYP3A4, which is crucial for activating this compound. To address this, it is recommended to use metabolically competent cell lines, such as HepG2 cells engineered to overexpress CYP3A4, or primary human hepatocytes.

Q3: What is a typical effective concentration for this compound in cytotoxicity assays?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies using metabolically competent HepG2-CYP3A4 cells have shown a significant dose-dependent decrease in cell viability. For instance, an EC50 value (the concentration that causes a 50% reduction in cell viability) of 26.2 µM has been reported after 24 hours of exposure.

Q4: How does this compound affect the cell cycle?

A4: this compound and other pyrrolizidine alkaloids have been shown to induce cell cycle arrest, primarily at the G2/M phase. This arrest is a common response to DNA damage, preventing the cell from dividing with a damaged genome. The accumulation of cells in the G2/M phase can be observed using flow cytometry analysis of DNA content.

Q5: What is the role of apoptosis in this compound-induced cell death?

A5: Apoptosis is a major mechanism of cell death induced by this compound. The cellular damage caused by its reactive metabolites triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, an increase in the activity of caspase-3 and caspase-7 is a key indicator of apoptosis in response to pyrrolizidine alkaloids.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or inconsistent cell viability Inadequate Metabolic Activation: The cell line used may lack sufficient CYP450 enzyme activity to metabolize this compound into its toxic form.Use a metabolically competent cell line (e.g., HepG2-CYP3A4, primary hepatocytes). Alternatively, consider using a liver S9 fraction to provide the necessary metabolic enzymes.
Suboptimal Cell Density: Seeding too few cells may result in a weak signal, while too many cells can lead to nutrient depletion and cell death unrelated to the compound.Optimize the cell seeding density for your specific cell line and assay duration. Perform a cell titration experiment to determine the linear range of your viability assay.
Incorrect Assay Duration: The cytotoxic effects of this compound are time-dependent. An insufficient incubation time may not allow for adequate metabolic activation and downstream toxic effects.Test a range of incubation times (e.g., 24, 48, and 72 hours) to determine the optimal exposure duration for your experimental setup.
Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation at higher concentrations and inaccurate dosing.Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any signs of precipitation.
High background signal in control wells Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.Include a vehicle control (cells treated with the highest concentration of the solvent used in the experiment) to assess solvent toxicity. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%).
Contamination: Bacterial or fungal contamination can affect cell viability and interfere with assay readings.Regularly check cell cultures for contamination. Use sterile techniques and consider using antibiotics/antimycotics in the culture medium.
Results not reproducible Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can lead to variability in experimental outcomes.Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and at a consistent confluence when seeding for experiments.
Pipetting Errors: Inaccurate pipetting can lead to variations in cell numbers and compound concentrations.Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.

Experimental Protocols

MTT Cytotoxicity Assay for this compound

This protocol is adapted for determining the cytotoxicity of this compound in a metabolically competent cell line like HepG2-CYP3A4.

Materials:

  • HepG2-CYP3A4 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2-CYP3A4 cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.

    • Remove the complete medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Workflows

This compound-Induced Cytotoxicity Pathway

Seneciphyllinine_Cytotoxicity cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage cluster_2 Cellular Response This compound This compound CYP3A4 CYP3A4 (in Liver Cells) This compound->CYP3A4 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (DHP) CYP3A4->ReactiveMetabolites Macromolecules DNA & Proteins ReactiveMetabolites->Macromolecules Covalent Binding Oxidative_Stress Oxidative Stress (ROS Production) ReactiveMetabolites->Oxidative_Stress DNA_Damage DNA Adducts & Cross-linking Macromolecules->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Metabolically Competent Cells) start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment 3. Treat with this compound (Dose-Response) cell_seeding->compound_treatment incubation 4. Incubate (24, 48, 72h) compound_treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis 6. Data Analysis (Calculate EC50) viability_assay->data_analysis mechanistic_studies Further Mechanistic Studies data_analysis->mechanistic_studies end End data_analysis->end Report Results cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis_assay Apoptosis Assay (Caspase Activity) mechanistic_studies->apoptosis_assay cell_cycle->end apoptosis_assay->end

References

Technical Support Center: Optimization of Antibody-Antigen Binding in Seneciphyllinine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing antibody-antigen binding in Seneciphyllinine immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound detection?

A competitive immunoassay is a common format for detecting small molecules like this compound. In this setup, a known amount of labeled this compound (or a derivative) competes with the this compound in the sample for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of this compound in the sample.

Q2: What are the critical factors influencing the sensitivity of a this compound immunoassay?

Several factors can impact the sensitivity of your assay.[1] Key considerations include the affinity of the antibody for this compound, the quality and concentration of the coating antigen and detection antibody, incubation times and temperatures, and the composition of the buffers used.[2][3][4]

Q3: How can I minimize background noise in my assay?

High background can obscure the specific signal.[2] To minimize it, ensure optimal blocking of the microplate wells, perform thorough washing steps between each reagent addition, and optimize the concentrations of your primary and secondary antibodies to reduce non-specific binding.

Q4: What are matrix effects and how can they affect my results?

Matrix effects are interferences from components in the sample (e.g., serum, plasma, plant extracts) that can alter the antibody-antigen binding and lead to inaccurate quantification. These effects can be minimized by diluting the sample, using a sample diluent that mimics the sample matrix, or by performing spike and recovery experiments to assess the degree of interference.

Troubleshooting Guides

Problem 1: Low or No Signal
Possible Cause Recommended Solution
Inactive Reagents Check the expiration dates of all reagents. Ensure proper storage conditions for antibodies, conjugates, and substrates.
Incorrect Reagent Concentration Optimize the concentrations of the coating antigen and the primary antibody through checkerboard titration.
Insufficient Incubation Time/Temperature Increase incubation times for the sample and antibodies. Consider incubating at 37°C to enhance binding kinetics.
Washing Issues Ensure that washing steps are not too harsh, which could lead to the removal of bound antibodies or antigen.
Substrate/Enzyme Incompatibility Verify that the enzyme conjugate and the substrate are compatible and that the substrate has not expired.
Problem 2: High Background
Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try a different blocking buffer. Extend the blocking incubation time.
Excessive Antibody Concentration Reduce the concentration of the primary and/or secondary antibody.
Inadequate Washing Increase the number of wash cycles and ensure complete removal of the wash buffer after each step.
Non-specific Binding Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions.
Cross-Contamination Be careful not to splash reagents between wells. Use fresh pipette tips for each reagent and sample.
Problem 3: Poor Reproducibility
Possible Cause Recommended Solution
Pipetting Inconsistency Use calibrated pipettes and ensure consistent technique. Consider using a multichannel pipette for adding reagents.
Temperature Fluctuations Ensure that all incubation steps are carried out at a consistent temperature. Avoid placing the plate in areas with temperature gradients.
Well-to-Well Variability Ensure uniform coating of the microplate wells. Mix reagents thoroughly before adding them to the plate.
Edge Effects Avoid using the outer wells of the plate, which are more susceptible to temperature variations. Alternatively, fill the outer wells with buffer.

Quantitative Data

Table 1: Hypothetical Cross-Reactivity Data for an Anti-Retrorsine Monoclonal Antibody

This table illustrates the cross-reactivity of a monoclonal antibody developed against retrorsine with other pyrrolizidine alkaloids, including this compound. This demonstrates the importance of characterizing antibody specificity.

Pyrrolizidine AlkaloidCross-Reactivity (%)
Retrorsine100
This compound Binding Observed
SenecionineBinding Observed
IntegerrimineBinding Observed
RosmarinineBinding Observed
PlatyphyllineBinding Observed
NeoplatyphyllineBinding Observed
GynuramineBinding Observed
AcetylgynuramineBinding Observed
SenkirkineNo Cross-Reactivity
MonocrotalineNo Cross-Reactivity

Note: The exact percentage of cross-reactivity for this compound was not specified in the source.

Experimental Protocols

Representative Competitive Indirect ELISA Protocol for Pyrrolizidine Alkaloids

This protocol is a general guideline and should be optimized for your specific antibody-antigen pair and sample matrix.

  • Coating:

    • Dilute the coating antigen (e.g., this compound-protein conjugate) to an optimal concentration in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and your samples.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted primary antibody against this compound to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection cluster_signal Signal Generation Coating Coat plate with This compound-conjugate Blocking Block unoccupied sites with BSA Coating->Blocking Wash Competition Add sample/standard and primary antibody Blocking->Competition Wash Detection Add enzyme-conjugated secondary antibody Competition->Detection Wash Signal Add substrate and measure signal Detection->Signal Wash Troubleshooting_Logic Start Unsatisfactory Assay Result Problem Identify Primary Issue Start->Problem LowSignal Low/No Signal Problem->LowSignal Signal HighBg High Background Problem->HighBg Background PoorRepro Poor Reproducibility Problem->PoorRepro Consistency CheckReagents Check Reagent Activity/Concentration LowSignal->CheckReagents OptimizeBlocking Optimize Blocking/ Washing HighBg->OptimizeBlocking ReviewTechnique Review Pipetting/ Plate Uniformity PoorRepro->ReviewTechnique Solution Optimized Assay CheckReagents->Solution OptimizeBlocking->Solution ReviewTechnique->Solution Antibody_Specificity Antibody Anti-Seneciphyllinine Antibody This compound This compound (Target Antigen) Antibody->this compound High Affinity Binding Senecionine Senecionine (Structurally Similar PA) Antibody->Senecionine Potential Cross-Reactivity OtherPA Structurally Different PA Antibody->OtherPA Low/No Binding

References

Reducing background noise in Seneciphyllinine biosensor measurements

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Seneciphyllinine Biosensor Measurements

Welcome to the technical support center for this compound biosensor measurements. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize background noise and enhance signal quality during experiments.

Frequently Asked Questions (FAQs)

Q1: What is background noise in the context of biosensor measurements?

A1: Background noise refers to any unwanted signal that interferes with the measurement of the target analyte (this compound). This noise can originate from various sources, including the electronic components of the measurement system, environmental interference, and non-specific interactions within the biochemical assay itself.[1][2] A high signal-to-noise ratio (SNR) is crucial for achieving high sensitivity and obtaining reliable, reproducible data.[3][4]

Q2: What are the primary sources of background noise?

A2: Noise in biosensors can be broadly categorized into three main types:

  • Electronic Noise: Intrinsic to the electronic components, this includes thermal noise (from the random motion of charge carriers) and 1/f noise (low-frequency flicker).[1]

  • Environmental Noise: Arises from external sources such as power lines (50/60 Hz hum), radio frequency (RF) devices, vibrations, and fluctuations in temperature or ambient light.

  • Biochemical and Sample-Related Noise: Stems from the biological components of the assay. This includes non-specific binding of molecules from the sample matrix to the sensor surface, cross-reactivity of the bioreceptor with interfering compounds, and the intrinsic autofluorescence of the sample or materials used.

Q3: How does background noise affect my this compound measurements?

A3: High background noise can significantly impair sensor performance in several ways:

  • Reduced Sensitivity: A high noise floor can mask the true signal from low concentrations of this compound, leading to a higher Limit of Detection (LoD).

  • Poor Precision and Reproducibility: Fluctuations in the baseline can result in high variability between repeated measurements.

  • False Positives/Negatives: Spurious signals from interference can be misinterpreted as the presence or absence of the analyte.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common sources of background noise.

Issue 1: High and Unstable Baseline Reading

If you observe a baseline that is significantly higher than expected or fluctuates erratically, consult the following table.

Possible Cause Recommended Solution Category
Electromagnetic Interference (EMI) Ensure the instrument is properly grounded. Use shielded cables and keep them as short as possible. Relocate the setup away from potential EMI sources like centrifuges, motors, or cell phones. Consider using a Faraday cage.Environmental
Contaminated Buffer/Reagents Prepare fresh buffers using high-purity water (>18 MΩ-cm) and analytical-grade reagents. Filter all buffers and solutions through a 0.22 µm filter before use.Biochemical
Insufficient Blocking The sensor surface may have unbound sites, leading to non-specific binding. Optimize the blocking step by testing different blocking agents (e.g., BSA, casein) and incubation times.Biochemical
Air Bubbles on Sensor Surface Air bubbles can alter the electrochemical or optical properties at the sensor interface. Ensure all solutions are properly degassed. Be careful to avoid introducing bubbles when adding samples to the sensor.Experimental
Temperature Fluctuations Maintain a constant and stable ambient temperature, as thermal drift can affect electronic components and binding kinetics. Allow all instruments and reagents to reach thermal equilibrium before starting measurements.Environmental
Issue 2: Poor Reproducibility Between Replicates

When repeated measurements of the same sample yield inconsistent results, consider these potential issues.

Possible Cause Recommended Solution Category
Inconsistent Sample Preparation Standardize the sample preparation protocol. Ensure consistent dilution factors, incubation times, and matrix composition for all samples.Experimental
Sensor Surface Fouling The sensor surface is not being properly regenerated between measurements, leading to carryover. Implement a stringent cleaning and regeneration protocol specific to your sensor type.Biochemical
Pipetting Errors Inaccurate or inconsistent sample/reagent volumes can lead to significant variability. Calibrate your pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision.Experimental
Analyte Degradation This compound may be unstable under your experimental conditions (e.g., pH, temperature, light exposure). Assess the stability of your analyte in the chosen buffer and storage conditions. Prepare samples immediately before measurement if necessary.Biochemical
Issue 3: Low Signal-to-Noise Ratio (SNR)

If the specific signal from this compound is weak compared to the background noise, focus on optimizing the assay parameters.

Possible Cause Recommended Solution Category
Suboptimal Instrument Settings For optical sensors, adjust gain and exposure settings to maximize signal without saturating the detector. For electrochemical sensors, operate at a potential that maximizes the faradaic current from the analyte while minimizing background currents.Instrumental
Inefficient Bioreceptor Binding The affinity or concentration of the immobilized bioreceptor (antibody, aptamer, etc.) may be too low. Optimize the immobilization density and check the activity of the bioreceptor.Biochemical
Interference from Sample Matrix Components in the sample (e.g., other proteins, small molecules) may interfere with the measurement. Perform spike-and-recovery experiments in the sample matrix to quantify interference. If necessary, implement a sample cleanup step (e.g., filtration, solid-phase extraction).Biochemical
Suboptimal Buffer Conditions The pH, ionic strength, or composition of the running buffer can affect both specific and non-specific binding. Systematically vary these parameters to find the optimal conditions for your assay.Biochemical

Experimental Protocols & Data

Protocol 1: General Electrode Cleaning for Electrochemical Biosensors

A clean electrode surface is critical for low-noise, reproducible measurements.

  • Mechanical Polishing: Gently polish the electrode surface with a slurry of 0.05 µm alumina powder on a polishing pad for 1-2 minutes.

  • Sonication: Sonicate the electrode in ultrapure water for 5 minutes to remove polishing residues.

  • Electrochemical Cleaning: Perform cyclic voltammetry (CV) scans in a suitable electrolyte (e.g., 0.5 M H₂SO₄ for gold or platinum electrodes) until a stable and characteristic voltammogram is obtained.

  • Final Rinse: Thoroughly rinse the electrode with ultrapure water and dry under a gentle stream of nitrogen.

Protocol 2: Optimizing Blocking Conditions for Affinity Biosensors

This protocol helps minimize background noise from non-specific binding.

  • Prepare Sensor: Immobilize the this compound-specific bioreceptor onto the sensor surface according to your standard protocol.

  • Test Blocking Agents: Prepare solutions of different blocking agents (e.g., 1% BSA, 1% Casein, 3% Skim Milk) in your assay buffer.

  • Incubate: Apply the different blocking solutions to separate sensors and incubate for a range of times (e.g., 30, 60, 90, 120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Measure Background: After blocking and washing, measure the baseline signal for each condition in the assay buffer.

  • Test for Non-Specific Binding: Introduce a "zero-analyte" sample (a blank sample matrix) and measure the signal change.

  • Select Optimal Condition: Choose the blocking agent and incubation time that provides the lowest baseline and the minimal signal change with the zero-analyte sample.

Table 1: Example Buffer Compositions for Optimization

The choice of buffer can significantly impact assay performance. Use this table as a starting point for optimization.

ParameterBuffer SystempH RangeCommon UseNotes
pH Phosphate-Buffered Saline (PBS)7.0 - 7.6General affinity assaysPhysiologically relevant, but phosphate can interfere with some chemistries.
Acetate Buffer3.6 - 5.6Electrochemical detectionUseful for reactions optimized at acidic pH.
Tris-HCl7.5 - 9.0General affinity assayspH is temperature-dependent.
Ionic Strength Low (10 mM NaCl)N/AEnhancing bindingMay increase non-specific electrostatic interactions.
High (500 mM NaCl)N/AReducing non-specific bindingMay decrease the specific signal by weakening affinity.
Additives Tween-20 (0.05%)N/AWashing stepsA non-ionic detergent that reduces non-specific hydrophobic interactions.
EDTA (1-5 mM)N/APreventing enzymatic degradationChelates divalent cations; can interfere with some electrochemical reactions.

Visual Guides

Troubleshooting Workflow for High Background Noise

The following diagram outlines a logical workflow for diagnosing and resolving high background noise issues.

G start High Background Noise Detected check_env Check Environmental Factors start->check_env check_inst Check Instrument & Setup check_env->check_inst No env_sol Isolate from EMI? Use Shielded Cables? Control Temperature? check_env->env_sol Yes check_bio Check Biochemical Assay check_inst->check_bio No inst_sol Clean Electrodes/Optics? Degas Buffers? Optimize Settings (Gain/Potential)? check_inst->inst_sol Yes bio_sol Use Fresh/Filtered Buffers? Optimize Blocking? Validate Reagents? check_bio->bio_sol Yes resolve Noise Reduced check_bio->resolve No env_sol->check_inst inst_sol->check_bio bio_sol->resolve

Caption: A logical workflow for troubleshooting high background noise.

General Biosensor Experimental Workflow

Noise can be introduced at multiple stages of an experiment. This diagram illustrates a typical workflow, highlighting potential areas for noise introduction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Reagent Prep (Buffers, Samples) p2 Sensor Prep (Cleaning, Immobilization) e1 System Equilibration p2->e1 e2 Baseline Measurement e1->e2 e3 Sample Introduction e2->e3 e4 Signal Measurement e3->e4 a1 Data Acquisition e4->a1 a2 Signal Processing (Filtering, Baseline Correction) a1->a2 G cluster_sensor Biosensor System Bioreceptor Bioreceptor (e.g., Antibody, Aptamer) Transducer Transducer (Electrochemical or Optical) Bioreceptor->Transducer Binding Event Signal Measurable Signal (Current, Voltage, Fluorescence) Transducer->Signal Signal Generation Analyte This compound (Analyte) Analyte->Bioreceptor Specific Binding

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Seneciphyllinine in Herbal Tea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of pyrrolizidine alkaloids (PAs), such as Seneciphyllinine, in herbal teas is a significant safety concern due to their potential hepatotoxicity. Accurate and reliable analytical methods are crucial for the quality control and risk assessment of these products. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound in herbal tea: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of UPLC-MS/MS, HPLC-DAD, and HPTLC for the analysis of this compound in herbal tea.

Parameter UPLC-MS/MS HPLC-DAD HPTLC
Linearity (r²) > 0.99> 0.99> 0.98
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL50 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL30 ng/mL150 ng/mL
Accuracy (% Recovery) 95-105%90-110%85-115%
Precision (% RSD) < 5%< 10%< 15%
Selectivity Very HighModerateModerate
Sample Throughput HighModerateHigh
Cost HighModerateLow

UPLC-MS/MS emerges as the most sensitive and selective method, making it ideal for trace-level quantification of this compound.[1][2][3] HPLC-DAD offers a balance between performance and cost, suitable for routine quality control where high sensitivity is not the primary requirement.[4][5] HPTLC is a cost-effective option for rapid screening and qualitative analysis.

Experimental Workflow: UPLC-MS/MS Method

The following diagram illustrates a typical workflow for the validation of a UPLC-MS/MS method for the determination of this compound in herbal tea.

UPLC-MS/MS Workflow for this compound Analysis UPLC-MS/MS Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis & Validation Sample_Weighing Weigh Herbal Tea Sample Extraction Extract with Acidified Methanol Sample_Weighing->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Cleanup Centrifugation->SPE Evaporation Evaporate and Reconstitute SPE->Evaporation Injection Inject Sample into UPLC Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_MS_Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->MS_MS_Detection Quantification Quantify this compound MS_MS_Detection->Quantification Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) Quantification->Validation Reporting Generate Report Validation->Reporting

Caption: Workflow for this compound analysis.

Detailed Experimental Protocol: UPLC-MS/MS Method

This protocol details the steps for the validated UPLC-MS/MS method for the quantification of this compound in herbal tea.

Sample Preparation
  • Weighing: Accurately weigh 1.0 g of the homogenized herbal tea sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol containing 0.1% formic acid. Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube. Repeat the extraction process on the residue and combine the supernatants.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the combined supernatant onto the cartridge. Wash the cartridge with 5 mL of water and 5 mL of 20% methanol in water. Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound (C18H23NO5), the precursor ion [M+H]+ would be m/z 334.16. Product ions would be determined through infusion and fragmentation experiments.

Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity.

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound in the range of 0.5-100 ng/mL.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Accuracy: Assessed by spike-recovery experiments at three different concentration levels.

  • Precision: Determined by analyzing replicate samples on the same day (intra-day precision) and on three different days (inter-day precision).

  • Selectivity: Evaluated by analyzing blank herbal tea samples to ensure no interfering peaks are present at the retention time of this compound.

References

A Comparative Analysis of the Hepatotoxicity of Seneciphyllinine and Senecionine in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of two closely related pyrrolizidine alkaloids (PAs), seneciphyllinine and senecionine, in rat models. The information presented is based on available experimental data to assist researchers in understanding their relative toxicological profiles.

Quantitative Toxicity Data

ParameterThis compoundSenecionineSource(s)
Acute Lethality (LD50) 77 mg/kg (intraperitoneal) 80 mg/kg (intravenous)57 - 65 mg/kg (oral)[1]
Effect on Hepatic Epoxide Hydrase Significant increaseNo stimulation[2]
Effect on Hepatic Glutathione-S-Transferase Significant increaseDiminished activity[2]
Effect on Hepatic Aminopyrine-N-Demethylase No prominent effectDiminished activity[2]
Effect on Hepatic Arylhydrocarbon Hydroxylase (AHH) No prominent effectDiminished activity[2]
Effect on Cytochrome P-450 & Related Monooxygenases Reduction of activitiesNot specified

Note: The LD50 values are not from a direct head-to-head comparative study and involve different administration routes, which can influence toxicity.

Mechanism of Toxicity: A Tale of Two Alkaloids

Both this compound and senecionine are hepatotoxic, requiring metabolic activation in the liver to exert their toxic effects. The primary mechanism involves the bioactivation by cytochrome P450 (CYP) enzymes into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (dehydro-PAs). These dehydro-PAs are potent electrophiles that can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.

While both alkaloids share this general mechanism, their differing effects on hepatic drug-metabolizing enzymes suggest distinct toxicological pathways. This compound appears to induce phase II detoxification enzymes like epoxide hydrase and glutathione-S-transferase, which could be an adaptive response to the initial insult. Conversely, senecionine's inhibition of glutathione-S-transferase and other monooxygenases may impair the liver's ability to detoxify reactive metabolites, potentially leading to more severe damage.

metabolic_pathway cluster_0 Phase I Metabolism (Bioactivation) cluster_1 Cellular Damage cluster_2 Phase II Metabolism (Detoxification) This compound This compound Senecionine Senecionine CYP450 Monooxygenases CYP450 Monooxygenases Reactive Pyrrolic Esters (Dehydro-PAs) Reactive Pyrrolic Esters (Dehydro-PAs) Cellular Macromolecules (Proteins, DNA) Cellular Macromolecules (Proteins, DNA) Hepatotoxicity Hepatotoxicity N-Oxidation N-Oxidation Hydrolysis Hydrolysis Excretion Excretion

Experimental Protocols

While a specific, detailed protocol from a direct comparative study is not available, the following outlines a general methodology for assessing the comparative oral toxicity of this compound and senecionine in rats, based on established toxicological testing guidelines.

Animal Model and Housing
  • Species: Male Wistar or Sprague-Dawley rats, 6-8 weeks old.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have ad libitum access to standard chow and water.

  • Acclimatization: A minimum of one week of acclimatization is required before the start of the experiment.

Experimental Design for Acute Toxicity (LD50 Determination)
  • Groups: Animals are divided into several groups (n=5-10 per group), including a control group and multiple dose groups for each alkaloid.

  • Administration: A single dose of this compound or senecionine, dissolved in a suitable vehicle (e.g., water or corn oil), is administered via oral gavage. The control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded daily.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as probit analysis.

Experimental Design for Sub-acute Hepatotoxicity Assessment
  • Groups: Animals are divided into at least three groups for each alkaloid: a control group, a low-dose group, and a high-dose group (doses should be fractions of the LD50).

  • Administration: The alkaloids are administered daily via oral gavage for a period of 14 to 28 days.

  • Sample Collection: At the end of the study period, animals are euthanized, and blood and liver tissue samples are collected.

  • Biochemical Analysis: Serum is analyzed for liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Histopathological Analysis: Liver tissues are fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination. The severity of liver damage (e.g., necrosis, fatty change, inflammation) is scored.

experimental_workflow Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Daily Oral Gavage (14-28 days) Daily Oral Gavage (14-28 days) Group Assignment->Daily Oral Gavage (14-28 days) Euthanasia & Sample Collection Euthanasia & Sample Collection Daily Oral Gavage (14-28 days)->Euthanasia & Sample Collection Blood Collection Blood Collection Euthanasia & Sample Collection->Blood Collection Liver Tissue Collection Liver Tissue Collection Euthanasia & Sample Collection->Liver Tissue Collection Serum Separation Serum Separation Blood Collection->Serum Separation Histopathological Processing Histopathological Processing Liver Tissue Collection->Histopathological Processing Biochemical Analysis (ALT, AST, ALP) Biochemical Analysis (ALT, AST, ALP) Serum Separation->Biochemical Analysis (ALT, AST, ALP) Data Analysis & Comparison Data Analysis & Comparison Biochemical Analysis (ALT, AST, ALP)->Data Analysis & Comparison Microscopic Examination Microscopic Examination Histopathological Processing->Microscopic Examination Microscopic Examination->Data Analysis & Comparison

Comparative Histopathological Findings

Direct comparative histopathological studies are limited. However, based on studies of individual pyrrolizidine alkaloids and extracts containing them, both this compound and senecionine are expected to induce similar types of liver lesions in rats. These include:

  • Centrilobular Necrosis: Death of hepatocytes in the area around the central vein of the liver lobule.

  • Hemorrhagic Necrosis: Necrosis accompanied by bleeding.

  • Megalocytosis: Enlargement of hepatocytes.

  • Bile Duct Hyperplasia: Proliferation of the bile ducts.

  • Fibrosis: Formation of scar tissue, which can progress to cirrhosis with chronic exposure.

The severity of these lesions is dose-dependent. Studies on extracts of Gynura japonica, which contains both senecionine and this compound, have shown dose-dependent hepatotoxicity, with observed histopathological changes correlating with increased serum ALT levels and the formation of hepatic pyrrole-protein adducts.

Conclusion

Both this compound and senecionine are potent hepatotoxins in rats, with their toxicity mediated by metabolic activation to reactive pyrrolic esters. Based on the available data:

  • Acute Toxicity: Senecionine appears to be more acutely toxic via the oral route than this compound is via intravenous or intraperitoneal routes, although a direct comparison is lacking.

  • Mechanism: While both share a common bioactivation pathway, they exhibit different effects on hepatic drug-metabolizing enzymes. Senecionine's inhibitory effects on key detoxification enzymes may contribute to a more severe toxic outcome.

Further head-to-head comparative studies in rats are warranted to definitively establish their relative oral toxicity, and to provide a more detailed understanding of their comparative effects on liver function and pathology.

References

Cross-Reactivity of Pyrrolizidine Alkaloid Antibodies: A Comparative Analysis with Seneciphyllinine

Author: BenchChem Technical Support Team. Date: November 2025

The specificity of antibodies is a critical parameter in the development of immunoassays for the detection and quantification of pyrrolizidine alkaloids (PAs), a class of hepatotoxic compounds found in numerous plant species. Understanding the cross-reactivity of these antibodies with structurally similar PAs is paramount for accurate toxicological assessment. This guide provides a comparative analysis of the cross-reactivity of anti-PA antibodies with seneciphyllinine and other PAs, supported by experimental data.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various PAs from immunoassays developed for retrorsine and senecionine. The data for this compound is highlighted for comparative purposes. The cross-reactivity is typically determined by comparing the concentration of the competing alkaloid required to cause 50% inhibition (IC50) of the antibody-antigen binding relative to the target analyte.

Antibody TargetCross-Reactant PATypeCross-Reactivity (%)Reference
Retrorsine SeneciphyllineRetronecineBinding Observed[1]
SenecionineRetronecineBinding Observed[1]
AcetylgynuramineRetronecineBinding Observed[1]
GynuramineRetronecineBinding Observed[1]
IntegerrimineRetronecineBinding Observed[1]
NeoplatyphyllineRetronecineBinding Observed
PlatyphyllineRetronecineBinding Observed
RosmarinineRetronecineBinding Observed
SenkirkineOtonecineNo Binding
MonocrotalineRetronecineNo Binding
Senecionine SeneciphyllineRetronecine3.6 - 34.5
SenecionineRetronecine100
MonocrotalineRetronecine< 0.1
Retrorsine N-oxideRetronecine< 0.1
SenkirkineOtonecine< 0.1

Experimental Protocols

The cross-reactivity data presented above was generated using competitive enzyme-linked immunosorbent assays (cELISA). A representative protocol for such an assay is detailed below.

Competitive Indirect ELISA (ciELISA) Protocol

1. Materials and Reagents:

  • 96-well microtiter plates

  • PA standards (target PA and potential cross-reactants)

  • Anti-PA primary antibody (e.g., rabbit anti-retrorsine)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating antigen (e.g., PA-protein conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

2. Procedure:

  • Coating: Microtiter plates are coated with the PA-protein conjugate diluted in coating buffer and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer to remove unbound coating antigen.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Plates are washed again as described above.

  • Competitive Reaction: A mixture of the anti-PA primary antibody and either the PA standard or the sample extract is added to the wells. The plate is then incubated for 1-2 hours at room temperature. During this step, the free PA in the standard or sample competes with the coated PA for binding to the primary antibody.

  • Washing: Plates are washed to remove unbound antibodies and PAs.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove the unbound secondary antibody.

  • Substrate Development: The substrate solution is added to each well, and the plate is incubated in the dark until a color change is observed.

  • Reaction Termination: The enzymatic reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the target PA standard.

  • The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for the target PA and for each of the tested cross-reacting PAs.

  • The percent cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC₅₀ of the target PA / IC₅₀ of the cross-reacting PA) x 100%

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis A Coat Plate with PA-Protein Conjugate B Wash Plate A->B C Block Non-Specific Binding Sites B->C D Wash Plate C->D E Add Mixture of Primary Antibody and PA Standard/Sample D->E Plate Ready F Incubate E->F G Wash Plate F->G H Add Enzyme-Conjugated Secondary Antibody G->H Competition Complete I Wash Plate H->I J Add Substrate I->J K Stop Reaction J->K L Read Absorbance K->L Color Developed M Calculate IC50 and % Cross-Reactivity L->M

Caption: Workflow of a competitive ELISA for PA cross-reactivity analysis.

Cross_Reactivity_Logic cluster_molecules Molecules in Well cluster_binding Binding Competition cluster_outcome Outcome Ab Anti-PA Antibody Binding1 Antibody binds to Coated PA Ab->Binding1 Binds to Binding2 Antibody binds to Free PA Ab->Binding2 Binds to Target_PA Target PA (Free) Target_PA->Ab Cross_React_PA Cross-Reactant PA (Free) Cross_React_PA->Ab Coated_PA Coated PA (Immobilized) Low_CR Low Cross-Reactivity Binding1->Low_CR If Cross-Reactant PA binds weakly High_CR High Cross-Reactivity Binding2->High_CR If Cross-Reactant PA binds strongly

Caption: Logical relationship of antibody competition in a cross-reactivity assay.

References

Purity Assessment of Seneciphyllinine Reference Standard: A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of the Seneciphyllinine reference standard. While specific experimental data for this compound is not publicly available, this guide synthesizes established methodologies for the purity determination of natural products and alkaloids to present a robust comparative analysis.

Introduction

This compound is a pyrrolizidine alkaloid, a class of compounds known for their potential toxicity. Accurate purity assessment of its reference standard is crucial for toxicological studies, analytical method development, and quality control in the pharmaceutical and food safety industries. Quantitative NMR (qNMR) has emerged as a powerful primary method for the direct quantification of reference standards, offering distinct advantages over traditional chromatographic techniques like HPLC.[1][2]

Quantitative Data Summary

The following table outlines the expected performance characteristics of qNMR and HPLC for the purity assessment of a this compound reference standard, based on typical performance for similar analytes.

ParameterqNMRHPLC-UV
Principle Direct comparison of the integral of an analyte signal to that of a certified internal standard. The signal intensity is directly proportional to the number of nuclei.Separation based on analyte's affinity for stationary and mobile phases, with detection by UV absorbance. Quantification is relative to a reference standard of known purity.
Selectivity/Specificity High. Can distinguish and quantify structurally similar impurities if their signals are resolved. 2D NMR techniques can confirm signal identity.[3]Dependent on chromatographic resolution. Co-eluting impurities can lead to inaccurate quantification.
Traceability Direct traceability to the International System of Units (SI) through a certified internal standard.[4]Traceability is dependent on the purity of the this compound reference standard used for calibration.
Purity Range Wide dynamic range. Can accurately determine purity from high percentages down to lower levels.Typically used for high purity samples (>95%). Accuracy can be lower for samples with multiple impurities.
Sample Preparation Simple. Involves accurate weighing of the sample and internal standard, followed by dissolution in a deuterated solvent.[5]More complex. May require filtration, dilution, and careful control of mobile phase preparation.
Analysis Time Rapid. A typical ¹H qNMR experiment can be completed in 15-30 minutes.Longer. Includes system equilibration, run time, and potential column flushing.
Potential for Error Weighing errors, improper selection of internal standard, incomplete dissolution, and incorrect integration are primary sources of error.Incomplete resolution of impurities, detector nonlinearity, and instability of the reference standard can introduce errors.
Detection of "Invisible" Impurities Can detect and quantify impurities lacking a UV chromophore, such as residual solvents and some small molecules.Impurities without a UV chromophore at the detection wavelength will not be detected.
Reference Standard Requirement Requires a certified internal standard of a different compound (e.g., maleic acid, dimethyl sulfone).Requires a highly purified and well-characterized this compound reference standard.

Experimental Protocols

This protocol describes the determination of this compound purity using an internal standard method.

a. Materials and Instrumentation:

  • This compound Sample: Accurately weighed.

  • Internal Standard (IS): Certified reference material with known purity (e.g., Maleic Acid). Must have protons that resonate in a region free of signals from this compound.

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), ensuring complete dissolution of both the analyte and the IS.

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering calibrated 90° pulses.

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition:

  • Tune and shim the probe for the sample.

  • Acquire a standard ¹H NMR spectrum to identify characteristic, well-resolved signals of both this compound and the internal standard.

  • Set up the quantitative experiment with the following key parameters:

    • Pulse Angle: 90° (calibrated).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both this compound and the IS. A typical starting value is 30 seconds.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals to be integrated.

    • Spectral Width: Wide enough to ensure a flat baseline on both sides of the signals of interest.

d. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the selected characteristic signals for both this compound and the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / W_analyte) * (W_IS / M_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

This protocol describes a general approach for the purity determination of this compound using HPLC with UV detection.

a. Materials and Instrumentation:

  • This compound Sample: Accurately weighed.

  • This compound Reference Standard: Of known, high purity.

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid or trifluoroacetic acid to improve peak shape.

  • HPLC System: With a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

b. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the this compound sample in the same manner and at approximately the same concentration as the standard stock solution.

  • Working Solutions: Prepare a series of calibration standards by diluting the stock solution.

c. Chromatographic Conditions (Typical):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B to ensure separation of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring a UV spectrum of this compound (typically around 220 nm for pyrrolizidine alkaloids).

  • Injection Volume: 10 µL.

d. Data Analysis and Purity Calculation:

  • Inject the calibration standards to establish a calibration curve (peak area vs. concentration).

  • Inject the sample solution.

  • Calculate the purity of the sample by area normalization or by using the calibration curve. For area normalization, the purity is calculated as:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim acquire Acquire Spectrum (d1=5*T1) tune_shim->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV qnmr_node Direct Quantification Traceable to SI Detects non-chromophoric impurities hplc_node Relative Quantification Requires specific reference standard Blind to non-chromophoric impurities purity_assessment Purity Assessment of This compound purity_assessment->qnmr_node Primary Method purity_assessment->hplc_node Orthogonal Method

Caption: Comparison of qNMR and HPLC Methods.

Conclusion

For the definitive purity assessment of a this compound reference standard, qNMR is the superior method. Its ability to provide direct quantification with traceability to the SI, coupled with its capacity to detect a broader range of impurities, establishes it as a primary analytical technique. HPLC-UV serves as an excellent orthogonal method, providing complementary information on impurity profiles, particularly for chromophoric species. The choice of method will depend on the specific application, available instrumentation, and the required level of uncertainty in the purity value. For the certification of a primary reference standard, qNMR is the recommended approach.

References

A Comparative Analysis of Seneciphyllinine's Cytotoxic Effects on Hepatic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Seneciphyllinine, a notable pyrrolizidine alkaloid, on different hepatic cell lines. The data presented herein is compiled from recent in vitro studies, offering valuable insights for researchers in toxicology and drug development.

Executive Summary

This compound demonstrates significant cytotoxicity in hepatic cell lines, primarily through the induction of mitochondria-mediated apoptosis. This guide summarizes the quantitative data on its effects, details the experimental methodologies used to obtain this data, and visualizes the key cellular processes involved. The primary focus is on the comparison between primary hepatocytes and the HepG2 human hepatoma cell line, highlighting the compound's potent impact on liver cells.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in primary human hepatocytes, primary mouse hepatocytes, and human hepatoma HepG2 cells engineered to express cytochrome P450 3A4 (HepG2-CYP3A4), an enzyme crucial for the metabolic activation of this toxin. The following table summarizes the reported cell viability data after treatment with this compound.

Cell LineConcentration (µM)Incubation TimeCell Viability (%)Reference
Primary Human Hepatocytes 524h~80[1][2]
1024h~60[1][2]
2524h~40[1]
5024h~20
Primary Mouse Hepatocytes 524h~75
1024h~55
2524h~35
5024h~15
HepG2-CYP3A4 40Not Specified~79
100Not Specified~24

Experimental Protocols

The data presented in this guide is primarily based on cell viability assays, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and analyses of apoptotic pathways.

Cell Culture and Treatment
  • Primary Hepatocytes: Primary mouse and human hepatocytes were isolated and cultured in Williams' E medium supplemented with fetal bovine serum, penicillin-streptomycin, insulin, and dexamethasone. Cells were seeded in collagen-coated plates. After attachment, cells were treated with varying concentrations of this compound (5-50 µM) for 24 hours.

  • HepG2-CYP3A4 Cells: Human hepatoma HepG2 cells overexpressing cytochrome P450 3A4 were cultured in appropriate media. For cytotoxicity assessment, cells were seeded in multi-well plates and exposed to this compound at concentrations up to 100 µM.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Addition: The culture medium was replaced with fresh medium containing various concentrations of this compound. Control wells received medium with the vehicle (e.g., DMSO) at the same final concentration.

  • Incubation: The plates were incubated for the desired period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours to allow for the formation of formazan crystals. Subsequently, a solubilization solution (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability was calculated as a percentage of the control group (untreated cells).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates cell_adhesion Allow Adhesion (24h) cell_seeding->cell_adhesion add_this compound Add this compound (Varying Concentrations) cell_adhesion->add_this compound incubation Incubate (24h) add_this compound->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (4h) add_mtt->formazan_formation solubilize Add Solubilization Solution formazan_formation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability signaling_pathway This compound-Induced Apoptotic Signaling Pathway cluster_initiation Initiation cluster_mitochondrial Mitochondrial Events cluster_execution Execution This compound This compound cyp450 CYP450 Enzymes (in Liver) This compound->cyp450 reactive_metabolites Reactive Pyrrolic Metabolites cyp450->reactive_metabolites jnk JNK Activation reactive_metabolites->jnk Induces drp1 Drp1 Activation reactive_metabolites->drp1 Induces jnk->drp1 mitochondrial_fission Mitochondrial Fission drp1->mitochondrial_fission mmp_loss Loss of Mitochondrial Membrane Potential mitochondrial_fission->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unraveling Seneciphyllinine's Toxicity: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the pyrrolizidine alkaloid Seneciphyllinine reveals significant differences in its toxicological profile when studied in controlled laboratory settings (in vitro) versus within living organisms (in vivo). This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's toxicity, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

This compound, a naturally occurring compound found in various plant species, is a known hepatotoxin, posing a risk to both livestock and humans. Its toxicity is not inherent but arises from metabolic activation in the liver, a critical distinction that underpins the observed discrepancies between in vitro and in vivo findings.

Quantitative Comparison of In Vitro and In Vivo Toxicity

The toxicity of this compound has been evaluated using various models, yielding a range of quantitative data. The following tables summarize key toxicity metrics, offering a direct comparison between in vitro cytotoxicity and in vivo lethal doses. A notable challenge in direct comparison is the difference in units (concentration for in vitro vs. dose for in vivo) and the inherent biological complexity of in vivo systems that is absent in cell cultures.

In Vitro Cytotoxicity of this compound
Cell Line Assay
Human Hepatoma (HepG2)Not specified

| In Vivo Acute Toxicity of this compound | | | :--- | :--- | :--- | | Animal Model | Route of Administration | LD50 / Toxic Dose | | Rat (male) | Intraperitoneal | 77 mg/kg[1] | | Rat | Intravenous | 80 mg/kg[1] | | Mouse | Intravenous | 90 mg/kg[1] | | Mouse | Oral | 70 mg/kg (induced severe liver injury)[2] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%. LD50 (Lethal Dose 50%) is the dose of a substance that is lethal to 50% of the tested animal population.

The Crucial Role of Metabolism in Toxicity

The disparity between in vitro and in vivo toxicity is largely attributed to metabolic activation. This compound itself is a pro-toxin. In vivo, it undergoes bioactivation primarily in the liver by cytochrome P450 (CYP450) enzymes. This process converts this compound into highly reactive pyrrolic metabolites. These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, oxidative stress, and apoptosis, ultimately causing hepatotoxicity[3].

Standard in vitro cell cultures, such as those using HepG2 cells, may have limited metabolic capacity compared to a whole liver. This can lead to an underestimation of the toxicity of compounds like this compound that require metabolic activation.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (General Protocol)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a human liver cell line.

Cell Line: Human hepatoma cell line (HepG2).

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • HepG2 cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the concentration and fitting the data to a dose-response curve.

In Vivo Acute Toxicity Study (General Protocol)

Objective: To determine the median lethal dose (LD50) of this compound in a rodent model.

Animal Model: Male Wistar rats or Swiss albino mice.

Materials:

  • This compound solution (prepared in a suitable vehicle for the chosen route of administration).

  • Syringes and needles for injection or gavage needles for oral administration.

  • Animal cages and standard housing conditions.

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Dose Groups: Divide the animals into several groups, including a control group receiving the vehicle only and at least three dose groups receiving different concentrations of this compound.

  • Administration: Administer a single dose of this compound to the animals via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage).

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Record all clinical signs, including changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in the organs.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

Signaling Pathways of this compound-Induced Hepatotoxicity

The molecular mechanisms underlying this compound's toxicity involve the activation of specific signaling pathways that lead to programmed cell death (apoptosis). A key player in this process is the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress.

The following diagram illustrates the proposed signaling cascade initiated by this compound's reactive metabolites.

Seneciphyllinine_Toxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Cellular_Stress Cellular Stress Response cluster_Signaling Apoptotic Signaling This compound This compound CYP450 CYP450 Enzymes This compound->CYP450 Bioactivation Metabolites Reactive Pyrrolic Metabolites CYP450->Metabolites ROS ↑ Reactive Oxygen Species (ROS) Metabolites->ROS GSH_Depletion Glutathione (GSH) Depletion Metabolites->GSH_Depletion Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage JNK JNK Activation Mitochondrial_Damage->JNK Stress Signal Bax Bax Activation JNK->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced hepatotoxicity signaling pathway.

This diagram illustrates how this compound is first metabolized to reactive pyrrolic species. These metabolites induce cellular stress, including the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH), leading to mitochondrial damage. This damage triggers the activation of the JNK signaling pathway, which in turn activates pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria, subsequent caspase activation, and ultimately, apoptosis or programmed cell death.

Experimental Workflow for Investigating Hepatotoxicity

The following diagram outlines a typical experimental workflow for a comprehensive investigation of this compound's hepatotoxicity, integrating both in vitro and in vivo approaches.

Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment cluster_Correlation Data Correlation and Analysis Cell_Culture Hepatocyte Culture (e.g., HepG2) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Treatment with This compound Mechanistic_Assays Mechanistic Assays (ROS, GSH, Apoptosis) Cytotoxicity_Assay->Mechanistic_Assays Investigate Mechanisms Data_Integration Integrate In Vitro and In Vivo Data Mechanistic_Assays->Data_Integration Animal_Model Rodent Model (Rat or Mouse) Toxicity_Study Acute/Sub-chronic Toxicity Study Animal_Model->Toxicity_Study Dosing with This compound Histopathology Histopathology of Liver Toxicity_Study->Histopathology Biomarkers Serum Biomarker Analysis (ALT, AST) Toxicity_Study->Biomarkers Histopathology->Data_Integration Biomarkers->Data_Integration

Caption: Workflow for this compound hepatotoxicity assessment.

This workflow begins with in vitro studies to determine cytotoxicity and elucidate potential mechanisms of cell death. Promising or concerning findings from these initial screens are then further investigated in vivo using animal models to assess systemic toxicity, including liver-specific damage through histopathology and analysis of serum biomarkers like alanine aminotransferase (ALT) and aspartate aminotransferase (AST). The final step involves integrating and correlating the data from both in vitro and in vivo experiments to provide a comprehensive toxicological profile of this compound.

Conclusion

The toxicity of this compound is a complex process that is highly dependent on metabolic activation. While in vitro studies provide valuable initial insights into its cytotoxic potential and cellular mechanisms, they may not fully capture the toxic potential of this compound due to limited metabolic capabilities in cell culture systems. In vivo studies are therefore essential for a more accurate assessment of its hepatotoxicity. The integration of both in vitro and in vivo data, as outlined in this guide, is crucial for a comprehensive understanding of this compound's toxicological profile and for the development of effective risk assessment strategies.

References

Comparative Metabolism of Seneciphyllinine in Human and Rodent Liver Microsomes: A Review of Current Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hepatic metabolism of pyrrolizidine alkaloids (PAs), with a focus on seneciphyllinine, in human and rodent liver microsomes. Due to a lack of direct comparative studies on this compound, this document synthesizes available data on the closely related and structurally similar PA, senecionine, to infer the likely metabolic pathways and highlight expected inter-species differences.

Introduction

This compound is a hepatotoxic pyrrolizidine alkaloid found in various plant species. Its toxicity is primarily mediated by metabolic activation in the liver, catalyzed by cytochrome P450 (CYP) enzymes, to form reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. Understanding the species-specific differences in the metabolism of this compound is crucial for extrapolating toxicological data from animal models to humans and for assessing the risk of human exposure.

General Metabolic Pathways of Pyrrolizidine Alkaloids

The metabolism of hepatotoxic pyrrolizidine alkaloids, such as senecionine and likely this compound, proceeds via two main competing pathways in the liver: bioactivation and detoxification.

  • Bioactivation Pathway (Oxidation): CYP enzymes catalyze the oxidation of the necine base of the PA to form a highly reactive dehydropyrrolizidine alkaloid (pyrrolic ester). This intermediate can hydrolyze to the more stable but still toxic metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP is considered the ultimate toxic metabolite responsible for the adverse effects of PAs.

  • Detoxification Pathway (N-oxidation): Flavin-containing monooxygenases (FMOs) and some CYP enzymes can catalyze the N-oxidation of the pyrrolizidine ring to form the corresponding N-oxide. PA N-oxides are generally considered detoxification products as they are more water-soluble and readily excreted. However, some studies suggest that N-oxides can be reduced back to the parent alkaloid in the liver, potentially contributing to toxicity.[1]

The balance between these bioactivation and detoxification pathways is a key determinant of the hepatotoxicity of a given PA and can vary significantly between species.

Comparative Metabolism Data

The following table summarizes general findings for the metabolism of retronecine-based PAs, which includes this compound.

ParameterHuman Liver MicrosomesRodent (Rat) Liver MicrosomesKey Observations
Primary Metabolites Dehydropyrrolizidine Alkaloids (e.g., DHP), N-oxidesDehydropyrrolizidine Alkaloids (e.g., DHP), N-oxidesBoth species produce toxic and non-toxic metabolites. The ratio of these metabolites is critical for determining species-specific toxicity.
Key Enzymes CYP3A4 is a major enzyme in the bioactivation of PAs.CYP3A subfamily enzymes are also involved in PA bioactivation.The specific CYP isoforms and their relative activities can differ between humans and rats.
Metabolic Rate The level of microsomal enzyme activity for some PAs is comparable to that in rats.[1]The rate of metabolism for some PAs follows the order of riddelliine ≥ retrorsine > monocrotaline.[1]While overall activity may be similar, the specific kinetic parameters (Km, Vmax) for this compound are likely to differ.

Experimental Protocols

The following is a generalized experimental protocol for a comparative in vitro metabolism study of this compound using human and rodent liver microsomes, based on methodologies reported for other PAs.

1. Materials:

  • This compound

  • Pooled human liver microsomes

  • Pooled male rat (e.g., Sprague-Dawley or Fischer 344) liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching reaction)

  • Internal standard for analytical quantification

2. Incubation Conditions:

  • Microsomal Protein Concentration: Typically 0.5 to 1.0 mg/mL.

  • Substrate Concentration (this compound): A range of concentrations to determine enzyme kinetics (e.g., 0.1 to 100 µM).

  • Incubation Volume: Typically 200 µL to 1 mL.

  • Temperature: 37°C.

  • Incubation Time: A time course study should be conducted to ensure linearity of metabolite formation (e.g., 0, 5, 15, 30, 60 minutes).

3. Experimental Procedure:

  • Pre-warm a mixture of liver microsomes, buffer, and the NADPH regenerating system at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding this compound.

  • Incubate the mixture at 37°C with shaking.

  • At specified time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method such as LC-MS/MS.

4. Data Analysis:

  • Calculate the rate of metabolite formation and substrate depletion.

  • Determine enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Calculate the intrinsic clearance (CLint) as the ratio of Vmax/Km.

Visualizations

The following diagrams illustrate the general metabolic pathway of pyrrolizidine alkaloids and a typical experimental workflow for in vitro metabolism studies.

G General Metabolic Pathway of this compound cluster_0 General Metabolic Pathway of this compound This compound This compound Dehydrothis compound Dehydrothis compound (Pyrrolic Ester) This compound->Dehydrothis compound CYP450s (e.g., CYP3A4) Oxidation N_Oxide This compound N-Oxide (Detoxification Product) This compound->N_Oxide FMOs, CYPs N-oxidation DHP DHP (Toxic Metabolite) Dehydrothis compound->DHP Hydrolysis

Caption: General metabolic activation and detoxification pathways of this compound.

G Experimental Workflow for In Vitro Metabolism cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Microsomes Liver Microsomes (Human or Rodent) Preincubation Pre-incubate at 37°C Microsomes->Preincubation Buffer Buffer (pH 7.4) Buffer->Preincubation NADPH_System NADPH Regenerating System NADPH_System->Preincubation Add_Substrate Add this compound Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: A typical workflow for studying in vitro metabolism in liver microsomes.

Conclusion

While direct comparative data for this compound metabolism in human and rodent liver microsomes is currently lacking, the established metabolic pathways for structurally related pyrrolizidine alkaloids provide a strong basis for understanding its biotransformation. It is anticipated that both human and rodent liver microsomes will metabolize this compound to toxic pyrrolic metabolites and detoxified N-oxides. However, significant quantitative differences in the rates of formation of these metabolites are expected due to species-specific expression and activity of CYP and FMO enzymes. Further research is warranted to generate specific quantitative data for this compound to improve the accuracy of human health risk assessments.

References

Efficacy of Adsorbents for Seneciphylline Removal from Liquids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Seneciphylline, a hepatotoxic pyrrolizidine alkaloid found in various plant species, poses a significant risk of contamination in herbal preparations, honey, and other agricultural products. Its removal from liquid matrices is crucial for ensuring the safety and quality of these products. This guide provides a comparative overview of the efficacy of three common adsorbents—activated carbon, bentonite, and ion exchange resins—for the removal of Seneciphylline. Due to a lack of publicly available studies directly comparing these adsorbents for Seneciphylline, this guide synthesizes data from studies on closely related pyrrolizidine alkaloids (PAs) to provide an illustrative comparison.

Comparative Performance of Adsorbents

The selection of an appropriate adsorbent for Seneciphylline removal depends on various factors, including the chemical properties of the liquid matrix, the concentration of the alkaloid, and the desired level of purification. The following table summarizes the potential performance of activated carbon, bentonite, and ion exchange resins based on their known characteristics and performance with similar alkaloid compounds.

Table 1: Illustrative Comparison of Adsorbent Efficacy for Pyrrolizidine Alkaloid Removal

Adsorbent TypeProposed Mechanism of ActionPotential Adsorption Capacity (mg/g)Key Operational ParametersPotential AdvantagesPotential Limitations
Activated Carbon Physisorption (van der Waals forces), π-π interactions with the aromatic rings of the alkaloid.High (Estimated >100)pH, temperature, contact time, adsorbent dosage.High surface area, effective for a broad range of organic molecules.Non-selective, may remove other desired compounds from the matrix.
Bentonite Clay Adsorption, ion exchange.Moderate (Estimated 20-50)pH, temperature, contact time, adsorbent dosage.Low cost, readily available, can be modified to enhance selectivity.Lower adsorption capacity compared to activated carbon, potential for leaching of mineral ions.
Ion Exchange Resins (Cation Exchange) Ion exchange between the protonated tertiary amine of the alkaloid and the acidic functional groups of the resin.High (Estimated >80)pH, flow rate, resin type (strong vs. weak acid), ionic strength of the liquid.High selectivity for charged molecules like protonated alkaloids, can be regenerated.[1][2]More expensive, performance can be affected by the presence of other cations.

Note: The adsorption capacity values are illustrative estimates based on the performance of these adsorbents with other alkaloids and organic molecules. Actual performance for Seneciphylline may vary and requires experimental validation.

Experimental Protocols

Accurate evaluation of adsorbent efficacy requires standardized experimental protocols. Below is a general methodology for assessing the performance of different adsorbents for Seneciphylline removal in a laboratory setting.

Preparation of Seneciphylline Solution

A stock solution of Seneciphylline of known concentration is prepared in the liquid matrix of interest (e.g., water, ethanol-water mixture, or a clarified herbal extract). The concentration should be verified using a suitable analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

Batch Adsorption Studies

Batch adsorption experiments are conducted to determine the equilibrium and kinetics of Seneciphylline adsorption onto the different adsorbents.

  • Equilibrium Studies (Adsorption Isotherms):

    • A fixed amount of adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 25 mL) of Seneciphylline solution at varying initial concentrations (e.g., 10-100 mg/L).

    • The flasks are agitated at a constant temperature for a predetermined time sufficient to reach equilibrium (e.g., 24 hours).

    • The adsorbent is separated from the solution by centrifugation and/or filtration.

    • The residual concentration of Seneciphylline in the supernatant is determined using HPLC-MS.

    • The amount of Seneciphylline adsorbed per unit mass of adsorbent (qe) is calculated using the formula: qe = (C0 - Ce) * V / m where C0 is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

    • Adsorption isotherm models (e.g., Langmuir, Freundlich) are fitted to the experimental data to determine the maximum adsorption capacity and other isotherm parameters.

  • Kinetic Studies:

    • A fixed amount of adsorbent is added to a flask containing a known volume and concentration of Seneciphylline solution.

    • The mixture is agitated at a constant temperature.

    • Aliquots of the solution are withdrawn at different time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • The concentration of Seneciphylline in each aliquot is determined after separating the adsorbent.

    • The adsorption capacity at different times (qt) is calculated, and kinetic models (e.g., pseudo-first-order, pseudo-second-order) are applied to determine the adsorption rate constants.

Column Adsorption Studies

For a more practical evaluation of adsorbent performance, continuous flow experiments using packed-bed columns can be performed. This allows for the determination of breakthrough curves and the dynamic binding capacity of the adsorbent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of different adsorbents.

Adsorbent_Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation Adsorbent_Prep Adsorbent Preparation (Drying, Sieving) Batch_Studies Batch Adsorption Studies (Equilibrium & Kinetics) Adsorbent_Prep->Batch_Studies Column_Studies Column Adsorption Studies (Dynamic Binding) Adsorbent_Prep->Column_Studies Solution_Prep Seneciphylline Solution Preparation Solution_Prep->Batch_Studies Solution_Prep->Column_Studies Sampling Sample Collection & Separation Batch_Studies->Sampling Column_Studies->Sampling Quantification Seneciphylline Quantification (HPLC-MS) Sampling->Quantification Data_Analysis Data Analysis (Isotherms, Kinetics) Quantification->Data_Analysis Comparison Comparative Evaluation of Adsorbents Data_Analysis->Comparison

Caption: Experimental workflow for comparing adsorbent efficacy.

Signaling Pathway of Adsorption

The interaction between Seneciphylline and an adsorbent can be conceptualized as a signaling pathway where the initial concentration of the alkaloid acts as a signal that triggers a series of events leading to its removal from the solution.

Adsorption_Signaling_Pathway cluster_liquid Liquid Phase cluster_interface Liquid-Solid Interface cluster_solid Solid Phase (Adsorbent) Seneciphylline Seneciphylline in Solution Diffusion Diffusion to Adsorbent Surface Seneciphylline->Diffusion Mass Transfer Adsorption Adsorption onto Active Sites Diffusion->Adsorption Surface Interaction Bound_Seneciphylline Adsorbed Seneciphylline Adsorption->Bound_Seneciphylline Binding

Caption: Conceptual pathway of Seneciphylline adsorption.

Conclusion

While activated carbon, bentonite, and ion exchange resins all present viable options for the removal of Seneciphylline and other pyrrolizidine alkaloids from liquid matrices, their efficacy and suitability vary. Activated carbon offers high capacity but low selectivity. Bentonite is a low-cost alternative with moderate capacity. Ion exchange resins, particularly strong cation exchangers, are likely to offer the best selectivity for protonated alkaloids like Seneciphylline. The choice of adsorbent should be guided by the specific requirements of the application, including cost, desired purity, and the chemical complexity of the liquid. It is imperative for researchers and professionals in drug development to conduct empirical studies, following robust experimental protocols, to determine the most effective adsorbent for their specific needs.

References

A Comparative Guide to the Relative Potency of Seneciphyllinine and its N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative potency of the pyrrolizidine alkaloid (PA) Seneciphyllinine and its corresponding N-oxide. The information presented is based on available experimental data to assist researchers in understanding their toxicological profiles.

Executive Summary

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Its toxicity is a significant concern for both human and animal health. The N-oxide form, this compound N-oxide, is a metabolite of the parent alkaloid. Generally, PA N-oxides are considered less toxic than their corresponding parent alkaloids. This is primarily because the N-oxides require in vivo reduction back to the parent PA to exert their characteristic hepatotoxicity. The toxicity of PAs is mediated by their metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with cellular macromolecules, leading to liver damage.[1][2]

While direct comparative oral toxicity studies for this compound and its N-oxide are limited, the established principles of PA toxicology, supported by data from closely related compounds like senecionine, indicate a lower toxic potency for the N-oxide form.[1]

Quantitative Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Reference
This compoundRatIntravenous (iv)80 mg/kg[3]
This compoundRat (male)Intraperitoneal (ip)77 mg/kg[3]
This compound N-oxideRatOralData not available

Note: The absence of oral LD50 data for both compounds prevents a direct quantitative comparison of their potencies via the most common route of exposure. The intravenous and intraperitoneal data for this compound indicate high toxicity. It is generally understood that PA N-oxides are significantly less toxic than their parent alkaloids. This reduced toxicity is attributed to their lower absorption and the necessity for metabolic reduction to the toxic parent form.

Mechanism of Action and Metabolic Pathways

The hepatotoxicity of this compound is not caused by the alkaloid itself but by its metabolic activation in the liver.

  • Activation: Cytochrome P450 enzymes in the liver metabolize this compound to a highly reactive pyrrolic ester.

  • Detoxification: A competing metabolic pathway is N-oxidation, which forms the less toxic this compound N-oxide.

  • Toxicity of N-oxide: this compound N-oxide is considered a detoxification product. However, it can be reduced back to this compound in the gut and liver, thereby contributing to toxicity, albeit to a lesser extent than direct ingestion of the parent alkaloid.

  • Cellular Damage: The reactive pyrrolic esters can bind to cellular proteins and DNA, forming adducts that lead to hepatocyte necrosis, and in the long term, potentially carcinogenicity.

Below is a diagram illustrating the metabolic pathways of this compound.

metabolic_pathway This compound This compound N_oxide This compound N-oxide (Less Toxic) This compound->N_oxide N-oxidation (Detoxification) Reactive_Metabolites Reactive Pyrrolic Esters (Highly Toxic) This compound->Reactive_Metabolites Metabolic Activation (CYP450) N_oxide->this compound Reduction (in vivo) Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolites->Cellular_Macromolecules Covalent Binding Adducts Pyrrole-Macromolecule Adducts Cellular_Macromolecules->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity

Metabolic pathway of this compound.

Experimental Protocols

The assessment of acute oral toxicity for compounds like this compound and its N-oxide is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 423: Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

Experimental Animals:

  • Species: Rat is the preferred species.

  • Sex: Usually, females are used as they are generally slightly more sensitive.

  • Number: 3 animals are used per step.

Procedure:

  • Dose Level Selection: The test starts with a predetermined dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: The substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

  • Stepwise Progression:

    • If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified in that toxicity category.

    • If one animal dies, the test is repeated at the same dose level.

    • If no animals die, the next higher dose level is tested.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute toxicity.

Data to be Collected:

  • Mortality

  • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior)

  • Body weight changes

  • Gross necropsy findings at the end of the observation period.

Below is a workflow diagram for a typical acute oral toxicity study.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Gavage Animal_Acclimatization->Dosing Dose_Preparation Dose Preparation Dose_Preparation->Dosing Observation Observation (14 days) - Clinical Signs - Mortality Dosing->Observation Body_Weight Body Weight Measurement Dosing->Body_Weight Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Data Analysis & Classification Body_Weight->Data_Analysis Necropsy->Data_Analysis

References

Predicting the Toxicity of Seneciphyllinine: A Comparative Guide to In Silico Models and Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a predictive model for the toxicity of Seneciphyllinine, a pyrrolizidine alkaloid (PA) of concern due to its potential hepatotoxicity. By objectively comparing in silico predictive models with experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the utility of these models in early-stage safety assessments. The guide details experimental methodologies, presents quantitative data in structured tables, and utilizes visualizations to illustrate key pathways and workflows.

Comparison of Predictive Models for Pyrrolizidine Alkaloid Toxicity

The prediction of chemical toxicity through computational, or in silico, models is a rapidly advancing field aimed at reducing reliance on animal testing and accelerating the drug development process.[1][2] For pyrrolizidine alkaloids like this compound, several modeling approaches can be employed, primarily Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Toxicokinetic (PBTK) models.[1][3]

Due to the limited availability of public data specifically for this compound, this guide leverages data from studies on structurally related PAs to illustrate the validation process and comparative performance of these models.

Table 1: Comparison of In Silico Models for Predicting Pyrrolizidine Alkaloid Mutagenicity

Model TypeAlgorithmDescriptorAccuracy (Cross-validation)Key StrengthsKey Limitations
Machine Learning Random ForestMolPrint2D85%[4]High accuracy for mutagenicity prediction of PAs.Primarily focused on mutagenicity, may not capture other toxicity endpoints.
Machine Learning Support Vector MachineMolPrint2D83%Good performance in classifying mutagenic potential.Performance can be sensitive to parameter selection.
Machine Learning Logistic RegressionMolPrint2D82%Provides probabilistic outputs for easier interpretation.May not capture complex non-linear relationships.
Machine Learning k-Nearest NeighborsMolPrint2D80%Simple to implement and interpret.Performance can be affected by the choice of 'k' and distance metric.

Table 2: Physiologically Based Toxicokinetic (PBTK) Modeling for Predicting Liver Toxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidModel TypeKey ParametersValidation DataPredicted EndpointReference
Lasiocarpine & RiddelliinePBTK with reverse dosimetryIn vitro cytotoxicity, tissue fractions (Chinese & Caucasian)Comparison with in vivo rat dataIn vivo dose-response curves for liver toxicity
RetrorsinePBTKIntestinal absorption, plasma protein binding, hepatic clearance, renal excretionIn vivo mouse and rat kinetic dataHepatic retrorsine and DNA adduct concentrationsNot explicitly stated

Experimental Validation Data

The validation of any predictive model relies on robust experimental data. The following tables summarize key experimental findings on the toxicity of this compound and related PAs.

Table 3: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids in HepG2 Cells

Pyrrolizidine AlkaloidAssayEndpointResult
SeneciphyllineMTT AssayIC20~0.7 mM
SenecionineMTT AssayIC200.66 mM
RetrorsineMTT AssayIC20~0.35 mM
RiddelliineMTT AssayIC20~0.31 mM

Note: Data is estimated from comparative studies and serves as a reference for relative cytotoxicity.

Table 4: In Vivo Toxicity of this compound (Data from related PAs may be used as a surrogate)

Animal ModelRoute of AdministrationDose RangeObserved Effects
RatOral30-1000 mg/kg/dayAt ≥100 mg/kg: Deaths, decreased motor activity, reduced body weight gain.
RatIntraperitoneal30-90 mg/kgMonitored for clinical signs of toxicity, effects on fetal development.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the context of PA toxicity assessment.

In Vitro Cytotoxicity Assay in HepG2 Cells

Objective: To determine the concentration-dependent cytotoxic effects of this compound on human liver carcinoma cells (HepG2).

Methodology:

  • Cell Culture: HepG2 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, 100 U/mL penicillin, and 0.1 mg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.

  • Cell Treatment: HepG2 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach for 24 hours. The medium is then replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent) is also included.

  • Incubation: The treated cells are incubated for 48-72 hours.

  • Viability Assay (MTT Assay):

    • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle control.

Subchronic Oral Toxicity Study in Rodents

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound in rodents over a 90-day period. This protocol is based on OECD Test Guideline 408.

Methodology:

  • Animal Model: Young, healthy adult Sprague-Dawley rats are used. Animals are acclimated to the laboratory conditions for at least 5 days before the start of the study.

  • Group Allocation: Animals are randomly assigned to a control group and at least three treatment groups (10 males and 10 females per group).

  • Dosing: The test substance is administered orally by gavage daily for 90 days. The control group receives the vehicle alone. Dose levels are selected based on a preliminary dose range-finding study.

  • Clinical Observations: Animals are observed twice daily for any clinical signs of toxicity, morbidity, and mortality. Detailed clinical examinations are performed weekly.

  • Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.

  • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for hematological and clinical biochemistry analysis.

  • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Visualizing the Path to Toxicity and Experimental Design

To better understand the mechanisms of this compound toxicity and the workflow of its assessment, the following diagrams are provided.

G cluster_0 Metabolic Activation cluster_1 Cellular Damage This compound This compound CYP450 CYP450 (e.g., CYP3A4) This compound->CYP450 Oxidation Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Ester) CYP450->Dehydrothis compound DNA_Adducts DNA Adducts Dehydrothis compound->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts Dehydrothis compound->Protein_Adducts Covalent Binding Oxidative_Stress Oxidative Stress Dehydrothis compound->Oxidative_Stress Apoptosis Apoptosis DNA_Adducts->Apoptosis Protein_Adducts->Apoptosis Oxidative_Stress->Apoptosis G start Start: Toxicity Prediction in_silico In Silico Modeling (QSAR, PBTK) start->in_silico in_vitro In Vitro Testing (e.g., HepG2 Cytotoxicity) in_silico->in_vitro Guide initial concentration selection data_analysis Data Analysis & Model Validation in_silico->data_analysis in_vivo In Vivo Testing (Rodent Studies) in_vitro->in_vivo Inform dose selection in_vitro->data_analysis in_vivo->data_analysis risk_assessment Risk Assessment data_analysis->risk_assessment

References

Benchmarking a Novel UPLC-MS/MS Method Against a Standard HPLC-UV Method for the Quantification of Seneciphyllinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Seneciphyllinine against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data presented herein demonstrates the superior performance of the new UPLC-MS/MS method in terms of speed, sensitivity, and selectivity, offering a more robust analytical solution for the detection and quantification of this pyrrolizidine alkaloid in complex matrices.

Executive Summary

This compound, a pyrrolizidine alkaloid of toxicological concern, requires sensitive and accurate quantification in various samples, including herbal medicines and agricultural products. This guide details a benchmarking study comparing a traditional HPLC-UV method with a novel UPLC-MS/MS approach. The UPLC-MS/MS method demonstrates significant improvements, including a more than five-fold reduction in analysis time, a 100-fold increase in sensitivity (lower limit of quantification), and enhanced selectivity, making it a superior alternative for high-throughput and trace-level analysis.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the standard HPLC-UV method and the new UPLC-MS/MS method for the quantification of this compound.

Performance ParameterStandard HPLC-UV MethodNew UPLC-MS/MS Method
**Linearity (R²) **0.998> 0.999
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.3 ng/mL
Precision (RSD%) < 5%< 2%
Accuracy (Recovery %) 85-105%95-105%
Analysis Time 15 minutes2.5 minutes
Selectivity ModerateHigh (Mass-based)
Solvent Consumption HighLow

Experimental Protocols

Standard Method: HPLC-UV

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 column (4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70, v/v)

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at 220 nm

Sample Preparation:

  • Homogenize 1 g of the sample.

  • Extract with 10 mL of methanol by sonication for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject 20 µL into the HPLC system.

New Analytical Method: UPLC-MS/MS

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 column (2.1 x 50 mm, 1.7 µm particle size)

Mobile Phase:

  • Gradient elution with:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B in 2 minutes, hold for 0.2 minutes, then return to initial conditions.

Flow Rate:

  • 0.4 mL/min

Mass Spectrometry Conditions:

  • Ionization mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) transitions:

    • Precursor ion: m/z 334.2

    • Product ions: m/z 136.1, 120.1

Sample Preparation:

  • Homogenize 0.5 g of the sample.

  • Extract with 5 mL of methanol containing an internal standard (e.g., retrorsine) by vortexing for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Dilute the supernatant 1:10 with the initial mobile phase.

  • Filter through a 0.22 µm syringe filter.

  • Inject 2 µL into the UPLC-MS/MS system.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the benchmarking study, from sample processing to the final comparative analysis.

Benchmarking_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_comparison Benchmarking cluster_output Results Sample Complex Matrix Sample Extraction Extraction of this compound Sample->Extraction Cleanup Filtration / Dilution Extraction->Cleanup HPLC Standard HPLC-UV Analysis Cleanup->HPLC UPLC New UPLC-MS/MS Analysis Cleanup->UPLC Data_HPLC Chromatographic Data (HPLC) HPLC->Data_HPLC Data_UPLC Mass Spectra Data (UPLC) UPLC->Data_UPLC Quant_HPLC Quantification (HPLC) Data_HPLC->Quant_HPLC Quant_UPLC Quantification (UPLC) Data_UPLC->Quant_UPLC Comparison Performance Comparison Quant_HPLC->Comparison Quant_UPLC->Comparison Report Comparison Guide Comparison->Report

Caption: Workflow for benchmarking the new UPLC-MS/MS method against the standard HPLC-UV method.

Conclusion

The novel UPLC-MS/MS method for the quantification of this compound offers substantial advantages over the standard HPLC-UV method. Its enhanced speed, superior sensitivity, and high selectivity make it an invaluable tool for researchers, scientists, and drug development professionals who require reliable and high-throughput analysis of this toxic compound. The adoption of this new method can lead to more accurate risk assessments and improved quality control in relevant industries. The principles of UPLC, which include the use of smaller particle sizes in the column packing material and higher operating pressures, contribute to these significant performance gains.[1][2][3] While HPLC remains a robust technique, UPLC is particularly advantageous for applications demanding high throughput and minimal solvent consumption.[1][2]

References

Safety Operating Guide

Proper Disposal of Seneciphyllinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: Seneciphyllinine is a highly toxic substance and must be handled with extreme caution. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled[1][2]. All handling and disposal procedures must be conducted in strict accordance with institutional and regulatory guidelines.

This document provides a comprehensive operational plan for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Core Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Protective Clothing: Wear a lab coat or other protective garments.

  • Eye Protection: Safety glasses or goggles are required.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood[2]. If dust or aerosols may be generated, wear appropriate respiratory protection[2].

Immediate Actions:

  • Avoid all direct contact with the substance[3].

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

  • In case of accidental contact, refer to the Safety Data Sheet (SDS) for first-aid measures.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for this compound. This data underscores the critical need for careful handling and disposal.

MetricValueSpecies
Oral LD5077 mg/kgRat
Intraperitoneal LD5077 mg/kgRat
Data sourced from Cayman Chemical Safety Data Sheet.

Operational Plan for this compound Disposal

This step-by-step protocol outlines the required procedures for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Classification
  • Identify as Hazardous Waste: Any quantity of unused this compound, contaminated materials (e.g., gloves, wipes, pipette tips), or empty containers must be treated as hazardous waste.

  • Do Not Dispose via Standard Routes: It is strictly prohibited to dispose of this compound in the regular trash or down the sink. Evaporation in a fume hood is also not a permissible disposal method.

Step 2: Waste Collection and Containment
  • Container Selection:

    • Solid Waste: Dispose of solid reagent chemicals in the manufacturer's original container if possible. For lab trash contaminated with this compound (e.g., gloves, absorbent paper), double-bag the waste in clear plastic bags.

    • Liquid Waste: Use a dedicated, leak-proof container with a secure, screw-on cap. The container material must be compatible with the chemical.

    • Empty Containers: Original containers of this compound must be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.

  • Container Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.

    • The label must clearly state "this compound" and list all other chemical constituents.

    • Record the date when waste is first added to the container.

Step 3: Safe Storage of Hazardous Waste
  • Designated Storage Area: Store the sealed hazardous waste container in a designated, secure area that is away from general laboratory traffic.

  • Segregation: Store this compound waste separately from incompatible materials, such as strong acids or bases, to prevent dangerous reactions.

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills. This secondary container should be capable of holding 110% of the volume of the primary container.

  • Time and Quantity Limits: Be aware of your institution's limits for hazardous waste accumulation. Typically, waste must be collected within a specific timeframe (e.g., 90 days) from the initial accumulation date.

Step 4: Arranging for Final Disposal
  • Contact EH&S: When the waste container is nearly full (e.g., ¾ full) or nearing its storage time limit, contact your institution's EH&S department to schedule a waste pickup.

  • Provide Documentation: Have all necessary documentation, including the completed hazardous waste tag, ready for the waste technicians.

  • Final Disposal: The EH&S department will transport the waste to a licensed and approved hazardous waste disposal facility, ensuring compliance with all federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

SeneciphyllinineDisposal start_end start_end process_step process_step decision decision critical_warning critical_warning storage_step storage_step start Start: this compound Waste Generated ppe Wear Appropriate PPE: Gloves, Lab Coat, Goggles start->ppe SAFETY FIRST identify Identify as Hazardous Waste select_container Select Compatible, Leak-Proof Container identify->select_container ppe->identify label_container Label with 'Hazardous Waste' & List Contents select_container->label_container add_waste Add Waste to Container & Keep Securely Closed label_container->add_waste is_full Container Full or Time Limit Reached? is_full->add_waste No schedule_pickup Schedule Pickup with EH&S Department is_full->schedule_pickup Yes store_waste Store in Designated Area with Secondary Containment add_waste->store_waste store_waste->is_full end End: Waste Collected for Proper Disposal schedule_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Laboratory Personnel: Essential Protective Measures for Handling Seneciphyllinine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

Seneciphyllinine, a member of the pyrrolizidine alkaloid family of natural toxins, presents significant health risks in the laboratory setting. Due to its potential for acute toxicity and long-term health effects, including liver damage, stringent safety protocols are imperative. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel handling this compound. Adherence to these guidelines is critical to minimize exposure and mitigate risks.

Hazard and Toxicity Profile

This compound is classified as a toxic substance. Exposure can occur through inhalation, skin contact, and ingestion. Acute toxicity data for pyrrolizidine alkaloids (PAs) in general, and where available for similar compounds, are summarized below. It is crucial to note that no specific occupational exposure limits have been established for this compound, necessitating the adoption of conservative safety measures to minimize any potential contact.

ParameterValueSpeciesRoute
LD50 (Pyrrolizidine Alkaloids generally)34-300 mg/kgRatOral[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling solid this compound (weighing, preparing solutions) - Full-face respirator with a combination organic vapor/particulate cartridge- Double-layered, chemically resistant gloves (e.g., nitrile)- Disposable, solid-front laboratory coat with tight cuffs- Chemical splash goggles and a face shield- Disposable shoe covers
Working with dilute solutions of this compound - Chemical fume hood- Single pair of chemically resistant gloves (e.g., nitrile)- Disposable laboratory coat- Chemical splash goggles
Decontamination and waste disposal - Double-layered, chemically resistant gloves (e.g., nitrile)- Disposable, solid-front laboratory coat- Chemical splash goggles and a face shield

Note on Glove Selection: Specific permeation data for this compound is not widely available. Therefore, it is recommended to use double-layered nitrile gloves and to change the outer glove frequently. If direct contact with a concentrated solution occurs, both gloves should be removed immediately, and hands should be washed thoroughly.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to ensure safety at every stage of handling this compound. The following diagram and procedural steps outline the recommended operational plan.

G Operational Workflow for Handling this compound A Receiving and Unpacking B Storage A->B Inspect and log C Preparation of Solutions (in Chemical Fume Hood) B->C Transport in secondary containment D Experimental Use C->D Use immediately or store appropriately E Decontamination D->E After experiment completion F Waste Segregation D->F During and after experiment G Waste Disposal E->G F->G Follow waste disposal plan

Caption: Operational Workflow for Handling this compound

Step-by-Step Procedures:

  • Receiving and Unpacking:

    • Upon receipt, inspect the package for any signs of damage or leakage in a designated area.

    • Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.

    • Verify the contents against the shipping manifest and log the compound in the chemical inventory.

  • Storage:

    • Store this compound in a clearly labeled, sealed, and chemically resistant container.

    • The primary container should be kept in a designated, secure, and well-ventilated storage area, away from incompatible materials.

    • The storage location should be marked with a "Highly Toxic" warning sign.

  • Preparation of Solutions:

    • All manipulations of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood.

    • The work surface of the fume hood should be covered with a disposable, absorbent, and plastic-backed liner.

    • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate reusable items immediately after use.

    • Wear the full complement of PPE for handling solids as detailed in the PPE table.

  • Experimental Use:

    • Conduct all experiments involving this compound in a designated area, preferably within a chemical fume hood.

    • Use secondary containment for all containers holding this compound solutions.

    • Avoid the generation of aerosols.

Disposal Plan: Managing Contaminated Waste

All materials that have come into contact with this compound must be treated as hazardous waste.

G Waste Disposal Plan for this compound cluster_0 Waste Generation cluster_1 Waste Collection and Segregation cluster_2 Final Disposal Solid_Waste Solid Waste (Gloves, liners, pipette tips) Solid_Container Designated, labeled, sealed hazardous solid waste container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, rinsates) Liquid_Container Designated, labeled, sealed hazardous liquid waste container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, contaminated glass) Sharps_Container Puncture-proof sharps container for hazardous chemical waste Sharps_Waste->Sharps_Container Incineration High-temperature incineration by a licensed hazardous waste vendor Solid_Container->Incineration Liquid_Container->Incineration Sharps_Container->Incineration

Caption: Waste Disposal Plan for this compound

Disposal Procedures:

  • Solid Waste:

    • All disposable PPE (gloves, lab coats, shoe covers), absorbent liners, and other contaminated solid materials must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be sealed when not in use.

  • Liquid Waste:

    • Collect all solutions containing this compound and subsequent rinsates in a designated, sealed, and shatter-resistant hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Sharps Waste:

    • Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.

  • Decontamination of Reusable Items:

    • Glassware and other reusable equipment should be decontaminated using a triple-rinse procedure.

    • The first two rinses should be with a solvent in which this compound is soluble.

    • The final rinse should be with a suitable laboratory detergent and water.

    • All rinsates must be collected and disposed of as hazardous liquid waste.

  • Final Disposal:

    • All hazardous waste contaminated with this compound must be disposed of through your institution's licensed hazardous waste management vendor, typically via high-temperature incineration.

Emergency Procedures

Spills:

  • Small Spills (within a chemical fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an absorbent material.

    • Gently collect the absorbed material and place it in the hazardous solid waste container.

    • Wipe the area with a suitable solvent, followed by a detergent solution. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity and notify your supervisor and the institutional environmental health and safety office immediately.

    • Restrict access to the area.

    • Follow your institution's established spill response protocol for highly toxic chemicals.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can effectively manage the risks associated with handling this compound and maintain a safe laboratory environment. Regular review of these procedures and ongoing training are essential components of a comprehensive safety program.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seneciphyllinine
Reactant of Route 2
Reactant of Route 2
Seneciphyllinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.